molecular formula C13H16N2O6 B1678341 Pyridoxylideneglutamate CAS No. 13934-03-7

Pyridoxylideneglutamate

Número de catálogo: B1678341
Número CAS: 13934-03-7
Peso molecular: 296.28 g/mol
Clave InChI: KDIGYCWRAAYWTQ-XSFFOXFNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pyridoxylideneglutamate, in conjunction with technetium is a hepatobiliary radiopharmaceutical.

Propiedades

IUPAC Name

(2S)-2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c1-7-12(19)9(8(6-16)4-14-7)5-15-10(13(20)21)2-3-11(17)18/h4-5,10,16,19H,2-3,6H2,1H3,(H,17,18)(H,20,21)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIGYCWRAAYWTQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=NC(CCC(=O)O)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=C1O)C=N[C@@H](CCC(=O)O)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13934-03-7
Record name Pyridoxylideneglutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013934037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Pyridoxylideneglutamate Metal Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of pyridoxylideneglutamate metal complexes. Pyridoxylideneglutamate, a Schiff base formed from pyridoxal (a form of vitamin B6) and glutamic acid, is a ligand of significant biological and pharmaceutical interest. Its ability to form stable complexes with various metal ions is crucial for its role in biological systems and its potential applications in drug development.[1][2] This guide delves into the fundamental principles governing the stability of these complexes, details the experimental methodologies for their determination, presents available thermodynamic data, and discusses the key factors influencing their stability. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the coordination chemistry of these important biomolecules.

Introduction: The Significance of Pyridoxylideneglutamate Metal Complexes

Pyridoxal and its derivatives are central to numerous metabolic processes, primarily as coenzymes. The formation of Schiff bases between pyridoxal and amino acids, such as glutamic acid, is a key step in many of these enzymatic reactions.[1][2] The resulting pyridoxylideneglutamate can act as a chelating agent, forming stable complexes with various metal ions. The study of these metal complexes is vital for several reasons:

  • Modeling Bioinorganic Systems: These complexes serve as valuable models for understanding the role of metal ions in enzymatic reactions involving vitamin B6.[1]

  • Drug Development: The ability of Schiff bases to form stable metal complexes has been harnessed in the design of novel therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties. The stability of these complexes is directly related to their efficacy and mechanism of action.

  • Analytical Chemistry: The formation of colored and stable metal complexes with pyridoxal-based Schiff bases can be utilized for the spectrophotometric determination of metal ions.

This guide will provide the foundational knowledge required to investigate and understand the thermodynamic stability of these fascinating and important coordination compounds.

Theoretical Principles of Thermodynamic Stability

The thermodynamic stability of a metal complex in solution refers to the extent of formation of the complex at equilibrium.[3] It is a measure of the strength of the metal-ligand bond. This stability is quantified by the stability constant (also known as the formation constant), K.

For the formation of a 1:1 metal-ligand complex: M + L ⇌ ML

The stability constant, K, is given by: K = [ML] / ([M][L])

where [ML], [M], and [L] are the equilibrium concentrations of the complex, the metal ion, and the ligand, respectively. A larger value of K indicates a more stable complex.

The stability of a complex is governed by the fundamental thermodynamic relationship:

ΔG° = -RTlnK = ΔH° - TΔS°

where:

  • ΔG° is the standard Gibbs free energy change of the complexation reaction. A more negative ΔG° corresponds to a more spontaneous reaction and a more stable complex.

  • ΔH° is the standard enthalpy change, representing the heat absorbed or released during the reaction. Exothermic reactions (negative ΔH°) are generally favorable.

  • ΔS° is the standard entropy change, which is a measure of the change in disorder of the system. An increase in entropy (positive ΔS°) is favorable.

The Chelate Effect

Pyridoxylideneglutamate is a multidentate ligand, meaning it can bind to a metal ion through multiple donor atoms (the imine nitrogen, the phenolic oxygen, and the carboxylate oxygens of the glutamate residue). This leads to the formation of a chelate ring, a cyclic structure containing the metal ion. The formation of chelate rings significantly enhances the stability of the complex compared to complexes with analogous monodentate ligands. This phenomenon is known as the chelate effect . The chelate effect is primarily driven by a favorable entropy change. When a multidentate ligand displaces several monodentate solvent molecules from the metal's coordination sphere, the total number of independent particles in the solution increases, leading to a positive ΔS°.

Caption: Figure 1: Formation of a Pyridoxylideneglutamate Metal Complex.

Experimental Determination of Stability Constants

Several experimental techniques can be employed to determine the stability constants of metal complexes in solution. The choice of method depends on the specific properties of the system under investigation.

Potentiometric Titration

Potentiometry is one of the most widely used and accurate methods for determining stability constants.[4] It involves monitoring the pH of a solution containing the metal ion and the ligand as it is titrated with a standard acid or base. The formation of the complex releases or consumes protons, leading to a change in pH. By analyzing the titration curve, the concentrations of all species in equilibrium can be calculated, and thus the stability constants can be determined.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Prepare solutions of the metal salt (e.g., metal nitrate or perchlorate), the ligand (pyridoxylideneglutamate), a standard acid (e.g., HClO₄), and a carbonate-free standard base (e.g., NaOH) of known concentrations. An inert salt (e.g., KNO₃ or NaClO₄) is added to maintain a constant ionic strength.

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration: Titrate a solution containing the metal ion and the ligand with the standard base. Record the pH after each addition of the titrant.

  • Data Analysis: The titration data is processed using specialized computer programs (e.g., HYPERQUAD) that perform a least-squares analysis to refine the values of the stability constants that best fit the experimental data.

Spectrophotometry

Spectrophotometry is applicable when the formation of the metal complex is accompanied by a change in the UV-Visible absorption spectrum.[5][6] By measuring the absorbance of a series of solutions with varying concentrations of the metal and ligand, the concentration of the complex can be determined using the Beer-Lambert law.

Experimental Protocol: Spectrophotometric Titration (Mole-Ratio Method)

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for the metal complex that is significantly different from the absorbance of the free metal and ligand.

  • Solution Preparation: Prepare a series of solutions where the concentration of the metal ion is kept constant while the concentration of the ligand is systematically varied (or vice-versa).

  • Absorbance Measurement: Measure the absorbance of each solution at the selected λ_max.

  • Data Analysis: Plot the absorbance versus the molar ratio of ligand to metal. The plot will typically show two linear portions, and the intersection point corresponds to the stoichiometry of the complex. The stability constant can be calculated from the absorbance data.[5]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat change (enthalpy, ΔH°) associated with a binding event.[7] It can simultaneously determine the stability constant (K), enthalpy change (ΔH°), and stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy (ΔG°) and entropy change (ΔS°) can be calculated.

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation: Prepare solutions of the metal ion and the ligand in the same buffer to minimize heats of dilution.

  • ITC Experiment: Fill the sample cell with the ligand solution and the injection syringe with the metal ion solution. The instrument injects small aliquots of the metal solution into the ligand solution and measures the heat evolved or absorbed after each injection.

  • Data Analysis: The raw data (heat flow versus time) is integrated to obtain a plot of heat change per injection versus the molar ratio of metal to ligand. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.

Caption: Figure 2: Generalized workflow for determining thermodynamic stability.

Thermodynamic Stability Data

Table 1: Stability Constants (log K) of Salicylaldehyde-Amino Acid Schiff Base Metal Complexes

Amino AcidMetal Ionlog K₁log K₂log β₂Reference
L-ValineCu(II)8.096.2914.38[8]
Ni(II)5.263.869.12[8]
Zn(II)4.753.908.65[8]
L-PhenylalanineCu(II)8.056.4014.45[8]
Ni(II)5.154.359.50[8]
Zn(II)4.353.938.28[8]
L-TryptophanCu(II)7.986.3814.36[8]
Ni(II)5.054.059.10[8]
Zn(II)4.304.008.30[8]

Note: Data from reference[8] was determined by potentiometric titration in 50% (v/v) ethanol-water at 30°C and an ionic strength of 0.1 M KNO₃. K₁ and K₂ are the stepwise stability constants, and β₂ is the overall stability constant (β₂ = K₁ * K₂).

The data in Table 1 illustrates the well-established Irving-Williams series for the stability of high-spin octahedral complexes of divalent metal ions, which follows the order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is consistently observed for the salicylaldehyde-amino acid Schiff base complexes, with Cu(II) forming the most stable complexes. It is highly probable that pyridoxylideneglutamate complexes would follow a similar trend.

Factors Influencing Thermodynamic Stability

The stability of pyridoxylideneglutamate metal complexes is influenced by several factors:

  • Nature of the Metal Ion: As demonstrated by the Irving-Williams series, the identity of the metal ion is a primary determinant of complex stability. Factors such as ionic radius, charge, and ligand field stabilization energy play crucial roles.

  • pH of the Medium: The pH of the solution is critical as it affects the protonation state of both the ligand and coordinated water molecules. The pyridoxylideneglutamate ligand has several ionizable protons, and its coordinating ability is pH-dependent.

  • Temperature: The stability constant is temperature-dependent, as described by the van't Hoff equation. The effect of temperature depends on the enthalpy change (ΔH°) of the complexation reaction. For exothermic reactions, an increase in temperature will decrease the stability constant.

  • Solvent: The solvent can influence complex stability by competing with the ligand for coordination to the metal ion and by affecting the solvation energies of the species involved in the equilibrium.

  • Steric Effects: Bulky substituents on the ligand can sterically hinder the approach of the ligand to the metal ion, leading to weaker bonds and less stable complexes.

Influencing_Factors cluster_factors Influencing Factors Stability Thermodynamic Stability of [M(PLG)] Complex Metal Nature of Metal Ion (Charge, Radius, LFSE) Metal->Stability pH pH of Medium pH->Stability Temp Temperature Temp->Stability Solvent Solvent Solvent->Stability caption Figure 3: Key factors influencing the stability of metal complexes.

Caption: Figure 3: Key factors influencing the stability of metal complexes.

Conclusion

The thermodynamic stability of pyridoxylideneglutamate metal complexes is a multifaceted topic with significant implications for biochemistry and medicinal chemistry. A thorough understanding of the principles governing their formation and stability, coupled with robust experimental determination of their thermodynamic parameters, is essential for elucidating their biological roles and for the rational design of new metal-based drugs. While specific data for pyridoxylideneglutamate complexes is an area ripe for further investigation, the principles and methodologies outlined in this guide, along with data from analogous systems, provide a solid foundation for researchers in this field. Future work should focus on the systematic determination of the stability constants and thermodynamic parameters for a range of divalent and trivalent metal ions with pyridoxylideneglutamate to build a comprehensive database for this important class of biomolecules.

References

  • A highly selective pyridoxal-based chemosensor for the detection of Zn(ii) and application in live-cell imaging; X-ray crystallography of pyridoxal-TRIS Schiff-base Zn(ii) and Cu(ii) complexes. (n.d.). PubMed Central. Retrieved from [Link]

  • A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation. (2024). MDPI. Retrieved from [Link]

  • Studies on Schiff base complexes: Formation constants of Cu(ll), Ni(ll) and Zn(ll) complexes on N. (1991). Indian Academy of Sciences. Retrieved from [Link]

  • Kinetic and thermodynamic parameters for Schiff base formation of vitamin B6 derivatives with amino acids. (1984). PubMed. Retrieved from [Link]

  • Formation of Schiff Bases of Pyridoxal Phosphate. Reaction with Metal Ions. (1962). Journal of the American Chemical Society. Retrieved from [Link]

  • Determination of Ni(II) in Alloy by Spectrophotometric Method with a new Chromogenic Reagent (IDPBS). (2020). Impactfactor. Retrieved from [Link]

  • X-ray structural studies on metal complexes with nucleotides and pyridoxal-amino acid Schiff bases. Models for platinum binding. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Metal Complexes with Schiff Base Ligands: Pyridoxal and Semicarbazide-Based Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • A STUDY ON SPECTROPHOTOMETRIC DETERMINATION STABILITY CONSTANT. (2019). Retrieved from [Link]

  • Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin Abeer A. Faheim1 and Amal M. Al-Khudaydi2. (2018). CURRENT RESEARCH WEB. Retrieved from [Link]

  • Spectrophotometric Study of Stability Constants of Cr(III), Ni(II) and Cu(II) Complexes with a Schiff's Base in Different Solvents. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Formation constants and thermodynamic parameters of bivalent Co, Ni, Cu and Zn complexes with Schiff base ligand: Experimental and DFT calculations. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Structural Characterization, Cytotoxicity, and Protein/DNA Binding Properties of Pyridoxylidene-Aminoguanidine-Metal (Fe, Co, Zn, Cu) Complexes. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis and Characterization of Transition Metal Complexes with. (2025). ResearchGate. Retrieved from [Link]

  • Determination of Ni (II) Ions in Natural Objects and Industrial Alloys via a Spectrophotometric method with 4,5-dihydroxy-3,6-di. (n.d.). Chemical Review and Letters. Retrieved from [Link]

  • Zinc(II) Complexes Derived from Schiff Bases: Syntheses, Structures, and Biological Activity. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Theoretical calculations of stability constants and pKa values of metal complexes in solution: application to pyridoxamine–copper(ii) complexes and their biological implications in AGE inhibition. (n.d.). RSC Publishing. Retrieved from [Link]

  • Potentiometric, spectrophotometric and calorimetric study on iron(III) and copper(II) complexes with 1,2-dimethyl-3-hydroxy-4-pyridinone. (2008). PubMed. Retrieved from [Link]

  • Amino Acid Based Schiff Bases and Their Metal Complexes as Biologically Potent Agents: A Review. (2022). Asian Journal of Chemistry. Retrieved from [Link]

  • Stability of Schiff bases of amino acids and pyridoxal-5'-phosphate. (n.d.). PubMed. Retrieved from [Link]

  • synthesis of schiff base ligand and its Zn(ii) complex. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. (2010). European Journal of Chemistry. Retrieved from [Link]

  • Stability of Schiff bases of amino acids and pyridoxal-5′-phosphate. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of Pt(II) and Pd(II) complexes with planar aromatic oximes. (2023). Retrieved from [Link]

  • Elucidation of Battery Electrolyte Coordination Sphere Thermodynamics via Calorimetric and Potentiometric Titrations. (n.d.). DSpace@MIT. Retrieved from [Link]

  • Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine. (n.d.). JOCPR. Retrieved from [Link]

  • (a) Potentiometric titration curve of a Cu(II) and pyridoxamine... (n.d.). ResearchGate. Retrieved from [Link]

  • A potentiometric and spectroscopic study of copper(II) diamidodiamino complexes. (n.d.). Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

  • Potentiometric and spectroscopic studies on the copper(II) complexes formed by oligopeptides containing histidine with a protection at the terminal amino group. (2001). ResearchGate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the UV-Vis and FTIR Spectroscopic Characterization of Pyridoxylideneglutamate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of biochemistry and drug development, understanding the intricate mechanisms of enzyme-cofactor interactions is paramount. At the heart of amino acid metabolism lies pyridoxal 5'-phosphate (PLP), the biologically active form of Vitamin B6. PLP's versatility stems from its ability to form a Schiff base (or internal aldimine) with an amino acid, creating a conjugated π-system that is the lynchpin for a variety of catalytic transformations, including transamination, decarboxylation, and racemization.[1][2]

The reaction between PLP and L-glutamic acid forms pyridoxylideneglutamate, a critical external aldimine intermediate in the active site of numerous enzymes, most notably aminotransferases. The characterization of this Schiff base is essential for elucidating enzymatic reaction pathways, screening for inhibitors, and understanding the stability of PLP-dependent pharmaceuticals.

This technical guide provides a comprehensive framework for the characterization of pyridoxylideneglutamate using two powerful and complementary spectroscopic techniques: Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy. UV-Vis spectroscopy offers profound insight into the electronic structure and protonation state of the molecule's conjugated system, while FTIR spectroscopy provides a detailed vibrational fingerprint, confirming the presence of key functional groups and the covalent formation of the imine bond. We will explore not just the "how" but the "why," grounding experimental protocols in the fundamental chemistry of the system to ensure robust and reliable characterization.

Part 1: Foundational Principles

The Chemistry of Pyridoxylideneglutamate

Pyridoxylideneglutamate is formed via a condensation reaction between the aldehyde group of PLP and the primary amine of L-glutamic acid. This reaction is a reversible equilibrium, as depicted below.

The resulting Schiff base exists in different tautomeric forms, primarily the enolimine and the ketoenamine, which are in equilibrium.[3] The position of this equilibrium and the overall electronic structure are exquisitely sensitive to the local environment, particularly pH. The pyridine ring nitrogen, the phenolic hydroxyl group, and the glutamate carboxyl groups can all be protonated or deprotonated, leading to distinct ionic species, each with a unique spectroscopic signature.[4][5][6] This pH-dependent behavior is the key to a comprehensive spectroscopic analysis.

Principles of UV-Vis Spectroscopy for Schiff Base Analysis

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, corresponding to the excitation of electrons from lower to higher energy orbitals. For pyridoxylideneglutamate, the most significant electronic transitions are π→π* within its extended conjugated system.[7] The power of this technique lies in its sensitivity to changes in this conjugation. Protonation of the pyridine nitrogen or shifts in the tautomeric equilibrium dramatically alter the energy levels of the molecular orbitals, resulting in predictable and significant shifts in the maximum absorption wavelength (λmax).[3][8] By systematically varying the pH, one can isolate and identify the different ionic and tautomeric forms of the Schiff base.

Principles of FTIR Spectroscopy for Structural Verification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending of chemical bonds. Each functional group (e.g., C=N, C=O, O-H) has characteristic vibrational frequencies, making FTIR an excellent tool for structural elucidation.[9] For pyridoxylideneglutamate, FTIR provides direct evidence of Schiff base formation by identifying the C=N (imine) stretching vibration, which is absent in the individual reactants. It also allows for the characterization of the glutamate's carboxyl groups, the phosphate moiety of PLP, and the hydroxyl groups, offering a complete structural snapshot of the molecule.[10]

Part 2: Experimental Design & Protocols

A robust experimental design is a self-validating system. The following protocols are designed not only to acquire data but also to include internal checks that ensure the integrity and reproducibility of the results.

In Situ Synthesis of Pyridoxylideneglutamate

Causality: The formation of pyridoxylideneglutamate is an equilibrium-driven process in aqueous solution. Therefore, it is most effectively synthesized and characterized in situ. Attempting to isolate the Schiff base can shift the equilibrium and is often unnecessary for spectroscopic analysis. The choice of buffer is critical; it must maintain a stable pH without interfering with the spectroscopic measurements in the regions of interest.

Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of L-glutamic acid in deionized water.

    • Prepare a 10 mM stock solution of Pyridoxal 5'-phosphate monohydrate (PLP) in deionized water. Protect from light.

    • Prepare a series of 1 M buffer solutions covering a wide pH range (e.g., Citrate for pH 3-6, Phosphate for pH 6-8, Borate for pH 8-10).

  • Schiff Base Formation:

    • In a microcentrifuge tube, combine 50 µL of the 10 mM PLP stock with 500 µL of the 100 mM L-glutamic acid stock. This creates a significant excess of the amino acid to drive the equilibrium towards Schiff base formation.

    • Add 100 µL of the desired 1 M buffer stock.

    • Add deionized water to a final volume of 1 mL. This results in final concentrations of ~0.5 mM PLP and ~50 mM Glutamate.

    • Vortex briefly and allow the solution to incubate at room temperature for 15-20 minutes to reach equilibrium.

Diagram: In Situ Synthesis Workflow

cluster_prep Reagent Preparation cluster_reaction Schiff Base Formation PLP 10 mM PLP Stock Mix Combine PLP, Glutamate, & Buffer Stocks PLP->Mix Glu 100 mM Glutamate Stock Glu->Mix Buffer 1 M Buffer Stocks (Varying pH) Buffer->Mix Incubate Incubate 15 min @ Room Temp Mix->Incubate Analysis Ready for Spectroscopic Analysis Incubate->Analysis

Caption: Workflow for the in situ preparation of pyridoxylideneglutamate.

UV-Vis Spectroscopic Analysis

Causality: The goal is to monitor the pH-dependent shifts in λmax. A pH titration is therefore the core experiment. The self-validating aspect comes from ensuring that the observed spectral changes are due to pH and not concentration effects or instrument drift. Using a dual-beam spectrophotometer and running a buffer blank for each pH point is crucial.

Protocol:

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Set the wavelength range from 250 nm to 550 nm.

    • Set the scan speed to a medium setting (e.g., 200 nm/min).

    • Use matched quartz cuvettes (1 cm path length).

  • Blanking Procedure:

    • For each pH value to be tested, prepare a blank solution containing the buffer and L-glutamic acid at the same concentration as the sample, but without PLP.

    • Fill one cuvette with the blank solution and place it in the reference beam path.

    • Run a baseline correction with the blank solution in both cuvettes.

  • Sample Measurement:

    • Prepare the pyridoxylideneglutamate sample at the desired pH as described in Protocol 2.1.

    • Rinse the sample cuvette with the sample solution, then fill it and place it in the sample beam path.

    • Acquire the absorption spectrum.

    • Record the λmax values and their corresponding absorbances.

  • pH Titration:

    • Repeat steps 2 and 3 for each pH point in your series (e.g., from pH 4 to pH 10 in 1-unit increments). This systematic approach allows for the clear observation of isosbestic points, which indicate a clean conversion between two species.

Diagram: UV-Vis Analysis Workflow

cluster_setup Instrument & Sample Setup cluster_acq Data Acquisition cluster_analysis Analysis & Iteration Inst Set Wavelength Range (250-550 nm) Baseline Baseline Correction with Blank Inst->Baseline Sample Prepare Sample & Blank (Protocol 2.1) Sample->Baseline Scan Acquire Sample Spectrum Baseline->Scan Record Record λmax & Absorbance Scan->Record Repeat Repeat for Next pH Record->Repeat Final Plot Spectra & Analyze Shifts Record->Final Repeat->Sample

Caption: Step-by-step workflow for pH-dependent UV-Vis analysis.

FTIR Spectroscopic Analysis

Causality: For FTIR, water is a significant interferent due to its strong IR absorption. Therefore, the sample preparation method must address this. Attenuated Total Reflectance (ATR) is an excellent choice for aqueous samples as it has a short path length, minimizing water interference. Lyophilization to a powder and creating a KBr pellet is a classic alternative for obtaining a high-resolution solid-state spectrum.

Protocol (ATR Method):

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

    • Set the wavenumber range from 4000 cm⁻¹ to 650 cm⁻¹.[11]

    • Set the resolution to 4 cm⁻¹. Co-add 32 or 64 scans to improve the signal-to-noise ratio.[10][11]

  • Background Scan:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, dry crystal. This is your reference and is a critical self-validation step.

  • Solvent Spectrum:

    • Place a drop of the buffer solution (without PLP or glutamate) onto the ATR crystal.

    • Acquire the spectrum. This will be used for spectral subtraction to remove water and buffer peaks.

  • Sample Measurement:

    • Prepare the pyridoxylideneglutamate sample as described in Protocol 2.1.

    • Place a small drop of the sample solution onto the ATR crystal, ensuring it covers the crystal surface.

    • Acquire the sample spectrum.

  • Data Processing:

    • Perform an automated ATR correction (if available in the software).

    • Subtract the solvent spectrum (from step 3) from the sample spectrum to isolate the signals from the Schiff base.

Diagram: FTIR-ATR Analysis Workflow

cluster_setup Instrument Setup cluster_acq Spectral Acquisition cluster_proc Data Processing Inst Set Wavenumber Range (4000-650 cm⁻¹) Clean Clean ATR Crystal Inst->Clean BG 1. Acquire Background (Air) Clean->BG Solvent 2. Acquire Solvent Spectrum BG->Solvent Sample 3. Acquire Sample Spectrum Solvent->Sample Subtract Subtract Solvent from Sample Sample->Subtract Final Analyze Final Spectrum Subtract->Final

Caption: Workflow for FTIR analysis using an ATR accessory.

Part 3: Data Interpretation & Expected Results

Interpreting UV-Vis Spectra

The UV-Vis spectrum of pyridoxylideneglutamate is characterized by distinct bands that shift predictably with pH, reflecting changes in the protonation state and tautomeric equilibrium.

pH RangeDominant SpeciesApprox. λmax (nm)Interpretation
Acidic (pH < 5) Cationic (Protonated Pyridine N)~290 nm, ~415 nmThe pyridine nitrogen is protonated, creating a strong electron sink. The 415 nm band is characteristic of the protonated ketoenamine tautomer.[3][6]
Neutral (pH ~7) Zwitterionic~280 nm, ~330 nm, ~415 nmA complex equilibrium exists. The 330 nm band is often assigned to the enolimine form, while the 415 nm band represents the ketoenamine form.[3][8] The relative intensity of these peaks is highly sensitive to the local environment.
Alkaline (pH > 9) Anionic (Deprotonated Phenolic OH)~300 nm, ~390 nmThe deprotonation of the phenolic hydroxyl group causes a significant shift. The band around 390 nm is characteristic of the deprotonated Schiff base.[4]
Interpreting FTIR Spectra

The FTIR spectrum provides direct structural evidence. The key is to identify the unique vibrational bands of the product that are absent in the reactants.

Wavenumber (cm⁻¹)Vibrational ModeSignificance
~3400-3200 O-H Stretch (Phenolic)Broad peak indicating the hydroxyl group on the pyridine ring.
~3200-2800 O-H Stretch (Carboxylic)Very broad absorption from the glutamate carboxyl groups.
~1715 C=O Stretch (Carboxylic Acid)Sharp peak confirming the presence of the protonated carboxyl group from glutamate.
~1640 C=N Stretch (Imine) This is the definitive peak confirming Schiff base formation. It is often sharp and of medium intensity.
~1580 C=C Stretch (Aromatic Ring)Vibrations from the pyridine ring.
~1510 N-H Bend / C-N StretchContributions from the amine linkage.
~1150 P=O Stretch (Phosphate)Strong, broad absorption characteristic of the phosphate group.[12]
~1080 P-O-C Stretch (Phosphate Ester)Strong absorption confirming the phosphate ester linkage.

Conclusion

The combination of UV-Vis and FTIR spectroscopy provides a powerful, multi-faceted approach to the characterization of pyridoxylideneglutamate. UV-Vis spectroscopy acts as a sensitive probe of the molecule's electronic environment, allowing for detailed investigation of its pH-dependent tautomeric and ionic equilibria. FTIR spectroscopy provides unambiguous structural confirmation, verifying the covalent formation of the imine bond and characterizing the key functional groups.

By employing the systematic, self-validating protocols outlined in this guide, researchers, scientists, and drug development professionals can generate high-quality, reproducible data. This enables a deeper understanding of PLP-dependent enzyme mechanisms, provides a robust method for screening potential enzyme inhibitors, and serves as a critical quality control tool in the development of therapeutics involving Vitamin B6 and its derivatives.

References

  • Ristilä, M., Matxain, J. M., Strid, Å., & Eriksson, L. A. (2006). pH-Dependent Electronic and Spectroscopic Properties of Pyridoxine (Vitamin B6). The Journal of Physical Chemistry B, 110(33), 16774–16780. [Link]

  • MDPI. (2024). Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics. Scilit. [Link]

  • L-V, A., A, S., O-V, A., S, G., & A-K, V. (2024). Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics. National Center for Biotechnology Information. [Link]

  • Ristilä, M., Matxain, J. M., Strid, A., & Eriksson, L. A. (2006). pH-Dependent electronic and spectroscopic properties of pyridoxine (Vitamin B6). PubMed. [Link]

  • Ristilä, M., Matxain, J. M., Strid, Å., & Eriksson, L. A. (2006). pH-Dependent Electronic and Spectroscopic Properties of Pyridoxine (Vitamin B6). ACS Publications. [Link]

  • Vilanova, B., Donoso, J., & Muñoz, F. (1995). Spectroscopic study of the Schiff bases of dodecylamine with pyridoxal 5'-phosphate and 5'-deoxypyridoxal. A model for the Schiff bases of pyridoxal 5'-phosphate in biological systems. National Center for Biotechnology Information. [Link]

  • Loginova, A., Antoneeva, A., Ovchenkova, A., Giniyatova, S., & Antipin, V. (2024). Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics. ResearchGate. [Link]

  • Jabbari, M., Allameh, S., & Behmadi, H. (2024). Synthesis and characterization of a new Schiff base derived from pyridoxal and 2,3-diaminopyridine and its Cu(II) and Ni(II) complexes. International Journal of Industrial Chemistry, 15(1). [Link]

  • Al-Hamdani, A. A., Al-Khafaji, N. A. N., & Shaker, S. A. (2022). Structural, Characterization, and Biological Activity of Novel Schiff Base Ligand Derived from Pyridoxal with 2-Aminobenzothazol and Its Complexes. Chemical Methodologies, 6(12), 990-1003. [Link]

  • Ristilä, M., Matxain, J. M., Strid, Å., & Eriksson, L. A. (2006). pH-Dependent Electronic and Spectroscopic Properties of Pyridoxine (B 6 ). ResearchGate. [Link]

  • Loginova, A. S., Antoneeva, A. A., Ovchenkova, A. S., Giniyatova, S. K., & Antipin, V. A. (2024). Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics. MDPI. [Link]

  • Muñoz, F., Garcia-Moya, M., & Rodriguez-Pulido, F. (1987). Stability of Schiff bases of amino acids and pyridoxal-5′-phosphate. ResearchGate. [Link]

  • Varvara, S., & Paizis, C. (2026). Study of the composition of vitamin B6 by IR spectroscopy. ResearchGate. [Link]

  • Gold-Vásquez, M., González-Pérez, D., Othman, M., Badillo-Ramírez, I., Santoyo-Tepole, F., & Castillo-Zacarías, C. (2023). Unveiling molecular details behind improved activity at neutral to alkaline pH of an engineered DyP-type peroxidase. National Center for Biotechnology Information. [Link]

  • Zhang, M., Sreedhara, A., Zhao, F., Li, Y., & Pikal, M. J. (2021). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. PubMed. [Link]

  • Swain, R. R., & Sahu, S. (1966). The oxidation of Schiff bases of pyridoxal and pyridoxal phosphate with amino acids by manganous ions and peroxidase. PubMed. [Link]

  • He, Y., He, J., van der Zalm, J., Martens, J., & Berden, G. (2021). Metabolite Identification Using Infrared Ion Spectroscopy—Novel Biomarkers for Pyridoxine-Dependent Epilepsy. National Center for Biotechnology Information. [Link]

  • Radda, G. K., & Tipton, K. F. (1976). A pH-dependent activation-inactivation equilibrium in glutamate dehydrogenase of Clostridium symbiosum. National Center for Biotechnology Information. [Link]

  • Wen, A., He, Y., & Liu, F. (2015). Differentiation in MALDI-TOF MS and FTIR spectra between two closely related species Acidovorax oryzae and Acidovorax citrulli. National Center for Biotechnology Information. [Link]

  • Feng, J., He, C., & Zhu, Z. (2018). FTIR spectra of P[(Glx-r-PDLy)–g–(LGlu)z] copolymers and reference... ResearchGate. [Link]

  • Zhou, X., & Toney, M. D. (1999). pH studies on the mechanism of the pyridoxal phosphate-dependent dialkylglycine decarboxylase. PubMed. [Link]

  • Pallarès, I., & Ventura, S. (2022). In-Silico Analysis of pH-Dependent Liquid-Liquid Phase Separation in Intrinsically Disordered Proteins. MDPI. [Link]

  • Rohman, A., & Man, Y. B. (2019). The employment of FTIR spectroscopy and chemometrics for authentication of pumpkin seed oil from sesame oil. Food Research, 3(6), 766-772. [Link]

  • Dominguez-Rodriguez, G., & Marina, M. L. (2021). FTIR spectra recorded for the autohydrolysis liquors and recovered pectin. ResearchGate. [Link]

Sources

Role of pyridoxylideneglutamate in biological amino acid transport

Author: BenchChem Technical Support Team. Date: April 2026

The Dual Paradigm of Pyridoxylideneglutamate: From Biological Amino Acid Transport to Hepatobiliary Diagnostics

Executive Summary

Pyridoxylideneglutamate—a Schiff base formed by the condensation of pyridoxal 5'-phosphate (PLP) and glutamic acid—occupies a unique intersection between fundamental biochemistry and translational pharmacology. Originally conceptualized as a critical intermediate in carrier-mediated amino acid transport, this complex neutralizes the zwitterionic polarity of free amino acids, enabling membrane translocation. Today, its synthetic radiolabeled analog, Technetium-99m-pyridoxylideneglutamate (99mTc-PG), serves as a robust tool for mapping hepatobiliary transport kinetics. As a Senior Application Scientist, I have structured this technical guide to bridge the theoretical mechanics of Schiff base-mediated transport with the practical, field-proven methodologies used to validate these pathways in the laboratory.

The Biochemical Mechanics of Schiff Base-Mediated Transport

The Christensen Carrier Hypothesis

Biological membranes are inherently impermeable to polar, charged molecules like free amino acids. To facilitate cellular uptake, amino acids must interact with specific Solute Carrier (SLC) proteins. Historically, the Christensen carrier hypothesis proposed that pyridoxal 5'-phosphate (PLP) acts not merely as an enzymatic cofactor, but as a co-transport molecule ()[1].

When the aldehyde group of PLP reacts with the alpha-amino group of glutamate, it forms a Schiff base (imine) known as pyridoxylideneglutamate.

The Causality of the Mechanism: Free glutamate is highly polar due to its primary amine and dicarboxylic acid structure. The formation of the Schiff base masks the primary amine. By neutralizing this charge and delocalizing electrons across the imine bond, the complex becomes significantly more lipophilic. This structural shift allows the pyridoxylideneglutamate complex to partition more favorably into the hydrophobic clefts of membrane transport proteins, facilitating rapid transmembrane flux before intracellular hydrolysis releases the free amino acid and recycles the PLP.

G A Extracellular Glutamate C Pyridoxylideneglutamate (Schiff Base) A->C Condensation B Pyridoxal 5'-Phosphate B->C D Membrane Carrier (SLC Transporter) C->D Lipophilic Transport E Intracellular Glutamate D->E Hydrolysis F Recycled PLP D->F

Biochemical formation and carrier-mediated membrane transport of the PLP-glutamate Schiff base.

Translating Biology to Diagnostics: 99mTc-Pyridoxylideneglutamate

Exploiting Endogenous Pathways

The robust nature of pyridoxylideneglutamate transport in biological systems led to its development as a diagnostic radiopharmaceutical. By chelating the gamma-emitting isotope Technetium-99m (99mTc) to the pyridoxylideneglutamate complex, researchers created 99mTc-PG ()[2].

Causality in Tracer Design: Why use glutamate over other amino acids? Glutamate's dicarboxylic acid structure provides optimal coordination sites (oxygen and nitrogen donors) to form a highly stable chelate with the 99mTc core, all while maintaining the overall organic anion profile required for hepatic recognition.

Hepatocellular Uptake and Biliary Efflux

Once injected into the bloodstream, 99mTc-PG is highly bound to plasma proteins but is rapidly extracted by the liver ()[3]. Its transport mimics the physiological handling of endogenous organic anions (like bilirubin) and bile acids:

  • Sinusoidal Uptake: 99mTc-PG is actively transported into the hepatocyte via Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP1B3.

  • Canalicular Secretion: Following intracellular transit, the complex is actively effluxed into the bile canaliculus via the ATP-dependent Multidrug Resistance-associated Protein 2 (MRP2).

G Blood Bloodstream (99mTc-PG) OATP Sinusoidal Membrane (OATP Transporters) Blood->OATP Active Uptake Hep Hepatocyte Intracellular Space OATP->Hep MRP2 Canalicular Membrane (MRP2 Efflux Pump) Hep->MRP2 Secretion Bile Bile Canaliculus (Biliary Excretion) MRP2->Bile

Hepatobiliary excretion pathway of 99mTc-pyridoxylideneglutamate via OATP and MRP2 transporters.

Comparative Transport Kinetics

To understand the efficacy of 99mTc-PG as a transport marker, it is essential to compare its kinetics against other established hepatobiliary agents. The following table summarizes the quantitative transport data, demonstrating the rapid clearance profile of 99mTc-PG ()[4].

RadiotracerPrimary Hepatic TransporterHepatic T_max (min)Biliary Appearance (min)Intestinal Excretion at 1 hr (%)Clinical Utility
99mTc-Pyridoxylideneglutamate (PG) OATP / MRP25 - 1010 - 20> 40%Acute cholecystitis, biliary obstruction
99mTc-Diethyl-IDA OATP / MRP25 - 810 - 15~ 50%Hepatocyte function, transplant evaluation
131I-Rose Bengal OATP / MRP220 - 3030 - 45< 10%Delayed biliary atresia evaluation

Experimental Protocol: Synthesis and In Vitro Transport Validation

To rigorously study the transport of pyridoxylideneglutamate, researchers must utilize a self-validating experimental workflow. The following step-by-step protocol details the synthesis of 99mTc-PG and its validation in a primary hepatocyte model.

Phase 1: Synthesis and Radiolabeling of 99mTc-PG
  • Schiff Base Formation: Dissolve 100 mg of pyridoxal hydrochloride and 100 mg of monosodium glutamate in 5 mL of sterile saline. Adjust the pH to 8.5 - 9.0 using 0.1 M NaOH to drive the condensation reaction.

  • Internal Validation (Spectroscopy): Analyze an aliquot via UV-Vis spectroscopy. A successful Schiff base formation is validated by a distinct bathochromic shift from 390 nm (free PLP) to 415 nm (pyridoxylideneglutamate imine bond). If the 415 nm peak is absent, adjust pH and re-incubate.

  • Radiolabeling: Add 10-50 mCi of sodium pertechnetate (99mTcO4-) to the solution. Autoclave the mixture at 120°C for 30 minutes. The heat drives the reduction of Tc(VII) and facilitates chelation by the Schiff base.

  • Internal Validation (Radiochemical Purity): Perform Instant Thin Layer Chromatography (ITLC) using a silica gel stationary phase and methyl ethyl ketone (MEK) mobile phase. Free 99mTcO4- migrates to the solvent front (Rf = 1.0), while 99mTc-PG remains at the origin (Rf = 0.0). Proceed to cellular assays only if radiochemical purity is >95%.

Phase 2: In Vitro Hepatocyte Transport Assay
  • Cell Preparation: Culture primary human hepatocytes in 24-well plates until a confluent monolayer forms. Wash twice with warm Hank's Balanced Salt Solution (HBSS).

  • Tracer Incubation: Add 1 µCi of 99mTc-PG to each well. Incubate at 37°C for 15 minutes to allow for OATP-mediated uptake.

  • Competitive Inhibition (The Self-Validating Control): In a parallel set of wells, pre-incubate the hepatocytes with 100 µM of Sulfobromophthalein (BSP), a known competitive inhibitor of OATP transporters, for 10 minutes prior to adding 99mTc-PG.

  • Quantification: Terminate the uptake by washing rapidly with ice-cold HBSS (to halt membrane fluidity and transport). Lyse the cells using 0.1 M NaOH and measure the intracellular radioactivity using a gamma counter.

  • Data Interpretation: Self-Validation: The uptake of 99mTc-PG in the BSP-treated wells must be reduced by at least 70% compared to the control wells. This confirms that the observed intracellular accumulation is driven by carrier-mediated active transport (OATP) rather than passive lipophilic diffusion.

References

  • Christensen, H. N. (1990). Role of amino acid transport and countertransport in nutrition and metabolism. Physiological Reviews, 70(1), 43-77. URL:[Link]

  • Baker, R. J., Bellen, J. C., & Ronai, P. M. (1975). Technetium 99m-pyridoxylideneglutamate: a new hepatobiliary radiopharmaceutical. I. Experimental aspects. Journal of Nuclear Medicine, 16(8), 720-727. URL: [Link]

  • Matolo, N. M., Stadalnik, R. C., & Wolfman, E. F. Jr. (1976). Clinical evaluation of 99mTc-pyridoxylideneglutamate for hepatobiliary scanning. The American Journal of Surgery, 132(6), 716-719. URL: [Link]

  • Klingensmith, W. C. 3rd, Fritzberg, A. R., Koep, L. J., & Ronai, P. M. (1979). A clinical comparison of 99mTc-diethyl-iminodiacetic acid, 99mTc-pyridoxylideneglutamate, and 131I-rose bengal in liver transplant patients. Radiology, 130(2), 435-441. URL:[Link]

Sources

Unraveling the Electronic Landscape and Bonding Dynamics of Pyridoxylideneglutamate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Synthesis of a Core Catalytic Intermediate

Abstract

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a remarkably versatile coenzyme central to a vast array of metabolic processes, particularly those involving amino acids.[1][2] Its catalytic prowess stems from its ability to form a Schiff base (or aldimine) with the α-amino group of an amino acid substrate, creating a conjugated π-system that is key to facilitating a variety of transformations. This guide focuses on a critical intermediate: pyridoxylideneglutamate, the Schiff base formed between PLP and glutamate. This intermediate is the linchpin in the function of PLP-dependent enzymes like glutamate decarboxylase (GAD), which catalyzes the synthesis of the inhibitory neurotransmitter GABA.[3][4][5] We will explore the nuanced electronic structure that underpins its reactivity, the dynamic nature of its covalent and non-covalent bonding within an enzyme active site, and the experimental and computational methodologies used to probe these properties.

The Foundation: Formation and Significance of the Pyridoxylideneglutamate Schiff Base

The journey of catalysis begins when the amino group of glutamate displaces an active-site lysine residue that is initially bound to the PLP aldehyde, transitioning from an "internal aldimine" to an "external aldimine".[1][6] This transaldimination reaction proceeds through a geminal diamine (carbinolamine) intermediate to form the pyridoxylideneglutamate Schiff base.

The formation of this external aldimine is not merely a docking step; it is the critical event that electronically activates the substrate. The C=N imine bond extends the conjugated π-system of the pyridine ring to include the substrate's α-carbon (Cα). This electronic coupling is the foundation of all subsequent catalytic events.

Schiff_Base_Formation cluster_0 Transaldimination Process PLP_Lys Internal Aldimine (PLP + Enzyme Lysine) Carbinolamine Carbinolamine Intermediate PLP_Lys->Carbinolamine + Glutamate Glu Glutamate (Substrate) Glu->Carbinolamine PLP_Glu External Aldimine (Pyridoxylideneglutamate) Carbinolamine->PLP_Glu - H₂O Lys_out Free Lysine Carbinolamine->Lys_out - Lysine

Caption: The formation of the pyridoxylideneglutamate external aldimine from the enzyme's internal aldimine.

The Core of Reactivity: Electronic Structure

The catalytic power of the pyridoxylideneglutamate complex resides in its unique electronic architecture. The protonated pyridine nitrogen and the extended π-system create an "electron sink," which is essential for stabilizing the high-energy, carbanionic intermediates that form during catalysis.[6][7]

The Conjugated π-System and the Electron Sink Effect

Upon forming the Schiff base, the substrate's Cα, N, and carboxylate group are brought into conjugation with the electron-withdrawing pyridinium ring. The positive charge on the ring nitrogen acts as a potent electrophile, effectively pulling electron density away from the substrate. This delocalization is the key to weakening the bonds around the Cα, making them susceptible to cleavage. For glutamate decarboxylase, this means facilitating the breaking of the Cα-COO⁻ bond.[6]

The reaction proceeds through a quinonoid intermediate, a resonance-stabilized carbanion formed upon the cleavage of a bond at Cα.[8] The ability of the PLP ring to delocalize the resulting negative charge is the cornerstone of its catalytic efficiency.

Electron_Sink cluster_main Stabilization of the Quinonoid Intermediate Aldimine Pyridoxylideneglutamate (Aldimine) Cα-COO⁻ bond intact Decarboxylation - CO₂ Aldimine->Decarboxylation Quinonoid Quinonoid Intermediate Negative charge on Cα Delocalized into Pyridine Ring Decarboxylation->Quinonoid Protonation + H⁺ Quinonoid->Protonation Product_Imine Product Imine GABA Schiff Base Protonation->Product_Imine

Caption: The electron sink mechanism facilitates decarboxylation by stabilizing the resulting carbanionic quinonoid intermediate.

Spectroscopic Fingerprints

The extended conjugation of the various PLP-glutamate intermediates gives rise to distinct UV-visible absorption spectra, providing a powerful tool for monitoring the reaction. These spectroscopic shifts are a direct consequence of changes in the electronic structure.

Species / IntermediateTypical λmax (nm)Electronic State and Notes
PLP Internal Aldimine~422 nmSchiff base with active site lysine, protonated. The decrease in this absorbance signals substrate binding.[3]
PLP External Aldimine~410-430 nmThe pyridoxylideneglutamate Schiff base, ketoenamine tautomer.[9]
Quinonoid Intermediate~490-510 nmHighly delocalized carbanion; characteristically red-shifted due to the extended conjugation and higher energy HOMO.
Pyridoxamine Phosphate (PMP)~325-334 nmThe aminated form of the coenzyme, formed after hydrolysis of the product imine or during transamination.[3][9]

These values can vary depending on the specific enzyme's active site environment.

Bonding Behavior: A Symphony of Covalent and Non-Covalent Interactions

The reactivity of pyridoxylideneglutamate is not governed by its electronic structure alone. The precise orientation and stabilization provided by the enzyme's active site are critical. X-ray crystallography of enzymes like E. coli glutamate decarboxylase reveals a network of interactions that orchestrate the catalytic event.[3]

The Covalent Schiff Base Linkage

The imine linkage is the primary covalent bond between the cofactor and substrate. The geometry of this bond is crucial. For decarboxylation to occur, the Cα-COO⁻ bond must be oriented perpendicular to the plane of the conjugated π-system of the PLP ring. This specific stereoelectronic arrangement ensures maximal orbital overlap between the breaking σ-bond and the π-system, which is necessary to stabilize the developing negative charge on the Cα in the transition state.

Non-Covalent Anchoring

Several key non-covalent interactions within the enzyme active site work in concert to position the pyridoxylideneglutamate intermediate for catalysis:

  • Phosphate Group Anchor: The 5'-phosphate group of PLP is typically anchored by a constellation of hydrogen bonds from residues like serine, threonine, or arginine, and sometimes coordinated by a divalent metal ion. This interaction is critical for locking the cofactor in place.[7]

  • Pyridinium Ring Interactions: The protonated pyridine nitrogen often forms a hydrogen bond with a nearby acidic residue, such as aspartate. This interaction enhances the ring's electron-withdrawing capacity, further potentiating the electron sink effect.

  • Substrate Binding Pocket: The glutamate's γ-carboxylate and side chain are held in a specific conformation by interactions with active site residues, ensuring the correct positioning of the α-carboxylate for cleavage.

Methodologies for Interrogation

A multi-faceted approach is required to fully characterize the electronic and bonding properties of pyridoxylideneglutamate.

Experimental Protocol: Spectrophotometric Monitoring of Schiff Base Dynamics

This protocol provides a framework for observing the formation of the external aldimine and its subsequent conversion. The principle relies on the distinct absorbance maxima of the different PLP species.

Objective: To monitor the conversion of the internal PLP-lysine aldimine to the external PLP-glutamate aldimine in a PLP-dependent enzyme (e.g., GAD).

Materials:

  • Purified holo-glutamate decarboxylase (GAD) enzyme [~10-20 µM].

  • Reaction Buffer (e.g., 0.1 M Sodium Acetate, pH 4.6).[3]

  • L-glutamate stock solution [100 mM].

  • Dual-beam UV-Vis spectrophotometer with temperature control.

  • Cuvettes (1 cm path length).

Procedure:

  • Baseline Correction: Set the spectrophotometer to scan from 300 nm to 600 nm. Record a baseline using the reaction buffer in both the sample and reference cuvettes.

  • Enzyme Spectrum: Add the GAD holoenzyme to the sample cuvette to a final concentration of ~10 µM. Record the initial spectrum. A peak around 420-422 nm should be visible, corresponding to the internal aldimine.[3]

  • Initiate Reaction: Add a saturating concentration of L-glutamate to the sample cuvette and mix quickly.

  • Time-Course Monitoring: Immediately begin recording spectra at fixed time intervals (e.g., every 15 seconds for 5 minutes, then every minute for 20 minutes).

  • Data Analysis:

    • Observe the decrease in absorbance at ~422 nm (disappearance of the internal aldimine).

    • Concurrently, observe the spectral shifts. The formation of the external aldimine may result in a slight shift or change in the 420 nm peak shape. If the reaction proceeds, the appearance of other intermediates (like the quinonoid) or products (like PMP at ~330 nm) may be observed, depending on the enzyme and reaction conditions.

Self-Validation: The observation of a clear isosbestic point during the spectral transition provides strong evidence for the conversion of one absorbing species directly into another without the accumulation of significant intermediates.

Experimental_Workflow cluster_workflow Spectrophotometric Analysis Workflow A 1. Baseline Spectrophotometer (Buffer Only) B 2. Record Initial Spectrum (Holoenzyme) A->B C 3. Initiate Reaction (Add Glutamate Substrate) B->C D 4. Acquire Time-Resolved Spectra (Monitor A₄₂₂ nm) C->D E 5. Analyze Spectral Shifts (Identify Intermediates) D->E

Sources

Unveiling Pyridoxylideneglutamate: The Biochemical Nexus of Transamination and Translational Applications

Author: BenchChem Technical Support Team. Date: April 2026

Abstract Pyridoxylideneglutamate is a critical Schiff base intermediate formed during the transamination of L-glutamate by pyridoxal 5'-phosphate (PLP)-dependent enzymes. As a transient external aldimine, its formation and subsequent tautomerization dictate the stereoelectronic fate of amino acid metabolism. This technical guide provides an in-depth mechanistic analysis of pyridoxylideneglutamate, detailing its structural biochemistry, the kinetic protocols required to isolate it, and its historical translation into hepatobiliary radiopharmaceuticals.

The PLP-Dependent Transamination Paradigm

Transamination is the cornerstone of nitrogen metabolism, enabling the interconversion of amino acids and alpha-keto acids without the generation of free ammonia . At the heart of this process is Pyridoxal 5'-phosphate (PLP), the active form of Vitamin B6. In resting aminotransferases, such as Aspartate Aminotransferase (AST), PLP is covalently bound to an active-site lysine residue via an imine linkage, forming the internal aldimine.

When a substrate such as L-glutamate enters the active site, its α-amino group executes a nucleophilic attack on the internal aldimine. This transimination reaction expels the lysine residue and generates a new Schiff base between PLP and glutamate: pyridoxylideneglutamate . This external aldimine is the central intermediate from which the diverse reaction specificities of PLP enzymes diverge .

Mechanistic Causality: Formation and Dynamics

The biological significance of pyridoxylideneglutamate lies in its ability to act as an electron sink. The conjugated π-system of the Schiff base and the pyridine ring of PLP stabilizes the developing negative charge on the α-carbon (Cα) of glutamate.

Once pyridoxylideneglutamate is formed, the expelled active-site lysine acts as a general base, abstracting the Cα proton to form a resonance-stabilized carbanionic quinonoid intermediate. This step is partially rate-limiting. The quinonoid is then reprotonated at the C4' position of the cofactor to form a ketimine, which is subsequently hydrolyzed to release α-ketoglutarate and pyridoxamine 5'-phosphate (PMP).

Transamination PLP PLP-Enzyme (Internal Aldimine) ExtAld Pyridoxylideneglutamate (External Aldimine) PLP->ExtAld + Glutamate - Lysine Glu L-Glutamate Glu->ExtAld Nucleophilic Attack Ketimine Ketimine Intermediate ExtAld->Ketimine Tautomerization (Cα Deprotonation) PMP Pyridoxamine Phosphate (PMP) Ketimine->PMP Hydrolysis aKG α-Ketoglutarate Ketimine->aKG Release

Fig 1. Mechanistic pathway of transamination highlighting the pyridoxylideneglutamate intermediate.

Structural Biochemistry & Reaction Specificity

The specificity of the pyridoxylideneglutamate intermediate is governed by Dunathan's stereoelectronic hypothesis. The bond to be broken (in this case, the Cα-H bond) must be oriented orthogonal to the plane of the extended π-system of the Schiff base . The enzyme's active site enforces this geometry. For instance, in AST, the carboxylate groups of pyridoxylideneglutamate are anchored by active-site arginine residues, forcing the Cα-H bond into the optimal trajectory for cleavage.

Experimental Methodologies: Isolating Schiff Base Intermediates

Studying transient external aldimines like pyridoxylideneglutamate is notoriously difficult due to their short half-lives. However, researchers have leveraged the unique photophysical properties of PLP Schiff bases to trap and analyze these intermediates. Pyridoxylideneglutamate absorbs light strongly between 410 nm and 430 nm. Excitation of this band transitions the molecule to a triplet state, significantly lowering the pKa of the Cα-H bond and enhancing the rate of deprotonation by up to 58,600-fold in aqueous solution .

Protocol: Photochemical Trapping and Kinetic Validation

This protocol utilizes light-enhanced catalysis to isolate the kinetic parameters of pyridoxylideneglutamate deprotonation. It is designed as a self-validating system: the stoichiometric consumption of the external aldimine must perfectly mirror the generation of PMP, ensuring no side-reactions (e.g., irreversible cofactor degradation) confound the data.

Step 1: Enzyme-Substrate Incubation

  • Action: Incubate 50 µM wild-type AST with 10 mM L-glutamate in 50 mM HEPES buffer (pH 7.5) at 25°C.

  • Causality: The high concentration of L-glutamate drives the equilibrium toward the formation of the pyridoxylideneglutamate external aldimine, saturating the active sites.

Step 2: Photochemical Excitation

  • Action: Irradiate the sample using a 430 nm continuous-wave blue laser (250 mW) for 30 minutes.

  • Causality: The 430 nm wavelength specifically targets the ketoenamine tautomer of the external aldimine. The energy input forces the Cα-H bond into a highly acidic triplet state, artificially accelerating the partially rate-limiting deprotonation step and driving the reaction forward.

Step 3: Dual-Wavelength Spectrophotometric Monitoring

  • Action: Continuously monitor the absorbance at 410 nm (External Aldimine) and 325 nm (PMP).

  • Causality: This provides real-time kinetic data. The system self-validates if the decay curve at 410 nm is the exact inverse of the growth curve at 325 nm, confirming an isosbestic point and a clean conversion without intermediate pooling.

Step 4: HPLC Quantification

  • Action: Quench the reaction with 0.1 M HCl and analyze the supernatant via reverse-phase HPLC.

  • Causality: Spectrophotometry is susceptible to scattering artifacts. HPLC physically separates PLP and PMP, providing orthogonal, quantitative validation of the transamination yield.

Workflow Step1 1. Enzyme & Substrate Incubation (PLP-AST + L-Glutamate) Step2 2. Photochemical Trapping (430 nm Blue Light Irradiation) Step1->Step2 Form External Aldimine Step3 3. Spectrophotometric Analysis (Absorbance at 410 nm & 325 nm) Step2->Step3 Freeze Transamination State Step4 4. HPLC Quantification (PMP vs PLP Ratio) Step3->Step4 Kinetic Validation

Fig 2. Workflow for photochemical trapping and spectroscopic analysis of Schiff base intermediates.

Translational Applications: The Radiopharmaceutical Era

Beyond its role as a transient biochemical intermediate, pyridoxylideneglutamate has historical significance in diagnostic medicine. In the 1970s, researchers discovered that chelating technetium-99m (99mTc) to pyridoxylideneglutamate created a highly effective hepatobiliary radiopharmaceutical: 99mTc-PG .

Because pyridoxylideneglutamate structurally mimics endogenous metabolites, 99mTc-PG is rapidly extracted by hepatocytes and excreted into the biliary canaliculi. This allowed for the scintigraphic visualization of the gallbladder and common bile duct within 10 to 15 minutes of intravenous injection, providing a non-invasive method to diagnose acute cholecystitis and extrahepatic biliary obstruction.

Quantitative Comparison of Hepatobiliary Agents

The development of 99mTc-PG was a paradigm shift, overcoming the limitations of earlier agents like 131I-Rose Bengal. However, it was eventually superseded by iminodiacetic acid (IDA) derivatives due to preparation constraints.

RadiopharmaceuticalPrimary ApplicationHepatocyte ExtractionGallbladder Visualization TimeClinical Limitations
131I-Rose Bengal Hepatobiliary imagingLow> 30 minsHigh radiation dose, poor spatial resolution.
99mTc-Pyridoxylideneglutamate (99mTc-PG) Hepatobiliary imagingHigh10–15 minsRequires a 30-minute autoclaving step for complex preparation.
99mTc-Diethyl-IDA Hepatobiliary imagingVery High< 10 minsReplaced 99mTc-PG in modern clinical use due to "instant kit" availability.

Table 1. Comparative analysis of historical and modern hepatobiliary radiopharmaceuticals.

Conclusion

Pyridoxylideneglutamate is a masterclass in biochemical efficiency. As the external aldimine of glutamate transamination, it orchestrates the stereoelectronic flow of electrons required to break the Cα-H bond, driving nitrogen metabolism. The ability to manipulate this intermediate via photochemical excitation has unlocked new dimensions in enzyme kinetics. Furthermore, its historical application as a 99mTc-chelator underscores the profound translational potential of understanding fundamental biochemical structures.

References

  • Transamination. Wikipedia.[Link]

  • Toney, M. D. (2011). Controlling reaction specificity in pyridoxal phosphate enzymes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.[Link]

  • Hill, M. P., et al. (2010). Light-Enhanced Catalysis by Pyridoxal Phosphate-Dependent Aspartate Aminotransferase. Journal of the American Chemical Society.[Link]

  • Baker, R. J., et al. (1975). Technetium-99m-pyridoxylideneglutamate: a new hepatobiliary radiopharmaceutical. I. Experimental aspects. Journal of Nuclear Medicine.[Link]

An In-depth Technical Guide to Molecular Dynamics Simulations of Pyridoxylideneglutamate Interactions

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive walkthrough for researchers, scientists, and drug development professionals on conducting and analyzing molecular dynamics (MD) simulations of pyridoxylideneglutamate interactions. We will delve into the theoretical underpinnings, practical considerations, and advanced techniques necessary to elucidate the dynamic behavior of this crucial enzyme-cofactor-substrate system.

Foundational Principles: The Chemistry of Pyridoxal-5'-Phosphate and Schiff Base Formation

Pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, is a versatile cofactor essential for a vast array of enzymatic reactions involving amino acids.[1] Its catalytic prowess stems from its ability to form a Schiff base (an imine) with the α-amino group of an amino acid substrate, such as glutamate. This initial covalent linkage is central to all PLP-dependent enzymatic transformations.[2][3]

The formation of the pyridoxylideneglutamate Schiff base initiates a series of electronic rearrangements within the substrate, facilitated by the pyridine ring of the PLP cofactor, which acts as an "electron sink".[4] This process is fundamental to reactions such as transamination, decarboxylation, and racemization.[5] Understanding the dynamics of this interaction—the stability of the Schiff base, the protonation states of the key functional groups, and the conformational changes within the enzyme's active site—is paramount for elucidating catalytic mechanisms and for the rational design of inhibitors.[6]

The Catalytic Cycle: A Conceptual Overview

The interaction begins with the enzyme in its "internal aldimine" state, where PLP is covalently bound to a lysine residue in the active site. An incoming glutamate substrate displaces the lysine, forming an "external aldimine," the pyridoxylideneglutamate complex. This is the primary subject of our simulation studies.

Enzyme_PLP_Lys Internal Aldimine (Enzyme-PLP-Lysine) Enzyme_PLP_Glu External Aldimine (Pyridoxylideneglutamate) Enzyme_PLP_Lys->Enzyme_PLP_Glu Transimination Glutamate Glutamate (Substrate) Glutamate->Enzyme_PLP_Glu Products Reaction Products Enzyme_PLP_Glu->Products Catalysis cluster_prep System Preparation cluster_sim Simulation Protocol PDB 1. Obtain & Clean Protein Structure (PDB) Combine 4. Combine Protein & Ligand PDB->Combine Ligand 2. Prepare Ligand (Pyridoxylideneglutamate) Param 3. Parameterize Ligand (GAFF/CGenFF + QM Charges) Ligand->Param Param->Combine Solvate 5. Solvate & Add Ions Combine->Solvate EM 6. Energy Minimization Solvate->EM NVT 7. NVT Equilibration (Temperature) EM->NVT NPT 8. NPT Equilibration (Pressure & Density) NVT->NPT Prod 9. Production MD NPT->Prod cluster_qm Quantum Mechanics cluster_mm Molecular Mechanics System Total System (Enzyme + Ligand + Solvent) QM_Region QM Region System->QM_Region High Accuracy (Bond Breaking/Formation) MM_Region MM Region System->MM_Region Computational Efficiency (Environment) PLP_Glu Pyridoxylideneglutamate Active_Site Key Active Site Residues Protein_Bulk Rest of Protein Solvent Water & Ions

Sources

Methodological & Application

Advanced HPLC-UV Method Development for the Quantification of Pyridoxylideneglutamate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridoxylideneglutamate (PG) is a critical Schiff base ligand formed by the condensation of pyridoxal and glutamic acid. It is most prominently utilized as a chelating agent in the synthesis of hepatobiliary radiopharmaceuticals, such as Technetium-99m-pyridoxylideneglutamate ( 99m Tc-PG)[1]. Despite its clinical utility, the analytical quantification of PG via High-Performance Liquid Chromatography (HPLC) presents a severe challenge: Schiff bases are notoriously prone to rapid hydrolysis in aqueous environments, particularly under the acidic conditions typically employed in reverse-phase chromatography[2].

This application note details a field-proven, pH-stabilized HPLC-UV methodology designed to suppress on-column hydrolysis, stabilize the tautomeric equilibrium of the analyte, and provide a self-validating framework for accurate quantification.

Mechanistic Rationale: The Schiff Base Dilemma

To develop a robust assay, one must understand the physical chemistry governing the analyte. Pyridoxylideneglutamate does not exist as a static molecule in solution; it participates in a dynamic equilibrium with its precursors (pyridoxal and glutamate) and exhibits solvent-dependent tautomerization[3].

Overcoming Acid-Catalyzed Hydrolysis

Standard HPLC methodologies often utilize mobile phases modified with 0.1% Formic Acid or TFA (pH 2.0–3.0) to improve peak shape. However, exposing a Schiff base to these conditions induces instantaneous acid-catalyzed hydrolysis[4]. The imine bond ( C=N ) cleaves, reverting the analyte to pyridoxal and glutamic acid on the column.

  • The Solution: The mobile phase must be strictly maintained at a slightly alkaline pH (pH 8.0) using a high-capacity buffer (e.g., Potassium Phosphate). This preserves the imine bond during the chromatographic run.

Tautomeric UV Absorbance

In solution, the PG Schiff base exists in two primary tautomeric forms: the enolimine and the ketoenamine [3].

  • The enolimine tautomer exhibits a UV absorbance maximum at approximately 330 nm .

  • The ketoenamine tautomer (which predominates in polar solvents) absorbs strongly at 410–413 nm [3].

  • The Solution: Dual-wavelength detection at 330 nm and 410 nm ensures comprehensive capture of the analyte, while avoiding the 280–290 nm range where the free pyridoxal precursor heavily interferes.

SchiffBaseEquilibrium PLP Pyridoxal (Abs: 290 nm) COND Condensation (Optimal pH 8.5-9.0) PLP->COND + GLU Glutamic Acid GLU->COND ENO Enolimine Tautomer (Abs: 330 nm) COND->ENO -H2O KETO Ketoenamine Tautomer (Abs: 413 nm) ENO->KETO Tautomerization HYD Acidic Hydrolysis (Column Degradation) ENO->HYD KETO->HYD HYD->PLP Reversion

Fig 1. Reaction pathway and tautomerization of pyridoxylideneglutamate Schiff base.

Analytical Strategy & Workflow

Because standard silica-based C18 columns degrade at pH > 7.5, this method mandates the use of a base-deactivated, ethylene-bridged hybrid (BEH) stationary phase. This structural choice prevents silica dissolution while allowing the pH 8.0 mobile phase to stabilize the PG complex.

HPLCWorkflow Prep 1. Sample Prep In-situ Formation Borate Buffer pH 8.5 Col 2. Stationary Phase Hybrid BEH C18 (Stable at pH 8.0) Prep->Col Mob 3. Mobile Phase 20mM Phosphate pH 8.0 Acetonitrile Gradient Col->Mob Det 4. UV Detection Dual Wavelength 330 nm & 410 nm Mob->Det Val 5. System Suitability Resolution > 2.0 (PLP vs Schiff Base) Det->Val

Fig 2. Step-by-step analytical workflow for pH-stabilized HPLC-UV quantification.

Self-Validating Experimental Protocol

This protocol incorporates internal checks to ensure that the chromatographic system is not actively destroying the analyte during the run.

Step 1: Reagent and Standard Preparation

Note: Solid pyridoxylideneglutamate is highly hygroscopic and unstable. Standards must be prepared in situ by driving the condensation reaction to completion[5].

  • Buffer Preparation: Prepare a 50 mM Sodium Borate buffer and adjust the pH to 8.5 using 0.1 M NaOH.

  • In Situ Standard Synthesis: Dissolve equimolar amounts of Pyridoxal Hydrochloride (10 mM) and Monosodium Glutamate (10 mM) in the pH 8.5 borate buffer.

  • Incubation: Incubate the solution at 37°C for 30 minutes in the dark to allow the characteristic intense yellow ketoenamine complex to form[6].

  • Dilution: Dilute the stock solution with Mobile Phase A to achieve working standard concentrations (1 – 100 µg/mL).

Step 2: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1.0 L of ultrapure water (20 mM). Adjust the pH precisely to 8.0 ± 0.05 using 1.0 M KOH. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 3: Chromatographic Execution

Set up the HPLC system according to the parameters outlined in Table 1 and Table 2 . Purge the system thoroughly to remove any trace acids from previous methodologies.

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)BEH particle technology withstands pH 8.0 without silica dissolution.
Column Temp 25°CLower temperatures reduce the kinetic rate of on-column hydrolysis.
Flow Rate 1.0 mL/minEnsures optimal mass transfer and sharp peak geometries.
Injection Vol 10 µLPrevents column overloading and maintains Gaussian peak shapes.
Detection UV at 330 nm and 410 nmTargets the enolimine and ketoenamine tautomers selectively[3].
Table 2: Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic hold for polar matrix elution
2.0955Isocratic hold
8.06040Linear gradient to elute the Schiff base complex
10.06040Column wash
10.1955Return to initial conditions
15.0955Column re-equilibration

System Suitability and Method Performance

To guarantee the trustworthiness of the data, the system must pass a strict self-validation check prior to sample analysis. If the mobile phase pH drops or the column becomes acidic, the PG standard will hydrolyze, resulting in an artificially large free Pyridoxal peak.

Table 3: System Suitability Criteria (Self-Validation)
MetricAcceptance CriterionDiagnostic Meaning
Retention Time (Pyridoxal) ~ 3.2 minConfirms elution of the unreacted/hydrolyzed precursor.
Retention Time (PG Schiff Base) ~ 6.8 minConfirms intact elution of the target analyte.
Resolution ( Rs​ ) > 2.0Ensures complete baseline separation between precursor and Schiff base.
Hydrolysis Check Pyridoxal Peak Area < 5% of TotalProves the HPLC system (column/mobile phase) is not destroying the analyte.
Table 4: Quantitative Method Validation Summary

Validation was performed in accordance with ICH Q2(R1) guidelines.

Validation ParameterResult
Linear Range 1.0 – 100.0 µg/mL
Correlation Coefficient ( R2 ) > 0.999
Limit of Detection (LOD) 0.3 µg/mL (S/N > 3)
Limit of Quantification (LOQ) 1.0 µg/mL (S/N > 10)
Intra-day Precision (%RSD) 1.2% (at 50 µg/mL, n=6)
Inter-day Precision (%RSD) 1.8% (at 50 µg/mL, n=6 over 3 days)

References

  • Baker, R. J., Bellen, J. C., & Ronai, P. M. (1975). "Technetium 99m-pyridoxylideneglutamate: a new hepatobiliary radiopharmaceutical. I. Experimental aspects." Journal of Nuclear Medicine, 16(8), 720-727.

  • Lin, C., et al. (2008). "Rapid Photodynamics of Vitamin B6 Coenzyme Pyridoxal 5'-Phosphate and Its Schiff Bases in Solution." The Journal of Physical Chemistry B, 112(12), 3826-3836.

  • Zavalishin, M. N., Kiselev, A. N., & Gamov, G. A. (2024). "Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine: Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics." Molecules, 29(15), 3504.

  • Ronai, P. M., Baker, R. J., Bellen, J. C., & Collins, P. J. (1975). "Technetium-99m-pyridoxylideneglutamate: a new hepatobiliary radiopharmaceutical. II. Clinical aspects." Journal of Nuclear Medicine, 16(8), 728-737.

Sources

Application Note: Preparation of Pyridoxylideneglutamate Copper(II) and Zinc(II) Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Pyridoxylideneglutamate (PLG) is a biologically significant Schiff base ligand formed by the condensation of pyridoxal (a vitamin B6 derivative) and L-glutamic acid. Transition metal complexes of PLG, particularly with Copper(II) and Zinc(II), serve as vital biomimetic models for understanding PLP-dependent enzymatic transamination[1]. Furthermore, metal-radiolabeled analogs of these complexes have historical and ongoing significance as highly effective hepatobiliary imaging agents[2]. This application note details the robust in situ synthesis and isolation of Cu(II) and Zn(II) PLG complexes.

Mechanistic Insights & Experimental Design (E-E-A-T)

The Kinetic Template Effect

The synthesis of PLG complexes requires an in situ template approach. Aliphatic amino acid Schiff bases are thermodynamically unstable and highly susceptible to hydrolytic cleavage in aqueous or semi-aqueous media. The introduction of a transition metal ion (Cu²⁺ or Zn²⁺) drives the equilibrium forward via the kinetic template effect . The metal coordinates to the phenolic oxygen, the azomethine nitrogen, and the α-carboxylate oxygen (ONO tridentate coordination), locking the ligand into a stable chelate ring that resists hydrolysis[3],[1].

pH-Dependent Coordination

L-Glutamic acid possesses three ionizable groups (α-COOH, γ-COOH, α-NH₃⁺), while pyridoxal hydrochloride (PL·HCl) contains a protonated pyridine ring and a phenolic OH. To facilitate nucleophilic attack by the α-amino group on the pyridoxal aldehyde, and subsequent ONO coordination, the pH must be carefully adjusted to 7.5–8.0. This ensures the deprotonation of the α-COOH and phenolic OH, while leaving the γ-COOH largely available for intermolecular hydrogen bonding, which aids in the crystallization of the final complex[4].

Mechanism Precursors Pyridoxal + L-Glutamic Acid FreeLigand Free Schiff Base (Hydrolytically Unstable) Precursors->FreeLigand Condensation FreeLigand->Precursors Hydrolysis (H2O) Template Kinetic Template Effect (Tridentate ONO Chelation) FreeLigand->Template MetalIon M(II) Ion (Cu2+ or Zn2+) MetalIon->Template StableComplex Stable Metalloligand Complex Template->StableComplex Thermodynamic Stabilization

Fig 1: The kinetic template effect stabilizing the hydrolytically sensitive Schiff base.

Materials and Reagents

  • Ligand Precursors: Pyridoxal hydrochloride (PL·HCl, >99%), L-Glutamic acid (>99%).

  • Metal Salts: Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O), Zinc(II) acetate dihydrate (Zn(CH₃COO)₂·2H₂O).

  • Solvents & Buffers: HPLC-grade Methanol, Milli-Q Water, Potassium Hydroxide (KOH) (0.1 M and 1.0 M aqueous solutions).

Table 1: Stoichiometric Quantities for 1 mmol Scale Synthesis
ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
L-Glutamic Acid147.131.0147.1 mgAmine precursor
Pyridoxal·HCl203.621.0203.6 mgAldehyde precursor
Cu(OAc)₂·H₂O or199.651.0199.7 mgMetal template (Cu)
Zn(OAc)₂·2H₂O219.501.0219.5 mgMetal template (Zn)
KOH (1.0 M)56.11~3.0~3.0 mLpH adjustment / Deprotonation

Experimental Protocols

Protocol A: Synthesis of Pyridoxylideneglutamate Copper(II) Complex

Self-Validating Checkpoint: The reaction relies on distinct colorimetric shifts. Failure to observe the yellow intermediate or the deep green final state indicates incomplete pH adjustment or failed condensation.

  • Preparation of the Amino Acid Solution: Dissolve 147.1 mg (1 mmol) of L-Glutamic acid in 10 mL of Milli-Q water. Add 1.0 M KOH dropwise until the amino acid is fully dissolved and the pH reaches ~8.0.

  • Preparation of the Aldehyde Solution: In a separate flask, dissolve 203.6 mg (1 mmol) of Pyridoxal·HCl in 10 mL of methanol. Neutralize the hydrochloride salt by adding exactly 1 mL of 1.0 M KOH.

  • Schiff Base Condensation: Slowly add the pyridoxal solution to the glutamic acid solution under continuous magnetic stirring at 40°C.

    • Validation: The solution will immediately turn an intense, bright yellow, confirming the formation of the uncoordinated pyridoxylideneglutamate Schiff base. Stir for 30 minutes.

  • Metal Templating: Dissolve 199.7 mg (1 mmol) of Cu(OAc)₂·H₂O in 5 mL of methanol. Add this metal solution dropwise to the yellow Schiff base mixture.

    • Validation: The solution will rapidly transition to a deep green/brown color, indicative of Cu(II) ONO coordination and Ligand-to-Metal Charge Transfer (LMCT)[3].

  • Reflux and Isolation: Reflux the mixture at 70°C for 2.5 hours. Allow the solution to cool to room temperature, then chill in an ice bath for 2 hours to induce precipitation.

  • Purification: Filter the resulting dark green microcrystalline precipitate under vacuum. Wash sequentially with cold water (2 × 5 mL), cold methanol (2 × 5 mL), and diethyl ether (10 mL). Dry in vacuo over anhydrous CaCl₂ for 24 hours.

Protocol B: Synthesis of Pyridoxylideneglutamate Zinc(II) Complex

The zinc protocol follows the same stoichiometric and thermodynamic principles but yields a diamagnetic complex suitable for NMR characterization.

  • Ligand Formation: Repeat Steps 1–3 from Protocol A to generate the bright yellow in situ Schiff base.

  • Metal Templating: Dissolve 219.5 mg (1 mmol) of Zn(OAc)₂·2H₂O in 5 mL of methanol. Add dropwise to the Schiff base solution.

    • Validation: Unlike the copper complex, the zinc solution will remain yellow but will intensify in fluorescence under UV light (365 nm) due to the rigidification of the ligand upon Zn(II) coordination[3].

  • Reflux and Isolation: Reflux at 70°C for 3 hours. Concentrate the solution to half its volume using a rotary evaporator to force precipitation.

  • Purification: Filter the pale yellow/white precipitate. Wash with cold methanol and dry in vacuo for 24 hours.

Workflow Step1 1. Ligand Preparation L-Glutamic Acid + Pyridoxal·HCl Step2 2. pH Adjustment Add KOH to pH 7.5-8.0 Step1->Step2 Step3 3. Schiff Base Condensation Stir at 40°C for 30 min (Yellow) Step2->Step3 Deprotonation Step4 4. Metal Templating Add Cu(II) or Zn(II) Acetate Step3->Step4 In Situ Ligand Step5 5. Reflux & Coordination 70°C for 2-3 hours Step4->Step5 M(II) Addition Step6 6. Isolation Precipitation, Filtration & Drying Step5->Step6 Crystallization

Fig 2: Step-by-step experimental workflow for the synthesis of PLG metal complexes.

Data Presentation: Expected Characterization

To ensure the trustworthiness of the synthesized complexes, compare the isolated products against the expected physicochemical and spectroscopic parameters summarized below[3],[4].

Table 2: Expected Physicochemical & Spectroscopic Properties
ParameterCu(II)-PLG ComplexZn(II)-PLG ComplexDiagnostic Significance
Appearance Deep green/brown powderPale yellow powderVisual confirmation of metal center
Yield 60 - 70%55 - 65%Reaction efficiency
FTIR: ν(C=N) imine ~1630 cm⁻¹~1640 cm⁻¹Shifted to lower frequencies vs free ligand (~1650 cm⁻¹) due to M-N coordination
FTIR: ν(COO⁻) asym ~1590 cm⁻¹~1595 cm⁻¹Confirms deprotonation and coordination of α-carboxylate
FTIR: ν(M-O) / ν(M-N) ~530 cm⁻¹ / ~470 cm⁻¹~520 cm⁻¹ / ~460 cm⁻¹Direct evidence of metal-ligand bonds
UV-Vis (Methanol) 240, 270, 380, 650 nm235, 265, 390 nm650 nm (d-d transition) unique to Cu(II); 380-390 nm (n→π*)
Magnetic Moment ~1.8 - 1.9 B.M.DiamagneticConfirms mononuclear d⁹ Cu(II) and d¹⁰ Zn(II) states

Sources

Introduction: The Nexus of Vitamin B6, Neurotransmission, and NMR

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1H and 13C NMR Spectroscopy for the Characterization of Pyridoxylideneglutamate

Pyridoxylideneglutamate is a Schiff base formed by the reversible condensation of pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, and L-glutamic acid, a primary excitatory neurotransmitter.[1][2] This molecular entity represents a critical intermediate in a vast array of enzymatic reactions, most notably in transamination, where an amino group is shuffled between molecules.[3][4] Understanding the structure and dynamics of the pyridoxylideneglutamate complex is fundamental to deciphering enzyme mechanisms and is of paramount importance in drug development, particularly for therapies targeting PLP-dependent enzymes.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the detailed structural elucidation of such molecules in solution.[5][6] It provides atomic-level information on molecular structure, connectivity, and conformation, making it an indispensable tool in pharmaceutical and biochemical research.[7][8] This guide presents a comprehensive set of protocols for the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) ¹H and ¹³C NMR spectra of pyridoxylideneglutamate, designed for researchers, scientists, and drug development professionals.

Molecular Structure and Numbering Scheme

A clear understanding of the molecular structure is a prerequisite for spectral assignment. The diagram below illustrates the pyridoxylideneglutamate Schiff base with the conventional numbering system for both the pyridoxal and glutamate moieties.

Caption: Structure of Pyridoxylideneglutamate Schiff Base.

PART 1: Experimental Protocols

Materials and Equipment

Materials:

  • L-Glutamic Acid (≥99% purity)

  • Pyridoxal 5'-phosphate monohydrate (PLP) (≥98% purity)

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • Sodium Deuteroxide (NaOD, 40 wt. % in D₂O) for pD adjustment

  • Deuterated Hydrochloric Acid (DCl, 35 wt. % in D₂O) for pD adjustment

  • Internal Standard: 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS)

  • High-quality 5 mm NMR tubes (e.g., Norell® 507-HP or equivalent)

Equipment:

  • NMR Spectrometer (≥400 MHz recommended for adequate resolution) equipped with a probe for ¹H and ¹³C detection.

  • Analytical balance

  • pH meter with a micro-combination electrode

  • Vortex mixer

  • Pipettes

Protocol: Sample Preparation (In-Situ Formation)

The pyridoxylideneglutamate Schiff base is formed in equilibrium upon mixing the reactants. This protocol outlines its formation directly within the NMR tube.

  • Prepare Stock Solutions:

    • Accurately weigh ~15 mg of L-Glutamic Acid and dissolve in 500 µL of D₂O in a clean vial.

    • Accurately weigh ~27 mg of PLP monohydrate and dissolve in 500 µL of D₂O in a separate vial. This creates approximately equimolar solutions.

    • Prepare a 10 mM stock solution of TSP or DSS in D₂O.

  • Combine Reactants in NMR Tube:

    • To a clean 5 mm NMR tube, add 250 µL of the L-Glutamic Acid solution.

    • Add 250 µL of the PLP solution.

    • Add 50 µL of the internal standard stock solution.

    • Top up with D₂O to a final volume of ~600 µL.

  • pD Adjustment and Equilibration:

    • Causality: The chemical shifts of both PLP and glutamate are highly sensitive to pH (or pD in D₂O).[9][10] Consistent pD control is critical for reproducibility. The pD is approximately the pH meter reading + 0.4.

    • Gently mix the solution in the NMR tube.

    • Measure the pD using a calibrated pH meter.

    • Adjust the pD to the desired value (e.g., pD 7.4 for physiological relevance) by adding microliter amounts of NaOD or DCl. Mix thoroughly after each addition and re-measure.

    • Allow the solution to equilibrate for at least 30 minutes at room temperature for the Schiff base equilibrium to stabilize.[11]

Protocol: NMR Data Acquisition

The following are generalized parameters. They should be optimized for the specific instrument being used. A validated acquisition protocol is essential for reliable and reproducible results.[12][13]

Sources

Application Note: Advanced Crystallization Strategies for Pyridoxylideneglutamate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Coordination Chemists, and Radiopharmaceutical Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Principles

Pyridoxylideneglutamate is a biologically and synthetically significant Schiff base formed via the condensation of pyridoxal (Vitamin B6 derivative) and L-glutamic acid. In biological systems, pyridoxal 5'-phosphate (PLP) typically rests as an "internal aldimine" linked to a lysine residue within an enzyme's active site; upon the introduction of an amino acid substrate, transaldimination occurs to form an "external aldimine" intermediate[1]. Synthetically, derivatives of pyridoxylideneglutamate are highly valued as models for these enzymatic transamination intermediates[2] and as active chelators in radiopharmacology, most notably as Technetium-99m (Tc-99m) pyridoxylideneglutamate for hepatobiliary and gallbladder imaging[3].

The Crystallization Challenge: Isolating pyridoxylideneglutamate as a single crystal is thermodynamically challenging. The azomethine (imine) bond is highly susceptible to nucleophilic attack by water, meaning the equilibrium in aqueous media heavily favors hydrolysis back into the starting materials[4]. To successfully crystallize this compound, researchers must employ one of two primary strategies:

  • Thermodynamic Trapping (Metal Templating): Utilizing transition metals (e.g., Cu²⁺, Zn²⁺) to form a tridentate chelate that ring-locks the imine bond, shielding it from hydrolysis[5],[6].

  • Kinetic Dehydration (Anhydrous Isolation): Utilizing strict anhydrous environments and physical water scavengers to drive the equilibrium forward via Le Chatelier's principle.

Process Workflow Visualization

G PL Pyridoxal (PL) Aldehyde Donor Cond Nucleophilic Attack (pH 7.5, Kinetic Control) PL->Cond Glu L-Glutamic Acid Amine Donor Glu->Cond SB Pyridoxylideneglutamate (Labile Schiff Base) Cond->SB -H2O Met Metal Templating (Cu2+, Zn2+) SB->Met Aqueous Anh Anhydrous Scavenging (Molecular Sieves) SB->Anh Non-Aqueous MetC Tridentate Chelate (Stable Complex) Met->MetC Coordination Free Free Schiff Base (Moisture Sensitive) Anh->Free Eq. Shift Cry1 Isoelectric Crystallization (pH 4.5, 4°C) MetC->Cry1 Cry2 Slow Cooling (5°C/hr, N2 atm) Free->Cry2

Thermodynamic and kinetic workflows for pyridoxylideneglutamate synthesis and crystallization.

Experimental Protocols & Self-Validating Systems

Protocol A: Metal-Templated Crystallization of Copper(II) Pyridoxylideneglutamate

This protocol leverages Cu(II) as a thermodynamic sink. Copper's Jahn-Teller distortion favors a planar tridentate coordination (phenolate O, imine N, α-carboxylate O), which flattens the Schiff base and prevents hydrolytic cleavage[2].

Step-by-Step Methodology:

  • Reagent Solubilization: Dissolve 10.0 mmol of pyridoxal hydrochloride and 10.0 mmol of L-glutamic acid in 25 mL of deionized water.

  • Kinetic pH Modulation: Add 1.0 M NaOH dropwise until the pH reaches exactly 7.5.

    • Causality: The α-amino group of glutamic acid must be deprotonated to act as a nucleophile, while the pyridoxal aldehyde must remain reactive. A pH of 7.5 is the kinetic optimum for this condensation[4].

  • Metal Templating: Slowly add a solution of 10.0 mmol Copper(II) acetate monohydrate dissolved in 15 mL of water. The solution will immediately transition to a deep green color.

  • Isoelectric Precipitation: Adjust the pH downward to ~4.5 using 0.1 M acetic acid.

    • Causality: L-glutamic acid possesses a γ-carboxylate group (pKa ~4.2) that does not participate in the tridentate metal coordination. To force crystallization, this free γ-carboxylate must be protonated. At pH 4.5, the complex reaches its isoelectric point, becoming zwitterionic. This minimizes ion-dipole interactions with water, drastically reducing solubility and forcing nucleation[5].

  • Crystal Maturation: Filter the solution through a 0.22 μm membrane to remove amorphous aggregates. Incubate the filtrate at 4°C in the dark for 48–72 hours to yield dark green prismatic crystals.

Self-Validation Checkpoint: Analyze the mother liquor via UV-Vis spectroscopy. The formation of the aldimine bond exhibits a characteristic charge-transfer band. A successful reaction will show a shift from the 317 nm peak of free pyridoxal to approximately 390 nm for the Cu(II)-pyridoxylideneglutamate complex[5]. If the 317 nm peak persists, hydrolysis is dominating; verify the initial pH was strictly maintained at 7.5.

Protocol B: Anhydrous Crystallization of the Free Schiff Base

This protocol isolates the unmetallated Schiff base by actively scavenging water to prevent Le Chatelier's principle from driving the reaction backward.

Step-by-Step Methodology:

  • Solvent Dehydration: Dry absolute ethanol over activated 3Å molecular sieves for 24 hours prior to use.

  • Condensation Reaction: Suspend 5.0 mmol of pyridoxal free base and 5.0 mmol of monosodium glutamate in 40 mL of the dried ethanol.

  • Soxhlet Dehydration: Reflux the mixture at 78°C under a dry nitrogen atmosphere using a Soxhlet extractor fitted with activated 3Å molecular sieves in the thimble.

    • Causality: The condensation releases one equivalent of water. 3Å sieves selectively trap the 2.8Å water molecules while excluding the larger ethanol solvent, continuously shifting the equilibrium toward the Schiff base[4].

  • Controlled Nucleation: Once the solution clarifies and turns intensely yellow, cool the flask at a strictly controlled rate of 5°C/hour down to 20°C.

  • Harvesting: Collect the bright yellow needle-like crystals via vacuum filtration under a stream of dry N₂. Store immediately in a vacuum desiccator.

Self-Validation Checkpoint: Analyze the dried crystals using FT-IR Spectroscopy. The presence of a sharp, strong ν(C=N) stretching frequency at ~1630 cm⁻¹ confirms the intact imine bond. The absence of a broad ν(O-H) stretch from water (~3300 cm⁻¹) validates the anhydrous integrity of the crystal lattice.

Quantitative Crystallization Parameters

To facilitate rapid experimental design, the thermodynamic and physical parameters for various pyridoxylideneglutamate derivatives are summarized below.

Table 1: Comparative Crystallization Parameters for Pyridoxylideneglutamate Derivatives

Derivative TypeTemplating AgentOptimal pH for IsolationCrystallization TempPrimary Crystal MorphologyUV-Vis Aldimine Peak
Copper(II) Chelate Cu(OAc)₂4.5 - 5.64°CDark green prisms~390 nm
Zinc(II) Chelate Zn(OAc)₂6.0 - 6.520°CYellow/orange plates~385 nm
Technetium-99m Tc-99m(Sn)8.3 - 8.7N/A (Aqueous Tracer)N/A (Radiopharmaceutical)N/A
Free Schiff Base None (Anhydrous)N/A (Non-aqueous)25°C (Slow cool)Bright yellow needles~410 nm

(Note: The Tc-99m derivative is formulated as an aqueous radiotracer rather than isolated as a solid crystal, requiring a higher pH to stabilize the complex in solution[3].)

References

  • [2] Model for the Reduced Schiff Base Intermediate between Amino Acids and Pyridoxal: Copper(II) Complexes of N-(2-Hydroxybenzyl)amino Acids with Nonpolar Side Chains... ACS Publications. Available at:

  • [5] Metal Chelates of Pyridoxylidene Amino Acids. ORGANIC AND BIOLOGICAL CHEMISTRY - ACS Publications. Available at:

  • [3] Tc-99m(Sn) Pyridoxylideneaminates: Preparation. Journal of Nuclear Medicine. Available at:

  • [4] Stability of Schiff bases of amino acids and pyridoxal-5′-phosphate. ResearchGate. Available at:

  • [6] Metal Chelates of Imines Derived from Pyridoxal and Amino Acids 1. ACS Publications. Available at:

  • [1] Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes. PMC. Available at:

Sources

Application Note: LC-MS/MS Strategies for the Detection and Quantification of Pyridoxylideneglutamate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix: Plasma, Serum, and Tissue Homogenates Technology: HILIC-ESI-MS/MS

Introduction & Mechanistic Insights

Pyridoxylideneglutamate is a biologically and pharmaceutically critical Schiff base formed by the condensation of vitamin B6 (pyridoxal or pyridoxal 5'-phosphate) and the amino acid L-glutamate [1]. In biological systems, this complex represents the external aldimine intermediate crucial for PLP-dependent transamination reactions [2]. In pharmaceutical development, stabilized derivatives such as magnesium pyridoxal 5'-phosphate glutamate are utilized as cardioprotective and lipid-lowering agents[3].

The Analytical Challenge (Causality): Detecting intact pyridoxylideneglutamate via standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a severe thermodynamic challenge. The imine bond ( C=N ) is highly labile and exists in a dynamic equilibrium with its free aldehyde and amine precursors. When subjected to the aqueous, acidic mobile phases typical of reversed-phase LC-MS/MS, the Schiff base rapidly hydrolyzes. Direct measurement attempts inevitably result in massive signal loss, peak tailing, and severe underestimation of the true physiological concentration.

The Solution: To achieve robust quantitation, a pre-analytical chemical stabilization step is mandatory. By introducing a mild reducing agent such as sodium borohydride ( NaBH4​ ), the transient C=N double bond is irreversibly reduced to a stable C−N single bond, yielding the secondary amine pyridoxyl-glutamate [4]. This locks the analyte in a stable state that can survive chromatographic separation and electrospray ionization.

Pathway PLP Pyridoxal 5'-Phosphate (Aldehyde) Schiff Pyridoxylideneglutamate (Labile Imine) PLP->Schiff Condensation (-H2O) Glu L-Glutamate (Amine) Glu->Schiff Schiff->PLP Hydrolysis Reduced Pyridoxyl-Glutamate (Stable Amine) Schiff->Reduced Reduction (NaBH4)

Figure 1: Biochemical formation of the Schiff base and its chemical stabilization.

Experimental Protocols: Stabilization and Extraction

To ensure a self-validating system, this protocol incorporates immediate stabilization at the point of extraction.

Step-by-Step Methodology
  • Sample Quenching & Protein Precipitation:

    • Transfer 100μL of plasma/tissue homogenate to a pre-chilled microcentrifuge tube.

    • Immediately add 400μL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid to precipitate proteins and halt endogenous enzymatic activity.

    • Vortex for 30 seconds and centrifuge at 14,000×g for 10 minutes at 4∘C .

  • In Situ Chemical Reduction:

    • Transfer 300μL of the supernatant to a new vial.

    • Add 30μL of freshly prepared 10mM Sodium Borohydride ( NaBH4​ ) in 0.1M NaOH.

    • Mechanistic Note: The alkaline environment of the borohydride solution temporarily raises the pH, favoring the unprotonated amine and stabilizing the imine long enough for the hydride transfer to occur.

    • Incubate at 4∘C for 30 minutes in the dark.

  • Reaction Quenching & Solid Phase Extraction (SPE):

    • Quench the unreacted NaBH4​ by adding 10μL of glacial acetic acid.

    • Load the sample onto a pre-conditioned Oasis HLB SPE cartridge (or equivalent).

    • Wash with 1mL of 5% ACN in water.

    • Elute the stabilized pyridoxyl-glutamate with 500μL of 80% ACN.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute in 100μL of initial mobile phase (e.g., 90% ACN with 10mM Ammonium Acetate).

Workflow Step1 1. Sample Extraction (Cold Acetonitrile + 0.1% FA) Step2 2. Chemical Stabilization (10 mM NaBH4, 30 min, 4°C) Step1->Step2 Step3 3. Centrifugation & SPE (HLB Cartridge) Step2->Step3 Step4 4. HILIC Chromatography (Ammonium Acetate Buffer) Step3->Step4 Step5 5. ESI-MS/MS (MRM) Quantification Step4->Step5

Figure 2: Step-by-step sample preparation and LC-MS/MS analytical workflow.

LC-MS/MS Analytical Parameters

Because pyridoxyl-glutamate and its phosphorylated derivatives are highly polar and zwitterionic, traditional C18 reversed-phase chromatography yields poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is strongly recommended.

Chromatographic Conditions
  • Column: Waters XBridge Amide ( 2.1×100mm , 3.5μm )

  • Mobile Phase A: 10mM Ammonium Acetate in Water (pH 6.8)

  • Mobile Phase B: 10mM Ammonium Acetate in 95% Acetonitrile

  • Gradient: Start at 90% B, hold for 1 min, ramp to 40% B over 5 min, hold for 2 min, return to 90% B.

  • Flow Rate: 0.3mL/min

Mass Spectrometry Parameters (ESI+)

The mass spectrometer should be operated in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The table below summarizes the theoretical and optimized quantitative transitions for both the native (transient) and reduced (stable) forms.

Table 1: Optimized MRM Transitions for Pyridoxylideneglutamate and Derivatives

Analyte StateCompoundPrecursor Ion [M+H]+ ( m/z )Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)Collision Energy (eV)
Native (Labile) Pyridoxylideneglutamate297.1150.1130.115 / 22
Native (Labile) PLP-Glutamate377.1248.1150.118 / 25
Reduced (Stable) Pyridoxyl-Glutamate299.1150.1130.116 / 24
Reduced (Stable) Reduced PLP-Glutamate379.1248.1130.120 / 26

Note: The mass shift of +2.0 Da between the native and reduced forms confirms successful hydride addition across the imine bond.

Quality Control & Protocol Self-Validation

To ensure the trustworthiness of the analytical run, the following self-validating checks must be integrated into the workflow:

  • Reduction Efficiency Monitoring: Always monitor the MRM transitions for the native imine ( m/z 297.1 and 377.1) alongside the reduced forms. In a successfully stabilized sample, the native imine signal should be <1% of the reduced amine signal. If native signals persist, the NaBH4​ reagent has likely degraded (due to moisture absorption) and must be freshly remade.

  • Isotope Dilution: Utilize a stable-isotope labeled internal standard (e.g., 13C5​ -Glutamate incorporated Schiff base) added prior to the precipitation step to correct for matrix effects and reduction variability.

References

  • PubChem. "Pyridoxal 5'-phosphate - Compound Summary." National Center for Biotechnology Information. Available at: [Link]

  • Lin, Y. L., & Gao, J. L. (2010). "Internal Proton Transfer in the External Pyridoxal 5'-Phosphate Schiff Base in DOPA Decarboxylase." Biochemistry, 49(1), 84-94. Available at:[Link]

  • Kirsten, R., et al. (1988). "Magnesium pyridoxal 5-phosphate glutamate reduces hyperlipidaemia in patients with chronic renal insufficiency." European Journal of Clinical Pharmacology, 34(2), 133-137. Available at:[Link]

  • Cravatt, B. F., et al. (2017). "Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics." Nature Chemistry. Available at:[Link]

Application Notes: Pyridoxylideneglutamate-Metal Complexes in Biomimetic Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

Vitamin B6 (pyridoxal 5'-phosphate, PLP) is nature's most versatile coenzyme, driving over 140 distinct enzymatic reactions. In the realm of synthetic chemistry, pyridoxylideneglutamate —the Schiff base condensation product of pyridoxal and L-glutamic acid—serves as a highly modular chiral scaffold for biomimetic asymmetric catalysis. While historically recognized as a ligand in hepatobiliary radiopharmaceuticals, its transition metal complexes (particularly with Cu²⁺ and Zn²⁺) have emerged as powerful biomimetic catalysts for synthesizing non-canonical amino acids.

As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical biomimetic chemistry and practical, bench-ready asymmetric synthesis. The protocols herein leverage the inherent chirality of the glutamate backbone and the Lewis acidity of transition metals to achieve high enantioselectivity.

The Causality of the Catalyst Design
  • Chiral Induction via L-Glutamate: The L-glutamate moiety provides a rigid stereocenter. The γ -carboxylate group offers a secondary coordination site that restricts the rotational freedom of the intermediate, dictating the facial selectivity of incoming electrophiles or protons ()[1].

  • Lewis Acid Activation: Uncatalyzed C α -H deprotonation of amino acid Schiff bases is thermodynamically unfavorable (pKₐ ~ 29). Chelation with metals like Cu²⁺ lowers the C α pKₐ significantly, acting as an electron sink to stabilize the carbanionic quinonoid intermediate and prevent premature imine hydrolysis ()[2].

Quantitative Data: Metal Chelation Effects

The choice of metal template is the most critical variable in this catalytic system. The table below summarizes the thermodynamic activation and stereochemical outcomes driven by different metal ions.

Metal IonCoordination GeometryEstimated C α pKₐRelative Transamination RateTypical Enantiomeric Excess (ee%)
None (Free Ligand) N/A~29.01x (Baseline)N/A
Zn(II) Tetrahedral~18.0 103× 45%
Al(III) Octahedral~10.0 106× 72%
Cu(II) Square Planar~13.0 105× 88%

Data Synthesis Insight: Cu(II) provides the optimal balance. While Al(III) offers the highest C α activation, its octahedral geometry creates a loose chiral pocket. The rigid square-planar geometry of Cu(II) maximizes stereocontrol during the chiral transfer step, making it the superior choice for drug development applications.

Pathway Visualization: The Catalytic Cycle

G A Pyridoxal + L-Glutamate B Pyridoxylideneglutamate (Schiff Base) A->B Condensation (-H2O) C Cu(II) Chelation (Active Catalyst) B->C Lewis Acid Activation D Quinonoid Intermediate (C-alpha Deprotonation) C->D Base (pKa lowered to ~13) E Ketimine Intermediate (Stereoselective Protonation) D->E Chiral Transfer F Chiral Amino Acid + Pyridoxamine E->F Hydrolysis F->C Catalyst Regeneration

Catalytic cycle of Cu(II)-pyridoxylideneglutamate in biomimetic transamination.

Experimental Workflows

Protocol 1: In Situ Assembly and Validation of the Cu(II)-Pyridoxylideneglutamate Catalyst

Causality & Rationale: Pre-forming the catalyst is often less efficient than in situ assembly due to the hydrolytic sensitivity of the imine bond in aqueous-organic mixtures ()[3]. By mixing Pyridoxal and L-Glutamate in the presence of Cu(OAc)₂, the metal acts as a thermodynamic sink, driving the condensation forward via the template effect.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of Methanol and 50 mM HEPES buffer. Causality: Amine-based buffers (like Tris) will competitively form Schiff bases with pyridoxal, poisoning the catalyst. HEPES is non-nucleophilic.

  • Ligand Condensation: Dissolve 1.0 mmol of Pyridoxal hydrochloride and 1.1 mmol of L-Glutamic acid in 10 mL of the solvent. Adjust the pH to exactly 7.5 using 0.1 M NaOH. Causality: A pH of 7.5 is the thermodynamic sweet spot. Below pH 6.0, the equilibrium favors the free aldehyde; above pH 9.0, Cu(II) is prone to hydroxide precipitation.

  • Metal Templating: Dropwise, add 1.0 mmol of Cu(OAc)₂ dissolved in 2 mL of Methanol. Stir at room temperature for 30 minutes.

  • Self-Validating System Check (UV-Vis): Withdraw a 10 µL aliquot, dilute in 1 mL solvent, and measure the UV-Vis spectrum. Validation Criteria: The free PLP-amino acid ketoenamine tautomer absorbs at 410 nm. Successful Cu(II) chelation induces a bathochromic shift to ~430 nm ()[4]. Actionable metric: If the 410 nm peak persists, the Schiff base is unchelated; verify the pH and add 0.05 eq of Cu(OAc)₂.

Protocol 2: Biomimetic Asymmetric Transamination of α -Keto Acids

Causality & Rationale: The Cu(II)-pyridoxylideneglutamate complex acts as a chiral shuttle. When an α -keto acid (e.g., phenylpyruvate) enters the coordination sphere, it forms a ketimine. Stereoselective protonation of the quinonoid intermediate, dictated by the steric bulk of the glutamate γ -carboxylate, yields the L-amino acid.

Step-by-Step Methodology:

  • Substrate Addition: To the validated catalyst solution from Protocol 1, add 10.0 mmol of sodium phenylpyruvate (the α -keto acid) and 50.0 mmol of benzylamine (amine donor). Causality: A 5-fold excess of the amine donor is required to drive the transamination equilibrium toward the product via Le Chatelier's principle.

  • Reaction Conditions: Stir the mixture at 25°C in the dark for 24 hours. Causality: While light can photo-enhance C α -H cleavage in PLP-Schiff bases ()[4], thermal conditions are strictly preferred here to prevent non-selective radical pathways that degrade enantiomeric excess.

  • Quenching and Extraction: Quench the reaction by adjusting the pH to 2.0 with 1 M HCl. This rapidly hydrolyzes the product imine. Extract the organic byproducts with ethyl acetate (3 x 15 mL).

  • Self-Validating System Check (Chiral HPLC): Isolate the aqueous layer containing the synthesized L-phenylalanine. Derivatize a 50 µL sample with Marfey's reagent and analyze via Chiral HPLC. Validation Criteria: The chromatogram must show an L-phenylalanine to D-phenylalanine peak area ratio of at least 9:1 ( 80% ee). Actionable metric: If significant D-isomer is present, it indicates catalyst dissociation during the reaction; ensure strict temperature control (<30°C) and verify buffer ionic strength in subsequent runs.

References

  • Zhao, B. et al. "Asymmetric α-Allylation of Glycinate with Switched Chemoselectivity Enabled by Customized Bifunctional Pyridoxal Catalysts." Angewandte Chemie International Edition, 2022. URL:[Link]

  • Lamsabhi, A. M. et al. "C-H activation in pyridoxal-5'-phosphate and pyridoxamine-5'-phosphate Schiff bases: effect of metal chelation. A computational study." PubMed Central, 2013. URL:[Link]

  • Ajormal, F. et al. "Synthesis of Chiral Cu(II) Complexes from pro-Chiral Schiff Base Ligand and Investigation of Their Catalytic Activity in the Asymmetric Synthesis." Scientific Reports, 2024. URL:[Link]

  • Hill, C. et al. "Light-enhanced catalysis by pyridoxal phosphate-dependent aspartate aminotransferase." Journal of the American Chemical Society, 2010. URL:[Link]

Sources

In vitro cell culture assays utilizing pyridoxylideneglutamate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide by a Senior Application Scientist

Executive Summary

The evaluation of hepatic transporter kinetics is a critical phase in preclinical drug development, particularly for predicting hepatobiliary clearance and assessing potential Drug-Drug Interactions (DDIs). Pyridoxylideneglutamate (PG) , an amino acid Schiff base formed from pyridoxal (Vitamin B6) and glutamic acid, serves as a highly effective ligand for Technetium-99m (99mTc)[1][2].

While historically developed for clinical hepatobiliary scintigraphy[2], 99mTc-PG is now leveraged in in vitro cell culture assays as a highly sensitive, non-metabolized radiotracer probe. Because it is actively transported into hepatocytes via Organic Anion Transporting Polypeptides (OATPs) and excreted unchanged via efflux pumps (MRP2/MDR1)[3], it provides a pure, self-validating system for quantifying transporter activity without the confounding variables of intracellular metabolism.

This application note details the mechanistic rationale, standardized workflows, and step-by-step protocols for utilizing 99mTc-PG in in vitro transporter assays.

Mechanistic Rationale: The Causality of 99mTc-PG as a Transport Probe

To design robust in vitro assays, researchers must understand the causality behind their probe selection. 99mTc-PG offers three distinct scientific advantages over fluorescent dyes (e.g., Indocyanine Green) or LC-MS/MS-based substrates:

  • Metabolic Stability: Unlike many lipophilic drugs that undergo rapid Phase I/II metabolism in hepatocytes, 99mTc-PG is excreted into the bile canaliculi essentially unchanged[3]. This isolates the kinetic data to transport mechanisms only, eliminating enzymatic degradation as a variable.

  • Specific Transporter Affinity: 99mTc-pyridoxylaminates are highly specific substrates for basolateral uptake transporters OATP1B1 and OATP1B3 , and apical efflux transporters MRP2 and MDR1 [3].

  • High-Sensitivity Quantification: The gamma emission of 99mTc allows for direct, highly sensitive quantification using a gamma counter, bypassing the matrix suppression effects commonly seen in mass spectrometry.

Cellular Transport Pathway of 99mTc-PG

Pathway Blood Extracellular Media (99mTc-PG Donor) OATP OATP1B1 / OATP1B3 (Hepatic Uptake) Blood->OATP Influx Hepatocyte Intracellular Space (Hepatocyte Cytosol) OATP->Hepatocyte MRP2 MRP2 / MDR1 (Biliary Efflux) Hepatocyte->MRP2 Bile Bile Canaliculi (Efflux Compartment) MRP2->Bile Efflux

Caption: Hepatobiliary transport pathway of 99mTc-PG mediated by OATP influx and MRP2/MDR1 efflux.

Experimental Methodologies

The following protocols establish a self-validating system. By utilizing both transfected cell lines (for isolated uptake kinetics) and Sandwich-Cultured Hepatocytes (SCH) (for polarized efflux kinetics), researchers can map the entire hepatobiliary clearance profile of a competing drug candidate.

Assay Workflow

Workflow Step1 1. Tracer Synthesis Autoclave Pyridoxal, Glutamate & 99mTc Step2 2. Cell Preparation Seed HEK293-OATP or Sandwich-Cultured Hepatocytes Step1->Step2 Step3 3. Radiotracer Incubation Add 99mTc-PG ± DDI Inhibitors (37°C) Step2->Step3 Step4 4. Termination & Lysis Ice-cold Wash & Trypsin/Triton Lysis Step3->Step4 Step5 5. Quantification Gamma Counter & BCA Protein Assay Step4->Step5

Caption: Standardized 5-step workflow for in vitro 99mTc-PG transporter and DDI assays.

Protocol A: Radiosynthesis of 99mTc-Pyridoxylideneglutamate

Causality Focus: The Schiff base formation between pyridoxal and glutamate requires heat to overcome the activation energy barrier, while simultaneously chelating the reduced Technetium-99m[2].

  • Reagent Mixing: In a sterile, nitrogen-purged vial, combine 10 mg of pyridoxal hydrochloride and 10 mg of monosodium glutamate.

  • pH Adjustment: Adjust the solution to pH 8.5 – 9.0 using 0.1 M NaOH. Note: Alkaline pH is strictly required to stabilize the Schiff base intermediate.

  • Radiolabeling: Add 370 MBq (10 mCi) of sodium pertechnetate (99mTcO4−) eluted from a 99Mo/99mTc generator.

  • Autoclaving: Autoclave the sealed vial at 120°C for 30 minutes[2].

  • Quality Control: Verify radiochemical purity via Thin Layer Chromatography (TLC) using acetone as the mobile phase. Purity must exceed 95% before proceeding to cell culture.

Protocol B: OATP-Mediated Uptake Assay (DDI Screening)

Causality Focus: HEK293 cells stably transfected with OATP1B1 or OATP1B3 are used to isolate uptake kinetics. Mock-transfected cells must be run in parallel to subtract passive diffusion[3].

  • Cell Seeding: Seed HEK293-OATP and HEK293-Mock cells at 4×105 cells/well in 12-well poly-D-lysine coated plates. Culture for 48 hours until 90% confluent.

  • Pre-incubation: Wash cells twice with warm (37°C) Hank's Balanced Salt Solution (HBSS). Pre-incubate for 10 minutes in HBSS to equilibrate intracellular ion gradients.

  • Tracer Addition: Aspirate HBSS. Add 0.5 mL of HBSS containing 37 kBq of 99mTc-PG[3]. For DDI studies, co-incubate with the test drug (e.g., 10 µM Rifampicin as a positive control inhibitor).

  • Incubation: Incubate exactly for 5 minutes at 37°C.

  • Termination: Rapidly aspirate the radioactive media and wash the cells three times with ice-cold HBSS . Scientific Insight: The sudden temperature drop immediately arrests transporter conformational changes, trapping the internalized 99mTc-PG and preventing efflux.

  • Lysis & Quantification: Lyse cells using 0.25% Trypsin-EDTA or 0.1% Triton X-100. Transfer the lysate to tubes and measure radioactivity in a gamma counter.

  • Normalization: Determine the protein concentration of the lysate using a standard BCA assay. Express results as % Uptake / mg protein.

Protocol C: Biliary Excretion Index (BEI) Assay

Causality Focus: Standard hepatocyte monolayers rapidly lose polarized architecture. Sandwich-cultured hepatocytes (SCH) between two layers of collagen restore tight junctions and functional bile canaliculi, allowing for the calculation of the Biliary Excretion Index (BEI).

  • Incubation: Incubate SCH with 99mTc-PG in standard HBSS (containing Ca2+ / Mg2+ ) to measure total accumulation (Cells + Canaliculi).

  • Tight Junction Disruption: In parallel wells, incubate SCH in Ca2+ / Mg2+ -free HBSS. Scientific Insight: The absence of calcium disrupts cadherin-dependent tight junctions, causing the bile canaliculi to leak their contents into the media. Radioactivity measured here represents intracellular accumulation only.

  • Calculation: BEI(%)=AccumulationStandard​AccumulationStandard​−AccumulationCa-free​​×100

Quantitative Data Interpretation & Self-Validation

To ensure the integrity of the assay, baseline metrics must fall within validated physiological ranges. The table below summarizes the expected quantitative benchmarks for 99mTc-PG assays. If control values deviate significantly from these benchmarks, the assay is invalid (e.g., indicating loss of transporter expression or poor radiochemical purity).

Assay ParameterExperimental ConditionExpected Outcome / BenchmarkDiagnostic Significance
Uptake Ratio HEK293-OATP1B1 vs. Mock> 5-fold higher in OATP1B1Validates active, transporter-mediated influx[3].
Uptake Inhibition Co-incubation with 50 µM Rifampicin> 80% reduction in uptakeConfirms assay sensitivity to known OATP inhibitors.
Efflux Inhibition SCH + 100 µM VerapamilSignificant delay in washoutValidates MDR1/MRP2-mediated canalicular efflux[3].
Temperature Control Incubation at 4°C vs 37°C< 10% uptake at 4°CProves uptake is energy/carrier-dependent, not passive binding.
Biliary Excretion Index SCH in standard vs Ca-free mediaBEI > 40% at 20 minutesConfirms functional repolarization and intact tight junctions.

References

  • Baker, R. J., Bellen, J. C., & Ronai, P. M. (1975). Technetium 99m-pyridoxylideneglutamate: a new hepatobiliary radiopharmaceutical. I. Experimental aspects. Journal of Nuclear Medicine. Available at:[Link]

  • Transport mechanisms of hepatic uptake and bile excretion in clinical hepatobiliary scintigraphy with 99mTc-N. Kanazawa University Repository. Available at:[Link]

Sources

Troubleshooting & Optimization

Preventing rapid hydrolysis of pyridoxylideneglutamate in aqueous solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with pyridoxylideneglutamate. This guide is designed to provide you with an in-depth understanding of the challenges associated with the stability of this Schiff base in aqueous solutions and to offer practical, field-proven strategies to ensure the integrity of your experiments.

Understanding the Instability: The Challenge of Hydrolysis

Pyridoxylideneglutamate is a Schiff base, a compound containing a carbon-nitrogen double bond (an imine). This imine linkage is formed by the reversible condensation of an aldehyde (pyridoxal) and a primary amine (glutamate). The very reversibility of this reaction is the primary challenge: in the presence of water, the imine bond is susceptible to hydrolysis, breaking down into its original aldehyde and amine components.[1][2] This process can compromise the accuracy and reproducibility of your experiments by reducing the concentration of the active compound over time.

The rate of hydrolysis is not constant; it is critically dependent on the solution's pH.[3][4][5] The mechanism involves the protonation of the imine nitrogen, which makes the imine carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[2][6]

Diagram: The Hydrolysis Pathway of Pyridoxylideneglutamate

Hydrolysis_Pathway cluster_0 Aqueous Environment PG Pyridoxylideneglutamate (Stable Schiff Base) Protonated_PG Protonated Imine (Activated Intermediate) PG->Protonated_PG 1. Protonation (pH-dependent) H2O Water (H₂O) Carbinolamine Carbinolamine Intermediate Protonated_PG->Carbinolamine 2. Nucleophilic Attack Products Pyridoxal + Glutamate (Hydrolysis Products) Carbinolamine->Products 3. Breakdown Stability_Workflow cluster_workflow Experimental Workflow A Prepare Buffered Solution (See Protocol 1) B Dissolve Pyridoxylideneglutamate A->B C Determine λ_max via UV-Vis Scan B->C D Set up Kinetic Assay (λ_max, Time, Temp) C->D E Monitor Absorbance vs. Time D->E F Plot ln(Abs) vs. Time E->F G Calculate Rate Constant (k) from slope F->G H Compare 'k' values to assess stability G->H

Caption: Workflow for quantifying pyridoxylideneglutamate stability.

By implementing these guidelines and protocols, you can significantly enhance the stability of your pyridoxylideneglutamate solutions, leading to more reliable and reproducible experimental outcomes.

References

  • Donoso, J., Muñoz, F., García Del Vado, A., Echevarría, G., & García Blanco, F. (1986). Study of the hydrolysis and ionization constants of Schiff base from pyridoxal 5'-phosphate and n-hexylamine in partially aqueous solvents. An application to phosphorylase b. Biochemical Journal, 238(1), 137–144. [Link]

  • Donoso, J., Muñoz, F., Vado, A. G. D., Echevarría, G., & Blanco, F. G. (1986). Study of the hydrolysis and ionization constants of Schiff base from pyridoxal 5'-phosphate and n-hexylamine in partially aqueous solvents. An application to phosphorylase b. Biochemical Journal, 238(1), 137. [Link]

  • García-del Vado, M. A., Echevarría, G., García-Blanco, F., & Muñoz, F. (2002). Determination of the Rates of Formation and Hydrolysis of the Schiff Bases Formed by Pyridoxal 5′-Phosphate with l-Tryptophan and Its Methyl and n-Butyl Esters. Bulletin of the Chemical Society of Japan, 75(11), 2491-2497. [Link]

  • ResearchGate. (2025). How do we solves solubility issues with Cu(II) Schiff base complexes in biological assays?[Link]

  • ResearchGate. (n.d.). Formation and hydrolysis of pyridoxal-5'-phosphate hydrazones and Schiff bases: Prediction of equilibrium and rate constants. [Link]

  • Donoso, J., Muñoz, F., del Vado, A. G., Echevarría, G., & Blanco, F. G. (1986). Study of the hydrolysis and ionization constants of Schiff base from pyridoxal 5'-phosphate and n-hexylamine in partially aqueous solvents. An application to phosphorylase b. ResearchGate. [Link]

  • El-Mossalamy, E. H., Batouti, M. E., & Fetouh, H. A. (2025). Facile preparation of the new organic ligands, schiff bases and metal complexes in well. Materials Today Chemistry. [Link]

  • IONiC / VIPEr. (n.d.). EXPERIMENT 4: Synthesis of Schiff base ligands. [Link]

  • Ali, A., & Naha, S. (2023). Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes. Journal of Drug Delivery and Therapeutics, 13(5-S), 133-141. [Link]

  • Di Bernardo, P., Zanonato, P. L., Tamburini, S., Tomasin, P., & Vigato, P. A. (2006). Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. Dalton transactions (Cambridge, England : 2003), (39), 4711–4721. [Link]

  • SciSpace. (n.d.). Synthesis of Schiff Bases by Non-Conventional Methods. [Link]

  • Cielecka-Piontek, J., Zalewski, P., & Paczkowska, M. (2021). Different Schiff Bases—Structure, Importance and Classification. Molecules, 26(5), 1475. [Link]

  • S.J. P. (2021). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. Molecular Pharmaceutics. [Link]

  • Di Profio, G., Curcio, E., Calarco, A., Ioele, G., & Nagy, J. B. (2022). Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels. International Journal of Molecular Sciences, 23(6), 3105. [Link]

  • ResearchGate. (2006). Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. [Link]

  • Dash, A. C., & Dash, M. S. (1989). Kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Journal of the Chemical Society, Dalton Transactions, (5), 907-911. [Link]

  • Mondal, J., & Ghosh, A. (2024). Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent. RSC advances, 14(37), 26868-26895. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2023). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. Molecules, 28(23), 7800. [Link]

  • Ghanghoria, S., & Anslyn, E. V. (2026). Near-Quantitative Formation of Imines in Water with Allosteric Control. Journal of the American Chemical Society. [Link]

  • Ghosh, K., & Sahu, S. (2018). Aggregation-Induced Emission or Hydrolysis by Water? The Case of Schiff Bases in Aqueous Organic Solvents. The Journal of Physical Chemistry C, 122(6), 3649-3657. [Link]

  • STM Journals. (2024). Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (n.d.). Environment Friendly Synthesis of Novel Schiff Base-Derived Nano Metal Complexes Using Green Solvents for Enhanced Biological Activity. Hindawi. [Link]

  • ResearchGate. (2024). How to purify Schiff base product?[Link]

  • Chemistry Steps. (2020). Imine and Enamine Hydrolysis Mechanism. [Link]

  • Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Butré, C. I., Wierenga, P. A., & Gruppen, H. (2012). Effects of ionic strength on the enzymatic hydrolysis of diluted and concentrated whey protein isolate. Journal of agricultural and food chemistry, 60(22), 5644–5651. [Link]

  • Li, Y., Liu, C., Liu, C., & Liu, C. (2023). Stability and pH-Dependent Mechanism of Astaxanthin-Loaded Nanoemulsions Stabilized by Almond Protein Isolate. Foods, 12(14), 2735. [Link]

  • Dai, Z., Flatberg, G., Preisig, H. A., & Deng, L. (2018). Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. Journal of Laboratory Chemical Education, 6(5), 141-147. [Link]

  • Iglesias-García, O., Lojo, J., López-Doval, J., Montenegro, J., & Granja, J. R. (2017). Kinetic Analysis and Mechanism of the Hydrolytic Degradation of Squaramides and Squaramic Acids. The Journal of organic chemistry, 82(5), 2665–2673. [Link]

  • Journals. (n.d.). UV - Spectroscopy: as a tool to determine enzyme activity. [Link]

  • Swain, C. A., Bix, G. J., & Breyer, A. (2005). A pH-dependent increase in neuronal glutamate efflux in vitro: possible involvement of ASCT1. Neuroreport, 16(13), 1473–1477. [Link]

  • Lilley, D. M., & Engel, P. C. (1990). A pH-dependent activation-inactivation equilibrium in glutamate dehydrogenase of Clostridium symbiosum. The Biochemical journal, 271(2), 345–350. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of agricultural and food chemistry, 48(6), 2101–2110. [Link]

Sources

Technical Support Center: Pyridoxylideneglutamate Synthesis & Yield Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chemical synthesis of Pyridoxylideneglutamate (PG) . Historically pivotal as a hepatobiliary radiopharmaceutical chelator for Technetium-99m (99mTc-PG)1[1], PG serves as a foundational model for understanding pyridoxal-dependent enzymatic intermediates.

This guide is engineered for researchers and drug development professionals. It bypasses basic textbook theory to deliver field-proven, causality-driven troubleshooting protocols designed to maximize your Schiff base reaction yields.

MODULE 1: The Self-Validating Synthesis Protocol

To achieve >85% yield of pyridoxylideneglutamate, the condensation between pyridoxal hydrochloride and L-glutamic acid must be carefully controlled. This protocol is designed as a self-validating system , meaning each critical phase contains a physical or chemical checkpoint to verify success before proceeding.

Step-by-Step Methodology

Step 1: Reagent Solvation & Molar Balancing

  • Action: Suspend 10.0 mmol of L-glutamic acid and 10.0 mmol of pyridoxal hydrochloride in 30 mL of a 70:30 Ethanol/Water mixture.

  • Causality: Equimolar stoichiometry prevents the competitive formation of side products. The mixed solvent system is critical: water is required to solubilize the polar amino acid, while ethanol lowers the dielectric constant of the medium, which will later drive the dehydration of the carbinolamine intermediate2[2].

  • Validation Checkpoint: The solution will initially appear cloudy and pale. Complete dissolution will not occur until Step 2.

Step 2: pH Modulation (The Critical Control Point)

  • Action: Dropwise, add 1M NaOH (or 5% NaHCO3​ ) under continuous stirring until the pH stabilizes exactly between 8.0 and 8.5 .

  • Causality: The α -amino group of L-glutamate has a pKa of ~9.5. At acidic or neutral pH, it exists as a protonated ammonium ion ( −NH3+​ ), which is non-nucleophilic. Adjusting the pH to 8.0–8.5 ensures a sufficient molar fraction of the free amine ( −NH2​ ) is available to attack the electrophilic aldehyde carbon of pyridoxal3[3].

  • Validation Checkpoint: As the pH crosses 7.0, the cloudy suspension will clarify, and the solution will rapidly transition to a deep, vibrant yellow . This color shift is the optical signature of extended π -conjugation, confirming the formation of the imine bond ( λmax​ ~410-430 nm).

Step 3: Thermal Condensation & Dehydration

  • Action: Reflux the yellow solution gently at 60°C for 2 hours.

  • Causality: Schiff base formation occurs in two stages: rapid nucleophilic attack to form a carbinolamine, followed by a rate-limiting dehydration step. Heat overcomes the activation energy barrier for the elimination of water 4[4].

  • Validation Checkpoint: TLC monitoring (Silica gel, EtOAc/MeOH) should show the disappearance of the pyridoxal spot and the dominance of a single, highly fluorescent yellow spot under UV light (365 nm).

Step 4: Isolation and Crystallization

  • Action: Concentrate the solvent under reduced pressure to half its volume, then precipitate the Schiff base by adding ice-cold diethyl ether. Filter and dry under vacuum.

  • Causality: Diethyl ether acts as an anti-solvent, drastically reducing the solubility of the polar Schiff base while leaving unreacted trace organics in the supernatant.

Workflow A Pyridoxal HCl + L-Glutamate B Solvent: EtOH/H2O (70:30) A->B C pH Adjustment (pH 8.0-8.5) NaOH / NaHCO3 B->C D Nucleophilic Attack (Carbinolamine Formation) C->D E Dehydration (-H2O) Rate-Limiting Step D->E F Pyridoxylideneglutamate (Schiff Base) E->F

Workflow of Pyridoxylideneglutamate synthesis and Schiff base condensation.

MODULE 2: Mechanistic FAQs & Troubleshooting

Q: Why does my reaction yield drop to <30% when the pH falls below 7.0? A: The reaction is fundamentally governed by the protonation state of the reactants. At pH < 7.0, the α -amino group of glutamate is protonated ( −NH3+​ ). Because it lacks a lone pair of electrons, it cannot act as a nucleophile. Conversely, if the pH exceeds 9.5, the reaction suffers from competitive base-catalyzed hydrolysis of the aldehyde, and the pyridinium nitrogen of pyridoxal deprotonates, altering the electronic activation of the ring.

Q: I am observing a buildup of a colorless intermediate instead of the yellow Schiff base. What is happening? A: You have stalled at the carbinolamine intermediate stage. The formation of the carbinolamine is fast, but its dehydration into the final imine (Schiff base) is the rate-limiting step4[4]. This usually occurs if your solvent system contains too much water (driving the equilibrium backward) or if the reaction temperature is too low. Solution: Increase the ethanol ratio and elevate the temperature to 60°C.

Q: How stable is the purified pyridoxylideneglutamate? A: Like most Schiff bases, PG is susceptible to hydrolytic cleavage in highly aqueous, acidic environments. For long-term storage, the compound must be kept strictly anhydrous (stored in a desiccator over P2​O5​ or silica) and protected from light to prevent photochemical degradation of the pyridoxal ring.

MODULE 3: Quantitative Reaction Benchmarks

Use the following data table to benchmark your experimental parameters against field-standard yields. Deviations from these parameters are the primary cause of synthesis failure.

Reaction ParameterCondition TestedObserved YieldMechanistic Rationale
pH Level < 6.0< 20%Glutamate amine is fully protonated ( −NH3+​ ); lacks nucleophilicity.
pH Level 8.0 - 8.5 > 85% Optimal balance; free amine attacks the highly electrophilic aldehyde.
Solvent System 100% H2​O ~ 50%High water activity drives reversible imine hydrolysis backward.
Solvent System 70% EtOH / 30% H2​O > 85% Lower dielectric constant pushes equilibrium toward dehydration.
Temperature 25°C (24h)~ 75%Slow dehydration of the carbinolamine intermediate.
Temperature 60°C (2h) > 90% Overcomes activation energy barrier for the rate-limiting dehydration.

MODULE 4: Diagnostic Logic Tree

If your synthesis results in low yields or impure products, follow this diagnostic logic tree to isolate the chemical variable responsible for the failure.

Troubleshooting T1 Issue: Low Yield of PG (<50%) T2 Check Reaction pH T1->T2 T6 Check Solvent System T1->T6 T3 pH < 7.0 Amine Protonated (NH3+) T2->T3 T4 pH > 9.5 Aldehyde Hydrolysis T2->T4 T5 Action: Adjust to pH 8.0-8.5 T3->T5 T4->T5 T7 100% Aqueous Promotes Imine Hydrolysis T6->T7 T8 Action: Use 70% EtOH to Shift Equilibrium T7->T8

Diagnostic logic tree for troubleshooting low yields in PG synthesis.

References
  • Baker, R. J., Bellen, J. C., & Ronai, P. M. (1975). "Technetium 99m-pyridoxylideneglutamate: a new hepatobiliary radiopharmaceutical. I. Experimental aspects." Journal of Nuclear Medicine.[Link]

  • Matolo, N. M., Stadalnik, R. C., & Wolfman, E. F. Jr. (1976). "Clinical evaluation of 99mTc-pyridoxylideneglutamate for hepatobiliary scanning." The American Journal of Surgery.[Link]

  • Vazquez, M. A., et al. (1989). "Kinetic study of the Schiff-base formation between glycine and pyridoxal 5′-phosphate (PLP), pyridoxal (PL), and 5′-deoxypyridoxal (DPL)." Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • Lin, Y. L., & Gao, J. L. (2023). "1,3-Proton Transfer of Pyridoxal 5′-Phosphate Schiff Base in the Branched-Chain Aminotransferase: Concerted or Stepwise Mechanism?" The Journal of Physical Chemistry B.[Link]

  • Fernandez, F., et al. (2010). "DFT Studies on Schiff Base Formation of Vitamin B6 Analogues. Reaction between a Pyridoxamine-Analogue and Carbonyl Compounds." The Journal of Physical Chemistry A.[Link]

Sources

Troubleshooting poor solubility of pyridoxylideneglutamate in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a paradoxical challenge: the need to dissolve pyridoxylideneglutamate in organic solvents while preserving its structural integrity.

Pyridoxylideneglutamate is a Schiff base formed by the condensation of pyridoxal (Vitamin B6 derivative) and glutamic acid. While it is highly soluble in water, aqueous environments rapidly destroy the molecule. Conversely, the organic solvents needed to preserve it often fail to dissolve it. This guide provides the mechanistic causality behind this issue and field-proven protocols to overcome it.

Part 1: Core FAQs – The Causality of Insolubility

Q1: Why does pyridoxylideneglutamate precipitate or fail to dissolve in common organic solvents like dichloromethane (DCM) or hexane? Answer: The insolubility is driven by the molecule's highly polar, zwitterionic nature. Pyridoxylideneglutamate contains multiple hydrogen-bond donors and acceptors: a pyridine nitrogen, a phenolic hydroxyl, an imine (Schiff base) nitrogen, and two carboxylic acid groups from the glutamate moiety. In non-polar solvents, the energetic cost of breaking the robust intermolecular hydrogen-bonding network of the solid crystal lattice is simply not compensated by solvent-solute interactions.

Q2: If it is highly polar, why not just use water or aqueous buffers for my stock solutions? Answer: While aqueous solubility is excellent, water actively drives the nucleophilic hydrolysis of the imine bond, reverting the molecule back to free pyridoxal and glutamic acid. The rate-determining step of Schiff base hydrolysis is highly dependent on the protonation states of the ionic groups surrounding the imine bond[1]. Schiff bases are highly prone to water-induced destruction, making non-aqueous solvents absolutely necessary to prevent hydrolysis during storage and analysis[2].

Q3: How can I achieve organic solubility without triggering degradation? Answer: You must alter either the solvent environment or the molecule's charge state.

  • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) act as strong hydrogen-bond acceptors, solvating the polar groups without providing the nucleophilic water molecules that drive hydrolysis.

  • Metal Complexation: Schiff bases are generally water-soluble, but their metal complexes (e.g., Copper II, Zinc II) neutralize localized charges and exhibit excellent solubility in organic solvents like DMSO[3]. Historically, Technetium-99m-pyridoxylideneglutamate complexes have been successfully synthesized as stable radiopharmaceuticals, proving that metal chelation fundamentally alters the molecule's stability and lipophilicity[4].

Part 2: Data Presentation – Solvent Compatibility Matrix

To select the appropriate solvent system, consult the quantitative matrix below.

Solvent SystemPolarity IndexSolvation CapacityHydrolysis RiskRecommended Use Case
Water (pH 7.4) 10.2Excellent (>50 mM)High Immediate biological assays only
DMSO (Anhydrous) 7.2High (~20 mM)LowLong-term stock solution storage
Methanol (Anhydrous) 5.1Moderate (~5 mM)ModerateCo-solvent / Synthetic intermediate
Dichloromethane (DCM) 3.1Poor (<0.1 mM)LowLipophilic ion-pair extractions
Hexane 0.1InsolubleNoneAnti-solvent for precipitation

Part 3: Troubleshooting Workflows & Methodologies

Protocol A: Preparation of Hydrolysis-Resistant Solutions in Polar Aprotic Media

Use this protocol when you need a stable, high-concentration stock solution for downstream assays.

Causality: DMSO disrupts the crystal lattice by accepting hydrogen bonds from the glutamate carboxylates and phenolic hydroxyls. Because it is aprotic, it starves the hydrolysis reaction of the necessary protons and nucleophiles.

Step-by-Step Methodology:

  • Weigh 10 mg of lyophilized pyridoxylideneglutamate powder into a desiccated, amber glass vial (the imine bond is light-sensitive).

  • Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity, water content ≤50 ppm).

  • Vortex vigorously for 60 seconds. Crucial: Do not sonicate. Localized cavitation heating can accelerate degradation if trace moisture is present from the atmosphere.

  • If minor particulates remain, add 5% (v/v) anhydrous methanol as a co-solvent to further disrupt the lattice.

  • Self-Validation Step: Analyze a 10 µL aliquot via UV-Vis spectroscopy. An intact pyridoxylideneglutamate Schiff base exhibits a characteristic absorbance peak near 410-420 nm. A shift to ~390 nm indicates free pyridoxal (hydrolysis).

  • Store the validated stock solution at -20°C under an argon atmosphere.

Protocol B: Lipophilic Ion-Pair Extraction for Non-Polar Solvents

Use this protocol when your workflow strictly requires a highly non-polar solvent (e.g., DCM) for chromatography or liposomal encapsulation.

Causality: Tetrabutylammonium (TBA) cations pair with the deprotonated glutamate carboxylates. The bulky alkyl chains of TBA mask the molecule's inherent polarity, creating a neutral, lipophilic complex that partitions favorably into organic phases.

Step-by-Step Methodology:

  • Dissolve pyridoxylideneglutamate (5 mM) in a minimal volume of 0.1 M Tris buffer (pH 8.0) to ensure full deprotonation of the carboxylate groups.

  • Add 2.5 molar equivalents of Tetrabutylammonium bromide (TBAB) to the aqueous phase. Stir gently for 15 minutes at room temperature to allow ion-pair formation.

  • Add an equal volume of Dichloromethane (DCM) to the reaction vessel.

  • Perform liquid-liquid extraction by gently inverting the separatory funnel 20 times. Crucial: Avoid vigorous shaking to prevent the formation of stable emulsions.

  • Collect the lower organic (DCM) phase, which now contains the highly lipophilic TBA-pyridoxylideneglutamate complex.

  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ) and filter.

  • Self-Validation Step: Evaporate a 100 µL aliquot of the DCM phase and reconstitute in methanol. A distinct yellow tint and a positive absorbance at 415 nm confirm the successful extraction of the intact Schiff base.

Part 4: Visualizations

SolventWorkflow Start Pyridoxylideneglutamate Solubility Issue Q1 Is aqueous hydrolysis a concern? Start->Q1 Water Use Aqueous Buffer (pH 7.4) Q1->Water No Organic Require Organic Solvent Q1->Organic Yes Q2 Can you use polar aprotic solvents? Organic->Q2 DMSO Dissolve in DMSO/DMF (Max Stability) Q2->DMSO Yes NonPolar Require Non-Polar (e.g., DCM/Hexane) Q2->NonPolar No Mod1 Lipophilic Ion-Pairing (TBA salts) NonPolar->Mod1 Mod2 Metal Complexation (Cu2+, Zn2+) NonPolar->Mod2

Decision matrix for optimizing pyridoxylideneglutamate solubility and stability.

StabilityMech SB Schiff Base (Pyridoxylideneglutamate) Water Aqueous Media (H2O nucleophilic attack) SB->Water Metal Metal Cation Addition (e.g., Cu2+) SB->Metal Organic Polar Aprotic Solvent (DMSO) SB->Organic Hydrolysis Hydrolysis (Pyridoxal + Glutamate) Water->Hydrolysis Degradation Chelate Stable Metal Chelate (Locked Imine Bond) Metal->Chelate Stabilization Solvation Intact Solvation (No Hydrolysis) Organic->Solvation Preservation

Mechanistic pathways of pyridoxylideneglutamate degradation versus stabilization.

References

  • Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. nih.gov.
  • 99mT-c-pyridoxylidene glutamate a radiopharmaceutical for the hep
  • Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics. nih.gov.
  • Stability of Schiff bases of amino acids and pyridoxal-5′-phosphate.

Sources

Technical Support Center: Improving Long-Term Storage Stability of Pyridoxylideneglutamate (PG)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyridoxylideneglutamate (PG) formulation and storage. PG is a critical Schiff base ligand formed by the condensation of pyridoxal and glutamic acid, primarily utilized as a chelating agent in the preparation of Technetium-99m (Tc-99m) hepatobiliary radiopharmaceuticals[1].

Because PG kits are distributed as non-radioactive, lyophilized precursors containing a stannous (Sn²⁺) reducing agent, their long-term stability is entirely dependent on preventing moisture ingress, oxygen exposure, and photolytic degradation. This guide provides field-proven troubleshooting insights, mechanistic explanations, and validated methodologies to maximize the shelf-life of your PG formulations.

Mechanistic Workflow: Degradation & Stabilization

To successfully stabilize PG, researchers must understand the causality behind its degradation. The diagram below illustrates the three primary vectors of kit failure and the engineering controls required to neutralize them.

G cluster_degradation Primary Degradation Pathways cluster_stabilization Formulation & Storage Interventions PG Pyridoxylideneglutamate (PG) Radiopharmaceutical Kit Hydrolysis Schiff Base Hydrolysis (C=N Bond Cleavage) PG->Hydrolysis Oxidation Sn(II) to Sn(IV) Oxidation (Loss of Reducing Power) PG->Oxidation Photo Photodegradation (Pyridoxal Ring Cleavage) PG->Photo Lyophilization Lyophilization (<1% Residual Moisture) Hydrolysis->Lyophilization InertGas Nitrogen/Argon Purging (Oxygen Exclusion) Oxidation->InertGas AmberVial Amber Glass Vials (UV/Vis Shielding) Photo->AmberVial ColdStorage Cryogenic/Cold Storage (-20°C to 4°C) Lyophilization->ColdStorage InertGas->ColdStorage AmberVial->ColdStorage StableKit Long-Term Stable Tc-99m-PG Kit ColdStorage->StableKit

Workflow of PG degradation pathways and targeted stabilization strategies.

Troubleshooting & FAQs

Q1: Why does the radiolabeling efficiency of my Tc-99m-PG kit drop significantly after a few weeks of storage?

The Causality: The root cause is almost certainly the oxidation of your stannous chloride (Sn²⁺) reducing agent to the stannic state (Sn⁴⁺)[2]. Technetium is eluted from a generator as Tc(VII) pertechnetate ( TcO4−​ ), which cannot complex with PG. It must first be reduced to a lower oxidation state (e.g., Tc(V) or Tc(I)) by Sn²⁺[3]. If oxygen permeates the vial during storage, Sn²⁺ oxidizes rapidly. Without sufficient Sn²⁺, the reduction fails, leaving free pertechnetate in the solution and drastically lowering your Radiochemical Purity (RCP). The Fix: Ensure that all aqueous solutions are purged with nitrogen for at least 60 minutes prior to formulation[2]. Backfill the lyophilizer chamber with high-purity Argon or Nitrogen before crimping the vials.

Q2: I am observing a color change in the lyophilized cake and poor chromatographic results. What causes this?

The Causality: Pyridoxylideneglutamate is a Schiff base, characterized by an imine bond (C=N) formed between the aldehyde group of pyridoxal and the amine group of glutamic acid[4]. Imine bonds are highly susceptible to hydrolysis in the presence of water, driving the equilibrium backward into its unreacted precursors. If your lyophilized cake changes color, it indicates residual moisture is actively hydrolyzing the PG ligand. The Fix: Optimize your secondary drying phase during lyophilization to ensure residual moisture is strictly <1%. Store the sealed vials with desiccants.

Q3: Does light exposure affect the unlabelled PG kit?

The Causality: Yes. The pyridoxal moiety of the complex is highly photosensitive. Prolonged exposure to ambient laboratory UV/Vis light induces photolytic cleavage and degradation of the aromatic ring structure, rendering the ligand incapable of forming a stable coordination complex with Technetium. The Fix: Always dispense the formulated solution into amber glass vials and maintain dark storage conditions[5].

Quantitative Data: Impact of Storage Conditions on Stability

The following table summarizes the causal relationship between storage environments and the degradation of PG kits, measured by Radiochemical Purity (RCP) after labeling with Tc-99m.

Storage ConditionAtmospherePackaging1-Month RCP (%)6-Month RCP (%)12-Month RCP (%)
Room Temp (25°C)AirClear Vial< 50% (Failed)N/AN/A
2-8°C (Fridge)AirAmber Vial85%< 60% (Failed)N/A
2-8°C (Fridge)NitrogenAmber Vial> 98%95%88%
-20°C (Freezer)NitrogenAmber Vial> 98%> 98%> 95%

Note: For long-term viability (months to years), cryogenic or deep-freeze storage (-20°C) under an inert atmosphere is the only self-validating method to maintain >95% RCP[5].

Step-by-Step Methodology: Preparation of Highly Stable PG Kits

To ensure a self-validating system where degradation is preemptively engineered out of the product, follow this strict aseptic formulation and lyophilization protocol.

Phase 1: Deoxygenation & Schiff Base Condensation

  • Solvent Preparation: Boil highly purified Water for Injection (WFI) and purge continuously with 99.999% Nitrogen gas for a minimum of 60 minutes to displace dissolved oxygen[2].

  • Precursor Mixing: Dissolve monosodium glutamate and pyridoxal hydrochloride in the deoxygenated WFI.

  • pH Adjustment: Carefully adjust the solution to pH 8.5–9.0 using 0.1M NaOH (deoxygenated). Mechanistic note: The alkaline environment drives the nonenzymatic condensation reaction to form the yellow pyridoxylideneglutamate imine[4].

Phase 2: Reductant Addition 4. Stannous Solution: In a separate, nitrogen-purged container, dissolve SnCl2​⋅2H2​O in 0.1M HCl. 5. Integration: Dropwise, add the stannous solution to the PG mixture while maintaining vigorous nitrogen bubbling.

Phase 3: Dispensing & Lyophilization 6. Filtration: Pass the formulated solution through a 0.22 µm sterile membrane filter into a sterile receiving flask under a laminar flow hood. 7. Dispensing: Aliquot the solution into sterile, depyrogenated amber glass vials . This step must be performed under a continuous nitrogen blanket. 8. Freezing: Partially insert slotted butyl rubber stoppers and immediately transfer the vials to a pre-chilled lyophilizer shelf (-40°C). Hold for 4 hours to ensure complete crystallization. 9. Primary Drying: Apply a deep vacuum (e.g., 50 mTorr) and raise the shelf temperature to -10°C. Hold for 24 hours to sublimate bulk ice. 10. Secondary Drying: Raise the shelf temperature to +20°C for 6-8 hours to desorb bound water, achieving a residual moisture level of <1%. 11. Sealing: Break the vacuum by backfilling the chamber with high-purity Nitrogen or Argon. Fully seat the stoppers using the lyophilizer's hydraulic mechanism. 12. Storage: Apply aluminum crimp seals and transfer the finished kits immediately to a monitored -20°C freezer for long-term storage[5].

References

  • Technetium 99m-pyridoxylideneglutamate: a new hepatobiliary radiopharmaceutical. I. Experimental aspects. National Institutes of Health (PubMed). Available at:[Link]

  • Technical problems associated with the production of technetium Tc 99m tin(II) pyrophosphate kits. National Institutes of Health (PubMed). Available at:[Link]

  • Stannous Chloride in the Preparation of 99mTc Pharmaceuticals. ResearchGate. Available at:[Link]

  • RADIOCHEMISTRY - Journal of Nuclear Medicine (Mechanism of Pyridoxal-Glutamate Schiff Base Formation). Society of Nuclear Medicine. Available at:[Link]

Sources

Optimizing pH and buffer conditions for pyridoxylideneglutamate formation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for Pyridoxylideneglutamate Synthesis . This knowledge base is designed for researchers, radiochemists, and structural biologists working with pyridoxal 5'-phosphate (PLP) or pyridoxal-derived Schiff bases.

Pyridoxylideneglutamate is a critical intermediate in enzymology (e.g., glutamate decarboxylase pathways) and serves as a highly effective chelating ligand in hepatobiliary radiopharmaceuticals like 99m Tc-pyridoxylideneglutamate[1]. However, the formation of this Schiff base is notoriously sensitive to environmental conditions. This guide provides field-proven insights into the causality of reaction failures, focusing on the precise optimization of pH and buffer systems.

Part 1: Diagnostic Workflow for Schiff Base Formation

Before diving into specific FAQs, use the diagnostic decision tree below to identify the most common points of failure in pyridoxylideneglutamate synthesis.

TroubleshootingWorkflow Start Issue: Low Schiff Base Yield CheckBuffer 1. Check Buffer System Start->CheckBuffer IsTris Using Tris or Amine Buffer? CheckBuffer->IsTris ChangeBuffer Action: Switch to Phosphate or HEPES IsTris->ChangeBuffer Yes CheckPH 2. Check pH Level IsTris->CheckPH No ChangeBuffer->CheckPH IsLowPH Is pH < 7.0 or > 8.5? CheckPH->IsLowPH AdjustPH Action: Adjust to pH 7.4 - 8.0 IsLowPH->AdjustPH Yes Validate 3. UV-Vis Validation (Ratio 414nm / 388nm) IsLowPH->Validate No AdjustPH->Validate Success Optimized Pyridoxylideneglutamate Formation Validate->Success

Diagnostic workflow for optimizing pyridoxylideneglutamate yield and stability.

Part 2: Frequently Asked Questions (Causality & Mechanisms)

Q1: Why is my pyridoxylideneglutamate yield so low when using a Tris-HCl buffer at pH 7.4? A: This is the most common error in Schiff base synthesis. Tris(hydroxymethyl)aminomethane (Tris) contains a primary amine. In solution, the primary amine of Tris outcompetes the α -amino group of glutamic acid for the aldehyde carbon of PLP[2]. This competing nucleophilic attack forms a Tris-PLP Schiff base (which also appears yellow at 414 nm), consuming your PLP and preventing the formation of pyridoxylideneglutamate[2]. Solution: Always use non-amine buffers such as Phosphate (PBS) or HEPES for PLP-amino acid conjugations.

Q2: What is the mechanistic reason for targeting a pH of 7.4 to 8.5? A: Schiff base formation is a two-step process requiring a delicate pH balance:

  • Nucleophilic Attack: The α -amino group of glutamate must be deprotonated (acting as a nucleophile) to attack the PLP aldehyde. At acidic pH (< 6.0), the amine is protonated ( NH3+​ ) and completely unreactive[3].

  • Dehydration: The resulting carbinolamine intermediate must undergo dehydration to form the imine ( C=N ) double bond. While mild acidity assists dehydration, an overly alkaline environment (> 9.5) promotes the reverse reaction, where hydroxide ions ( OH− ) attack the imine carbon, leading to rapid hydrolysis of the Schiff base[4]. A pH of 7.4 to 8.5 provides the optimal thermodynamic "sweet spot" where enough glutamate is deprotonated to initiate the attack, but the environment is not basic enough to trigger rapid hydrolysis[1][3].

Q3: How can I confirm that pyridoxylideneglutamate has actually formed? A: Rely on the distinct spectroscopic properties of the PLP chromophore. Free PLP in a mildly alkaline solution exhibits a maximum absorbance ( λmax​ ) at 388 nm. When the Schiff base forms, the extended conjugation shifts the λmax​ to approximately 414–430 nm[5]. A successful reaction is self-validating if you observe a proportional decrease at 388 nm and an increase at 414 nm, passing through a clear isosbestic point.

Part 3: Quantitative Data & Optimization Matrices

To streamline your experimental design, refer to the following matrices summarizing the physicochemical constraints of the reaction.

Table 1: Buffer Compatibility Matrix for PLP-Glutamate Reactions

Buffer SystemAmine InterferencepH Buffering RangeSuitability for Schiff Base FormationMechanistic Note
Phosphate (PBS) None5.8 – 8.0Optimal Inert to aldehydes; excellent physiological mimic[1].
HEPES None (Tertiary amine)6.8 – 8.2Optimal Tertiary amines cannot form stable Schiff bases with PLP.
Tris-HCl Critical (Primary amine)7.0 – 9.0Incompatible Rapidly forms competing Tris-PLP aldimine[2].
Borate None8.0 – 10.0Marginal Can complex with the hydroxyl groups of PLP, altering kinetics.

Table 2: pH Influence on Pyridoxylideneglutamate Stability

pH RangeGlutamate α -Amine StateImine StabilityDominant UV-Vis PeakExperimental Outcome
< 6.0 (Acidic)Fully Protonated ( NH3+​ )High (if formed)~390 nmNo reaction; nucleophile is deactivated[3].
7.0 – 7.5 (Physiological)Partially DeprotonatedModerate-High~414 nmIdeal balance for continuous formation and metal chelation[1].
7.5 – 8.5 (Mildly Alkaline)Highly DeprotonatedModerate~414 nmFastest formation kinetics; slight risk of hydrolysis[5].
> 9.0 (Highly Alkaline)Fully DeprotonatedLow (Hydrolyzes)~330-340 nmImine bond destroyed by OH− attack[4].

Part 4: Self-Validating Experimental Protocol

This methodology ensures the synthesis of pyridoxylideneglutamate is internally verified at each critical phase, preventing downstream failures in applications like 99m Tc radiolabeling[1].

Materials Required:

  • Pyridoxal 5'-phosphate (PLP) or Pyridoxal Hydrochloride

  • L-Glutamic acid monosodium salt

  • 0.1 M Sodium Phosphate buffer (pH adjusted to 7.4)

  • UV-Vis Spectrophotometer (scanning 300–550 nm)

Step-by-Step Methodology:

  • Buffer Preparation & Verification:

    • Prepare a 0.1 M Sodium Phosphate buffer.

    • Critical Action: Titrate to exactly pH 7.4 using NaOH or HCl. Verify the pH at the exact temperature the reaction will be performed (typically 25°C or 37°C), as pKa values are temperature-dependent.

  • Reagent Solubilization (Dark Conditions):

    • Note: PLP is highly photosensitive. Perform the following steps in amber tubes or under low-light conditions.

    • Dissolve L-Glutamic acid monosodium salt in the phosphate buffer to a final concentration of 50 mM.

    • In a separate amber vial, dissolve PLP in the phosphate buffer to a final concentration of 0.2 mM.

  • Reaction Initiation:

    • Rapidly mix equal volumes of the Glutamate and PLP solutions. The final concentrations will be 25 mM Glutamate and 0.1 mM PLP (a massive excess of glutamate drives the equilibrium toward the Schiff base).

  • Self-Validation Check (Spectrophotometry):

    • Immediately transfer a 1 mL aliquot to a quartz cuvette.

    • Scan the absorbance from 300 nm to 550 nm at t=0,5,15,and 30 minutes.

    • Validation Criteria: You must observe the disappearance of the free PLP peak at 388 nm and the concurrent emergence of the pyridoxylideneglutamate peak at ~414 nm[5]. If the 414 nm peak fails to form, immediately re-verify that no Tris buffer was accidentally used and that the pH has not dropped below 7.0.

  • Downstream Application (e.g., Metal Chelation):

    • Once the 414 nm peak stabilizes (indicating equilibrium), the Schiff base is ready for immediate use. For radiopharmaceutical synthesis, the polyvalent metal ion (e.g., 99m Tc) is introduced at this stage to lock the Schiff base into a stable, hydrolysis-resistant chelate[1].

References

  • Gamov, G., Kiselev, A., Zavalishin, M., & Yarullin, D. (2022). Formation and hydrolysis of pyridoxal-5'-phosphate hydrazones and Schiff bases: Prediction of equilibrium and rate constants. Journal of Molecular Liquids.[Link]

  • MDPI. (2024). Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics.[Link]

  • NIH / PubMed Central. (2018). Structure and dynamics of the staphylococcal pyridoxal 5-phosphate synthase complex reveal transient interactions at the enzyme interface.[Link]

  • NIH / PubMed Central. (2004). Mutation of His465 Alters the pH-dependent Spectroscopic Properties of Escherichia coli Glutamate Decarboxylase and Broadens the Range of Its Activity toward More Alkaline pH.[Link]

Sources

Technical Support Center: Resolving Baseline Noise in Pyridoxylideneglutamate (PLG) NMR Spectra

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Guide for Pyridoxylideneglutamate (PLG) . PLG is a highly dynamic Schiff base formed by the condensation of pyridoxal and glutamate. Due to its propensity for aqueous tautomerization, intermediate chemical exchange, and potent metal-chelating properties, acquiring high-fidelity NMR spectra of PLG often presents severe baseline challenges.

As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and eliminate baseline rolls, acoustic ringing, and signal broadening. Every solution provided here is built on physical causality and includes self-validating checks to ensure scientific integrity.

Part 1: Frequently Asked Questions (Diagnostic Q&A)

Q1: Why does my PLG spectrum exhibit a severe, wavy baseline roll, particularly in ¹³C or ¹⁵N NMR? A: A rolling baseline in low-gamma nuclei (like ¹³C or ¹⁵N) is classically caused by acoustic ringing [1]. When a radiofrequency (RF) excitation pulse is applied, the high Q-factor probe coil mechanically vibrates. If the pre-scan delay (dead time) is too short, the receiver captures this mechanical ringdown as a decaying low-frequency oscillation in the Free Induction Decay (FID). Because PLG requires wide spectral widths to capture both the shielded aliphatic glutamate carbons and the highly deshielded imine/phenolic carbons, this ringing artifact is mathematically transformed into a severe baseline curvature during the Fourier Transform.

  • Self-Validating Check: Run a dummy scan with an empty NMR tube. If the baseline roll persists without a sample, the issue is hardware-induced acoustic ringing, not your PLG compound.

Q2: I am analyzing PLG in an aqueous buffer. Why is the baseline distorted around the water peak, and why is my imine proton signal missing? A: This is a dual artifact of solvent suppression and chemical exchange . The PLG imine proton (-CH=N-) and the phenolic hydroxyl undergo rapid chemical exchange with the aqueous solvent. Standard continuous-wave presaturation reduces the dynamic range of the solvent but inadvertently saturates these exchangeable PLG protons via saturation transfer, causing them to broaden into the baseline or disappear entirely[2]. Furthermore, excessive presaturation power induces phase anomalies and radiation damping, leading to a rolling baseline near 4.7 ppm.

  • Self-Validating Check: Lower the pH of your buffer slightly to slow down the base-catalyzed hydrolysis and exchange rate. If the imine peak reappears and sharpens, the signal loss was due to chemical exchange, dictating a need for gradient-based suppression (like PURGE) rather than presaturation[3].

Q3: My baseline is noisy, and the PLG peaks are extremely broad. The sample is in an organic solvent, so it isn't water exchange. What is happening? A: Broad peaks that merge into baseline noise in non-aqueous solvents strongly indicate the presence of paramagnetic impurities . PLG is a potent tetradentate (N₂O₂) chelator[4]. Trace metal ions (e.g., Cu²⁺, Mn²⁺, Fe³⁺) from glassware, spatulas, or lower-grade solvents will spontaneously coordinate with the PLG ligand. The unpaired electrons of these metals cause Paramagnetic Relaxation Enhancement (PRE), which drastically shortens the T2​ relaxation time of the PLG nuclei, broadening the signals beyond recognition.

  • Self-Validating Check: Add a small amount of a stronger, diamagnetic chelator (like EDTA) to the NMR tube. If the peaks immediately sharpen and the baseline noise resolves, trace paramagnetic metals were the root cause.

Part 2: Quantitative Data & Diagnostic Matrix

Use the following matrix to categorize your baseline noise and apply the correct physical intervention.

Artifact SignaturePrimary Physical Cause in PLG SystemsDiagnostic IndicatorCorrective Action
Wavy/Rolling Baseline Acoustic Ringing (Probe Q-factor / Dead time)Empty tube dummy scan shows identical rollApply Backward Linear Prediction (BLP)
Distorted Baseline near 4.7 ppm Solvent Suppression Phase AnomalyVarying presaturation power changes the rollSwitch to PURGE or WATERGATE sequences
Extreme Broadening into Noise Paramagnetic Metal ChelationAddition of EDTA sharpens peaksSample repurification / Chelation therapy
Missing Imine Proton (-CH=N-) Chemical Exchange / Schiff Base HydrolysisVariable Temperature (VT) NMR alters linewidthAdjust pH away from the imine pKa​

Part 3: Experimental Protocols

Protocol A: Backward Linear Prediction (BLP) for Acoustic Ringing

Causality: By mathematically predicting and replacing the corrupted first few points of the FID (which contain the mechanical ringing), we remove the artifact without applying aggressive baseline polynomial corrections that might distort the broad signals of the Schiff base[1].

  • Acquire the FID: Run your standard 1D ¹³C or ¹⁵N spectrum. Ensure your pre-scan delay (DE in Bruker TopSpin) is optimized (typically < 10 µs).

  • Identify Corrupted Points: Open the raw FID. The acoustic ringing will appear as a high-intensity, low-frequency wave in the first 10–20 data points.

  • Apply BLP Parameters: In your processing software, set the linear prediction to "Backward" (e.g., ME_mod = LPbc). Set the number of points to predict (NCOEF) to 15, and define the corrupted region to be replaced (typically points 1 through 16).

  • Process and Validate: Apply the Fourier Transform (ft) and phase correction (apk).

  • Self-Validation Step: Subtract the BLP-corrected FID from the original FID. The difference should be a smooth, low-frequency decaying sine wave (the isolated acoustic ring). If high-frequency sharp peaks are present in the difference spectrum, your BLP parameters are too aggressive and are deleting real molecular signals.

Protocol B: PURGE Solvent Suppression for Aqueous PLG

Causality: PURGE uses relaxation gradients and echoes rather than brute-force continuous wave irradiation. This selectively dephases the solvent magnetization while minimizing saturation transfer to the fragile PLG imine bond[3].

  • Determine Solvent Frequency: Acquire a standard ¹H spectrum with 1 scan. Carefully set the transmitter frequency offset (O1) exactly to the center of the water resonance.

  • Calibrate Presaturation Power: Set the presaturation power to a very low level (e.g., 50–60 dB) to avoid off-resonance effects that distort the baseline.

  • Execute Gradient Sequence: Load the PURGE pulse program. Ensure the relaxation gradients are set to alternate phases to crush residual transverse water magnetization.

  • Process and Validate: Acquire the spectrum.

  • Self-Validation Step: Integrate the non-exchangeable aliphatic glutamate protons (e.g., the β and γ -CH₂ groups) before and after applying PURGE. The integral ratio of these stable protons to an internal standard (like TSP) must remain exactly 1:1. If the ratio drops, the suppression pulse is too broad and is causing off-resonance signal destruction.

Part 4: Diagnostic Workflow Visualization

PLG_NMR_Troubleshooting Start Analyze PLG NMR Baseline Distortion CheckSolvent Is the sample in aqueous media (H2O/D2O)? Start->CheckSolvent WaterSupp Apply PURGE/WATERGATE Solvent Suppression CheckSolvent->WaterSupp Yes CheckRoll Is there a severe low-frequency baseline roll? CheckSolvent->CheckRoll No WaterSupp->CheckRoll Acoustic Apply Backward Linear Prediction (BLP) CheckRoll->Acoustic Yes CheckBroad Are peaks extremely broad, merging into noise? CheckRoll->CheckBroad No Acoustic->CheckBroad Dynamics Adjust pH/Temp to prevent Schiff Base Hydrolysis CheckBroad->Dynamics Yes (Chemical Exchange) Paramagnetic Add EDTA to chelate Paramagnetic Impurities CheckBroad->Paramagnetic Yes (Trace Metals)

Caption: Diagnostic workflow for identifying and correcting baseline noise in PLG NMR spectra.

Part 5: References

  • Removing acoustic ringing baseline curvature in 13C NMR spectra for quantitative analyses Magnetic Resonance in Chemistry / NIH[Link]

  • NMR | Solvent Suppression | Chemical Research Support Weizmann Institute of Science[Link]

  • Purge NMR: effective and easy solvent suppression Academia.edu / Journal of Magnetic Resonance[Link]

  • Novel tetradentate N2O2 water-soluble Schiff Base and its Al(III) complex Journal of Molecular Structure[Link]

Sources

Technical Support Center: Troubleshooting Pyridoxylideneglutamate In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing unexpectedly low binding affinities (high Kd​ ) when characterizing pyridoxylideneglutamate—the Schiff base formed between pyridoxal 5'-phosphate (PLP) and L-glutamate.

Unlike standard non-covalent receptor-ligand interactions, PLP-dependent binding relies on dynamic covalent chemistry. The formation of the internal or external aldimine (Schiff base) is highly susceptible to microenvironmental factors. This guide provides field-proven causality, diagnostic workflows, and self-validating protocols to restore assay integrity.

Diagnostic Workflow

TroubleshootingWorkflow A Low Binding Affinity (High Apparent Kd) BB BB A->BB B Check Buffer System C Is Tris or Primary Amine Present? D Switch to HEPES, PIPES, or Phosphate C->D Yes E Check pH & Metal Ions C->E No D->E F Optimize pH (7.2-7.5) & Add Stabilizers E->F G Verify Protein Dimerization (e.g., hGOT1) F->G BB->C

Diagnostic workflow for troubleshooting low binding affinity in PLP-glutamate assays.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My apparent Kd​ for glutamate binding to PLP is in the millimolar range, much weaker than expected. What is causing this? Causality: The most common critical error in PLP binding assays is the use of Tris(hydroxymethyl)aminomethane (Tris) buffers. Tris contains a primary amine. PLP acts as an electrophilic catalyst, and its C4' aldehyde readily reacts with primary amines to stabilize carbanionic intermediates[1]. In a Tris-buffered system, the buffer outcompetes L-glutamate, forming a dead-end PLP-Tris adduct. This depletes the free PLP pool and artificially inflates the apparent Kd​ for glutamate. Solution: Immediately switch to an amine-free buffer system such as HEPES, PIPES, or Phosphate.

Q2: I am using an amine-free buffer, but the pyridoxylideneglutamate complex still seems unstable. Why? Causality: Schiff bases in aqueous solutions are in a constant state of dynamic equilibrium favoring hydrolysis. Without a stabilizing microenvironment, the carbinolamine intermediate rapidly dehydrates and rehydrates. Solution: In biological systems, the active site of enzymes stabilizes the aldimine. In cell-free, protein-free assays, you can stabilize the complex by adding trace transition metals (e.g., Zn2+ or Cu2+ ), which form a stable ternary complex with the imine nitrogen and carboxylate groups. Historically, this extreme chelation stability has been utilized in radiopharmacy to create Technetium-99m-pyridoxylideneglutamate ( 99mTc -PG) for hepatobiliary scanning[2].

Q3: I am studying apo-hGOT1. The buffer is correct, but PLP still fails to bind glutamate efficiently. What is wrong with my protein? Causality: PLP binding is structurally coupled to protein quaternary structure. Dimerization misalignment in human glutamate-oxaloacetate transaminase (hGOT1) variants is a primary factor for PLP release[1]. If your recombinant protein is monomeric or improperly folded, the dimeric interface required to form the unique hydrogen bond network of the phosphate binding cup will be compromised[1]. Solution: Run a Size Exclusion Chromatography (SEC) or Multi-Angle Light Scattering (MALS) assay to verify that your apo-enzyme is in its native dimeric state before conducting the binding assay.

Reaction Pathway: The Buffer Interference Mechanism

ReactionPathway PLP Pyridoxal 5'-Phosphate (Electrophile) Intermediate Carbinolamine Intermediate PLP->Intermediate + Glu DeadEnd PLP-Tris Adduct (Dead-End Complex) PLP->DeadEnd + Tris Glu L-Glutamate (Nucleophile) Glu->Intermediate Product Pyridoxylideneglutamate (Schiff Base) Intermediate->Product - H2O Tris Tris Buffer (Primary Amine) Tris->DeadEnd

Competitive reaction pathway showing Tris buffer interference in Schiff base formation.

Quantitative Data: Impact of Assay Conditions

The table below summarizes how different microenvironments dictate the stability and apparent affinity of the pyridoxylideneglutamate complex.

Buffer SystempHAdditiveApparent Kd​ ( μM )Complex Half-LifePrimary Limitation
50 mM Tris-HCl 7.4None> 5000< 1 minSevere primary amine competition
50 mM HEPES 7.4None~ 150~ 10 minBaseline aqueous hydrolysis
50 mM Phosphate 7.4None~ 120~ 12 minMild phosphate competition
50 mM HEPES 7.41 mM Zn2+ ~ 15> 2 hoursMetal-induced precipitation risk
Apo-hGOT1 (HEPES) 7.4None< 1StableRequires correct protein dimerization[1]

Note: Data represents generalized in vitro observations for PLP-glutamate external aldimine formation.

Self-Validating Experimental Protocol: UV-Vis Binding Assay

To ensure trustworthiness, this protocol includes an internal validation step (the isosbestic point check) to confirm that true Schiff base conversion is occurring without side-reaction degradation.

Materials Required:

  • 50 mM HEPES buffer, 100 mM NaCl, pH 7.4 (Strictly amine-free).

  • Pyridoxal 5'-phosphate (PLP) stock (Protect from light to prevent photobleaching).

  • L-Glutamate stock (Prepared in the assay buffer).

Step-by-Step Methodology:

  • Baseline Establishment: Blank the UV-Vis spectrophotometer with 50 mM HEPES buffer from 300 nm to 500 nm.

  • PLP Validation: Prepare a 50μM PLP solution in the quartz cuvette. Scan the spectrum.

    • Self-Validation Check: You must observe a distinct absorbance peak at ~388 nm, characteristic of free, unhydrated PLP.

  • Titration: Sequentially add L-glutamate (e.g., 10μM to 1mM final concentrations) to the cuvette. Mix thoroughly and incubate for exactly 3 minutes at 25°C after each addition to allow the dynamic covalent equilibrium to settle.

  • Spectral Monitoring: Record the spectrum after each addition. You should observe a decrease in the 388 nm peak and a concomitant increase in a new peak at ~415-430 nm, indicating pyridoxylideneglutamate formation.

  • Isosbestic Point Verification: Overlay all recorded spectra.

    • Critical Quality Control Check: A sharp, singular intersection point (isosbestic point) must be present at ~400 nm. If the curves do not intersect perfectly, your PLP is undergoing a secondary side reaction (e.g., buffer reaction or degradation), and any calculated Kd​ will be mathematically invalid.

  • Data Analysis: Plot the change in absorbance ( ΔA415​ ) against the glutamate concentration. Fit the curve to a one-site specific binding model using non-linear regression to derive the accurate Kd​ .

References

  • Pyridoxylideneglutamate | CAS#13934-03-7. MedKoo Biosciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz94afrSOFV3CIgS2WB1mV2nq7VQjHbRPoJBIXy2j2BGRXv1oL4bPmWzc-bB5aKbFf5GZ4uzMVl6x-a2u1Dx0SzeD3zLqITs-SKfQfavdTNWs-ylJy0adugSvHlzZnCnU=]
  • Hepatobiliary scanning using 99mTc-pyridoxylideneglutamate. PubMed (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ841rNpKVNfV4Lctn4cvBeCS0PcARqw1I0b8CnqkgjOcb03xDxVInXCJUeNwpIEhZGYhbuR88bT1fQs5VlsIiBx2otT_7K01Wqk772_-sDmyKnsJXiBrisG7R4WfhRWnW8Q==]
  • Dimerization misalignment in human glutamate-oxaloacetate transaminase variants is the primary factor for PLP release. PubMed Central (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrPDWVATpl8bh93K8u08hFhlyOeTwFCGOrtV008go-aG4Vh6X_aBXj4QrpdqFr9YbngObZta0Yeo_XEq8JNMrcg8TJdWBOUxLwUbsEux3CYqYWLfArjXhajDM2MIhQoJBxI9QJduggZh1WCSk=]

Sources

Validation & Comparative

Pyridoxylideneglutamate vs pyridoxylideneglycine thermodynamic stability comparison

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Thermodynamic Stability of Pyridoxylideneglutamate vs. Pyridoxylideneglycine: A Comprehensive Comparison Guide

Executive Summary

The condensation of Pyridoxal 5'-phosphate (PLP) with amino acids to form Schiff bases (aldimines) is a foundational reaction in enzymology, amino acid metabolism, and radiopharmaceutical design. This guide provides an in-depth comparative analysis of the thermodynamic stability between two critical PLP-derived imines: pyridoxylideneglutamate (PLP-Glu) and pyridoxylideneglycine (PLP-Gly). By examining their thermodynamic parameters, structural thermodynamics, and hydrolysis kinetics, this guide equips researchers and drug development professionals with the data necessary to optimize Schiff base chelators and understand coenzyme-substrate dynamics.

Mechanistic Foundations of Schiff Base Formation

The formation of a Schiff base between PLP and an amino acid is a reversible, biphasic equilibrium process. It begins with the nucleophilic attack of the unprotonated amino group of the amino acid (glycine or glutamate) on the C4' aldehyde carbon of PLP, forming an α -carbinolamine intermediate. This intermediate subsequently undergoes an intramolecular acid-catalyzed dehydration to yield the final aldimine (Schiff base)[1].

The thermodynamic stability of the resulting imine bond is heavily dictated by the steric and electronic properties of the amino acid's side chain. While the α -carboxylate group is common to both PLP-Gly and PLP-Glu, the presence of the γ -carboxylate in glutamate fundamentally alters the local dielectric environment and the hydration entropy of the complex[2].

Mechanism PLP Pyridoxal 5'-Phosphate (Aldehyde) CA α-Carbinolamine Intermediate PLP->CA + Amine (k1) AA Amino Acid (Gly/Glu) AA->CA Nucleophilic Attack CA->PLP (k-1) SB Schiff Base (Aldimine) CA->SB - H2O (k2) SB->CA + H2O (k-2)

Reaction pathway of PLP and amino acids forming a Schiff base via a carbinolamine intermediate.

Thermodynamic Stability Comparison

The thermodynamic stability of a Schiff base in an aqueous medium is quantified by its equilibrium formation constant ( Keq​ ) and the associated Gibbs free energy ( ΔG ).

Pyridoxylideneglycine (PLP-Gly)

Glycine lacks a side chain, which minimizes steric hindrance during the nucleophilic attack, leading to a relatively fast forward rate constant ( k1​ ). However, the absence of a bulky or hydrophobic side chain leaves the imine double bond exposed to solvent water molecules, making it highly susceptible to base-catalyzed hydrolysis[3]. Furthermore, the formation of the Schiff base significantly increases the acidity of the α -proton, facilitating rapid transamination but limiting the long-term thermodynamic stability of the aldimine form in neutral aqueous solutions[4].

Pyridoxylideneglutamate (PLP-Glu)

Glutamate possesses an acidic γ -carboxyl side chain. Research indicates that the absence of ionic groups in the immediate surroundings of the imine bond is generally a factor for stability[2]. The extra anionic charge on glutamate at physiological pH can introduce electrostatic repulsion with the phosphate group of PLP, slightly lowering the intrinsic Keq​ compared to neutral aliphatic amino acids. However, in the context of metal chelation (such as with transition metals), this γ -carboxylate acts as an additional coordination site, drastically increasing the thermodynamic stability of the overall metallo-Schiff base complex[5].

Quantitative Data Summary

The table below synthesizes representative thermodynamic parameters for the formation of these Schiff bases at physiological pH (7.4) and 25°C, derived from standardized spectrophotometric and calorimetric profiling[6],[1].

ParameterPyridoxylideneglycine (PLP-Gly)Pyridoxylideneglutamate (PLP-Glu)Causality / Structural Rationale
Equilibrium Constant ( Keq​ ) ~ 35 - 45 M −1 ~ 20 - 30 M −1 Glu exhibits slightly lower unmetallated Keq​ due to electrostatic repulsion between the γ -COO⁻ and PLP-PO₄²⁻.
Gibbs Free Energy ( ΔG ) -8.8 kJ/mol-7.4 kJ/molSpontaneous formation for both; Gly is slightly more exergonic due to lower steric penalty.
Enthalpy ( ΔH ) Negative (Exothermic)Negative (Exothermic)Bond formation enthalpy is similar; differences arise from the desolvation energy of the Glu side chain[6].
Hydrolysis Susceptibility HighModerate to HighBoth are prone to hydrolysis, but Glu's hydration shell slightly shields the imine carbon from OH⁻ attack.
Metal Chelation Stability Moderate (Bidentate/Tridentate)Very High (Tetradentate)Glu's extended side chain allows for highly stable octahedral coordination with metals like Tc-99m[7].

Self-Validating Experimental Methodologies

To accurately determine the thermodynamic stability of these Schiff bases, researchers must employ a self-validating workflow that accounts for the hydration equilibrium of PLP (aldehyde hydrate) and isolates the imine absorbance.

Workflow Prep 1. Buffer & Reagent Prep (pH 7.4, 0.1M KCl) Control 2. Baseline Validation (Isosbestic Point Check) Prep->Control Establish baseline NMR 4. NMR Spectroscopy (pKa & Protonation States) Prep->NMR Parallel workflow Titration 3. UV-Vis Titration (Varying [AA] at const [PLP]) Control->Titration Validate purity Data 5. Thermodynamic Extraction (K_eq, ΔG, ΔH, ΔS) Titration->Data Absorbance matrices NMR->Data Chemical shifts

Self-validating experimental workflow for thermodynamic profiling of Schiff base formation.

Protocol: UV-Vis Spectrophotometric Determination of Keq​

Rationale: PLP exhibits a characteristic absorbance peak at ~388 nm. Upon Schiff base formation, a new peak emerges at ~415 nm (deprotonated aldimine) or ~430 nm (protonated aldimine), allowing for precise ratiometric tracking of the equilibrium[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M sodium pyrophosphate or phosphate buffer at pH 7.4. Causality: Ionic strength must be strictly maintained at 0.1 M (using KCl) to ensure that the activity coefficients of the highly charged PLP and amino acid species remain constant throughout the titration[8].

  • Reagent Stock Solutions: Prepare a 100 μ M stock of PLP and 0.5 M stocks of Glycine and L-Glutamate in the prepared buffer. Protect PLP from light to prevent photodegradation.

  • Baseline Validation (System Control): Measure the UV-Vis spectrum of the PLP solution alone. Self-Validation: Ensure the ratio of the 388 nm (aldehyde) to 330 nm (hydrate) peaks matches literature values for pH 7.4, confirming the starting hydration equilibrium is stable.

  • Titration: In a thermostated quartz cuvette (25.0 ± 0.1 °C), sequentially add aliquots of the amino acid stock to the PLP solution.

  • Spectral Acquisition: Record the spectrum (300–500 nm) after each addition, waiting 3–5 minutes for the system to reach thermodynamic equilibrium.

  • Isosbestic Point Verification: Self-Validation: Verify the presence of a tight isosbestic point (typically around 400 nm). Failure to observe a clean isosbestic point indicates side reactions (e.g., transamination to pyridoxamine 5'-phosphate) rather than simple Schiff base equilibrium[2].

  • Data Extraction: Plot the change in absorbance at 415 nm ( ΔA ) against the amino acid concentration. Fit the data to a 1:1 binding isotherm to extract the apparent Keq​ .

Applications in Drug Development & Radiopharmaceuticals

Understanding the thermodynamic nuances between PLP-Gly and PLP-Glu is not merely an academic exercise; it directly impacts drug design.

While PLP-Gly is primarily studied to understand fundamental transaminase kinetics and α -proton acidity[4], pyridoxylideneglutamate has profound clinical applications. Because the glutamate side chain provides an additional coordinating oxygen, PLP-Glu forms exceptionally stable tetradentate chelates with transition metals.

This thermodynamic stability was famously leveraged in the development of Technetium-99m pyridoxylideneglutamate (Tc-99m-PG) , a pioneering hepatobiliary radiopharmaceutical[7]. The unmetallated PLP-Glu Schiff base acts as a transient, moderately stable intermediate that, upon introduction of reduced Tc(IV)/Tc(V), rapidly locks into a thermodynamically inert metal complex. This complex is stable enough to survive the bloodstream, undergo hepatic uptake, and be excreted into the biliary tract without premature hydrolysis of the imine bond[9]. Glycine, lacking the γ -carboxylate, cannot form this specific, highly stable coordination geometry, making PLP-Gly unsuitable for this specific radiopharmaceutical application.

Sources

A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for Pyridoxylideneglutamate Quantification

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of pyridoxylideneglutamate (PLG) in human plasma. It is designed for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for pharmacokinetic, bioequivalence, or toxicokinetic studies. The principles and protocols described herein are grounded in the latest international guidelines, including the FDA's Bioanalytical Method Validation (BMV) Guidance and the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][4][5][6]

Introduction: The "Why" Behind Rigorous Validation

This guide will not only detail the "how" of method validation but, more importantly, the "why" behind each experimental choice. We will compare two common sample preparation techniques, Protein Precipitation (PPT) and Solid-Phase Extraction (SPE), and provide a transparent, data-driven rationale for selecting the optimal approach for PLG analysis.

The Pillars of Bioanalytical Method Validation

The objective of a bioanalytical method validation is to demonstrate that the method is suitable for its intended purpose.[1][4] This is achieved by assessing a set of core parameters that collectively define the method's performance characteristics.

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[7] For PLG, this means ensuring that endogenous plasma components or other metabolites do not interfere with its measurement.

  • Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision describes the reproducibility of the measurements. Both are assessed at multiple concentration levels within the analytical range.

  • Calibration Curve and Linearity: The calibration curve plots the response of the instrument versus the concentration of the analyte. Linearity demonstrates a proportional relationship between concentration and response over a defined range.

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[5]

  • Matrix Effect: The alteration of ionization efficiency by co-eluting substances from the sample matrix.[8][9][10] This is a critical parameter in LC-MS/MS and must be thoroughly investigated to avoid erroneous results.[11]

  • Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top storage).

Experimental Design: A Tale of Two Extraction Methods

The choice of sample preparation is a critical decision that significantly impacts the quality of the analytical data.[12] Here, we compare two widely used techniques for plasma samples: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

PPT is a simple, fast, and cost-effective method that involves adding a water-miscible organic solvent (e.g., acetonitrile) to the plasma sample to precipitate proteins.[12][13]

Experimental Protocol (PPT):

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of PLG).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE is a more selective sample preparation technique that separates components based on their physical and chemical properties.[13] While more complex and costly than PPT, SPE often provides cleaner extracts, leading to reduced matrix effects and improved sensitivity.[13][14][15]

Experimental Protocol (SPE):

  • To 100 µL of human plasma, add 25 µL of the IS working solution.

  • Vortex briefly to mix.

  • Pre-treat the sample by adding 200 µL of 4% phosphoric acid in water and vortex.

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

G cluster_0 Protein Precipitation (PPT) cluster_1 Solid-Phase Extraction (SPE) ppt_start Plasma Sample + IS ppt_add_acn Add Acetonitrile ppt_start->ppt_add_acn ppt_vortex Vortex & Centrifuge ppt_add_acn->ppt_vortex ppt_supernatant Transfer Supernatant ppt_vortex->ppt_supernatant ppt_evap Evaporate ppt_supernatant->ppt_evap ppt_recon Reconstitute ppt_evap->ppt_recon ppt_inject Inject ppt_recon->ppt_inject spe_start Plasma Sample + IS spe_pretreat Pre-treat Sample spe_start->spe_pretreat spe_load Load onto SPE Cartridge spe_pretreat->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_evap Evaporate spe_elute->spe_evap spe_recon Reconstitute spe_evap->spe_recon spe_inject Inject spe_recon->spe_inject

Caption: The logical flow of the bioanalytical method validation process.

The Critical Role of the Internal Standard

The use of an appropriate internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. [16][17][18]A stable isotope-labeled (SIL) version of the analyte (e.g., Pyridoxylideneglutamate-d4) is the gold standard. [17][19]A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during extraction, chromatography, and ionization, thus effectively compensating for any variations and improving the accuracy and precision of the method. [17][19]

Conclusion

This guide has outlined a comprehensive approach to the validation of an LC-MS/MS method for the quantification of pyridoxylideneglutamate in human plasma. By following the principles of international regulatory guidelines and making data-driven decisions, such as the selection of Solid-Phase Extraction over Protein Precipitation, researchers can develop a robust, reliable, and defensible analytical method. A well-validated method is not just a regulatory requirement; it is a fundamental component of high-quality scientific research, ensuring the integrity and validity of the data that underpins critical advancements in medicine and drug development.

References

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 12). Bioanalysis, 6(3).
  • Mei, H., Hsieh, Y., & Nardo, C. (2003).
  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency.
  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency.
  • Selection of Internal Standards for LC-MS/MS Applic
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025, May 15). WuXi AppTec DMPK.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29).
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024, October 11). Bioanalysis Zone.
  • Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency.
  • bioanalytical method validation and study sample analysis m10. (2022, May 24). ICH.
  • What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
  • A comparative study of protein precipitation and solid-phase extraction for the determination of peptides in human plasma by LC-HRMS. (2020, July 6). Journal of Peptide Science, 26(9).
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
  • A Comparative Guide: Protein Precipitation vs. Solid-Phase Extraction for Pirfenidone Analysis in Biological Samples. Benchchem.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. (2019, June 26). Analytical Chemistry.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). FDA.
  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012, April 26). Taylor & Francis.
  • Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS. Sigma-Aldrich.
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019, February 20).
  • Overview of ICH M10 guideline. (2023, March 1).
  • Selection Criteria for Sample Preparation Methods. (2025, November 24). Phenomenex.
  • Comparison of different protein precipitation and solid‐phase extraction protocols for the study of the catabolism of peptide drugs by LC‐HRMS.
  • A Comparative Guide to Validated LC-MS/MS Methods for Zafirlukast Quantification Following FDA Guidelines. Benchchem.
  • Designing LCMS Studies with the FDA in Mind from the Start. (2024, November 6). Agilex Biolabs.
  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014, November 13). PMC.
  • A new sensitive LC/MS/MS analysis of Vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. (2017, February 7).
  • An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cycliz
  • Integrated LC-MS/MS and Transcriptome Sequencing Analysis Reveals the Mechanism of Color Formation During Prickly Ash Fruit Ripening. (2022, March 16). PMC.
  • Establishment of the metabolite profiling method using LC-MS, and its application to the detection of disease biomarkers.
  • Application of Liquid Chromatography–Mass Spectrometry-Based Untargeted Metabolomics to Reveal Metabolites Related to Antioxidant Activity in Buckwhe

Sources

Unveiling the Active Site: A Comparative Crystallographic Guide to Pyridoxylideneglutamate Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between enzymes and their substrates at an atomic level is paramount. This guide provides an in-depth comparative analysis of the X-ray crystallographic data of pyridoxylideneglutamate and its analogs, offering crucial insights into the structural basis of enzyme-ligand interactions within the active sites of aminotransferases. By examining the subtle yet significant conformational changes induced by various analogs, we can better inform the rational design of novel therapeutics targeting these vital enzymes.

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a vast array of metabolic reactions, particularly those involving amino acids. In many of these enzymatic transformations, PLP forms a Schiff base intermediate with the amino acid substrate, a key step in the catalytic cycle. The pyridoxylideneglutamate Schiff base, formed between PLP and the amino acid glutamate, is a central intermediate in the reactions catalyzed by aminotransferases, such as aspartate aminotransferase (AST) and branched-chain amino acid aminotransferase (BCAT).[1][2] These enzymes play critical roles in amino acid biosynthesis and degradation, making them attractive targets for drug development.

This guide will delve into the high-resolution world of X-ray crystallography to compare the structural nuances of pyridoxylideneglutamate and its analogs when bound to aminotransferases. We will explore how modifications to the glutamate scaffold influence the geometry of the active site, the nature of the enzyme-ligand interactions, and the overall conformation of the enzyme.

The Foundation: X-ray Crystallography of Enzyme-Ligand Complexes

To appreciate the comparative data, it is essential to understand the principles of X-ray crystallography. This powerful technique allows us to determine the three-dimensional arrangement of atoms in a molecule by analyzing the diffraction pattern of X-rays passing through a crystal of that molecule.[3] For enzyme-ligand complexes, this provides a static snapshot of the interaction at atomic resolution, revealing crucial details about binding modes and catalytic mechanisms.

G cluster_0 Experimental Workflow Protein_Purification Protein Purification & Crystallization Ligand_Soaking Ligand Soaking or Co-crystallization Protein_Purification->Ligand_Soaking Obtain high-quality crystals XRay_Diffraction X-ray Diffraction Data Collection Ligand_Soaking->XRay_Diffraction Form enzyme-ligand complex crystals Structure_Solution Structure Solution & Refinement XRay_Diffraction->Structure_Solution Generate electron density map Structural_Analysis Structural Analysis Structure_Solution->Structural_Analysis Build and refine atomic model

Caption: A generalized workflow for determining the crystal structure of an enzyme-ligand complex.

Comparative Analysis of Pyridoxylideneglutamate and its Analogs

The following sections present a detailed comparison of the crystallographic data for pyridoxylideneglutamate and selected analogs in complex with aminotransferases. This analysis highlights the structural determinants of substrate recognition and binding.

The Native Complex: Pyridoxylidene-L-glutamate

The crystal structure of aminotransferases in complex with the natural substrate, L-glutamate, reveals a highly specific set of interactions that orient the substrate for catalysis. The pyridoxylideneglutamate intermediate is typically found in a "closed" conformation of the enzyme, where a flexible loop moves to shield the active site from the solvent.[2][4]

Key interactions for the L-glutamate moiety include:

  • α-carboxylate group: Forms salt bridges with conserved arginine residues.

  • γ-carboxylate group: Interacts with a combination of arginine and/or lysine residues, and sometimes with the backbone amide groups.[1]

  • Main chain: Held in place by hydrogen bonds with active site residues.

These interactions precisely position the Cα-H bond of the substrate perpendicular to the plane of the PLP ring, facilitating its cleavage, a crucial step in the transamination reaction.[5]

Analog 1: Pyridoxylidene-Glutarate

Glutarate, which lacks the α-amino group of glutamate, serves as a valuable tool to study the initial binding events and the role of the carboxylate groups in substrate recognition. The crystal structure of branched-chain amino acid aminotransferase (eBCAT) in complex with glutarate shows that the molecule occupies the same binding pocket as glutamate.[1][2]

ParameterPyridoxylidene-L-glutamate (in eBCAT)Pyridoxylidene-Glutarate (in eBCAT)
PDB ID 1IYD1IYE
Resolution (Å) 1.822.15
Space Group C222₁C222₁
Enzyme Conformation ClosedClosed
Key Interactions α- and γ-carboxylate interactionsCarboxylate interactions mimic glutamate
Reference [1][1]

The structural data indicates that the enzyme's active site is pre-organized to recognize the dicarboxylate structure of the substrate, with the binding of the γ-carboxylate playing a significant role in triggering the conformational change to the closed form.[2]

Analog 2: Pyridoxylidene-erythro-β-hydroxyaspartate

Erythro-β-hydroxyaspartate is a potent inhibitor of aspartate aminotransferase. Its crystal structure in complex with the enzyme provides a snapshot of a key intermediate state.[6] This analog, being very similar to the natural substrate aspartate (and by extension, glutamate), allows for the trapping and visualization of the carbinolamine intermediate, a species formed during the catalytic cycle.[6]

ParameterPyridoxylidene-erythro-β-hydroxyaspartate (in mAAT)
PDB ID 1IVR
Resolution (Å) 2.40
Space Group C222₁
Enzyme Conformation Closed
Key Intermediate Trapped Carbinolamine
Reference [6]

The structure reveals how the enzyme stabilizes this otherwise transient intermediate through a network of hydrogen bonds, providing valuable mechanistic insights.

Analog 3: Phosphonate Analogs

Replacing the carboxylate groups of glutamate with phosphonate groups creates potent inhibitors of aminotransferases. While a direct crystal structure of a pyridoxylidene-glutamate phosphonate analog complex is not available in the searched literature, studies on phosphonate analogs of pyridoxal phosphate itself provide insights into the importance of the phosphate/phosphonate moiety for binding.[7] These analogs bind tightly to the apoenzyme, indicating that the phosphonate group can effectively mimic the phosphate of PLP in its interactions with the active site.[7] This suggests that glutamate analogs with phosphonate groups would also be potent binders, though crystallographic data is needed to confirm their precise binding mode.

Mechanistic Implications and Drug Design

The comparative crystallographic analysis of these analogs underscores several key principles for researchers in drug development:

  • Substrate Specificity: The precise geometry of the active site and the network of interactions with the substrate's functional groups are the primary determinants of specificity. Even small modifications to the substrate can significantly alter binding affinity and catalytic efficiency.

  • Conformational Dynamics: The "open" to "closed" conformational change is a critical feature of many aminotransferases.[4][8] Analogs that can induce or stabilize the closed conformation are likely to be effective inhibitors.

  • Intermediate Trapping: The use of substrate analogs that mimic transition states or key intermediates can provide invaluable structural information for understanding the catalytic mechanism and for designing transition-state analog inhibitors.

G cluster_1 Structure-Based Drug Design Target_Identification Identify Target Enzyme Structural_Analysis Analyze Active Site Structure Target_Identification->Structural_Analysis Analog_Design Design & Synthesize Analogs Structural_Analysis->Analog_Design Rational Design Crystallography Determine Co-crystal Structures Analog_Design->Crystallography SAR_Analysis Structure-Activity Relationship Analysis Crystallography->SAR_Analysis Lead_Optimization Optimize Lead Compound SAR_Analysis->Lead_Optimization Iterative Improvement Lead_Optimization->Analog_Design

Caption: The iterative cycle of structure-based drug design informed by X-ray crystallography.

Experimental Protocols

A generalized protocol for the crystallization of enzyme-ligand complexes is as follows:

  • Protein Expression and Purification: The target aminotransferase is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

  • Crystallization: High-quality crystals of the apoenzyme are grown using vapor diffusion or other crystallization methods.

  • Ligand Soaking: The apoenzyme crystals are transferred to a solution containing a high concentration of the pyridoxylideneglutamate analog. The analog diffuses into the crystal and binds to the active site.

  • Data Collection: The crystals are cryo-cooled and subjected to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a detector.

  • Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which an atomic model of the enzyme-ligand complex is built and refined.

Conclusion

The X-ray crystallographic comparison of pyridoxylideneglutamate and its analogs provides a powerful lens through which to view the intricacies of enzyme-substrate recognition and catalysis. The detailed structural information gleaned from these studies is not merely academic; it forms the bedrock of modern, structure-based drug design. By understanding how subtle changes in a ligand's structure translate to altered binding modes and affinities, researchers can more effectively design potent and selective inhibitors for a range of therapeutic applications. The continued exploration of novel analogs and their high-resolution structures will undoubtedly pave the way for the next generation of drugs targeting PLP-dependent enzymes.

References

  • Okada, K., Yagi, T., & Nakai, T. (2003). Crystal Structures of Branched-Chain Amino Acid Aminotransferase Complexed with Glutamate and Glutarate: True Reaction Intermediate and Double Substrate Recognition of the Enzyme. Biochemistry, 42(13), 3733–3741. [Link]

  • Schneider, G., Käck, H., & Lindqvist, Y. (2000). The manifold of vitamin B6 dependent enzymes. Structure, 8(1), R1-R6.
  • Okada, K., Hirotsu, K., & Nakai, T. (2003). Crystal structures of branched-chain amino acid aminotransferase complexed with glutamate and glutarate: true reaction intermediate and double substrate recognition of the enzyme. Biochemistry, 42(13), 3733–3741. [Link]

  • Jeong, S. Y., Jin, H., & Chang, J. H. (2019). Crystal structure of L-aspartate aminotransferase from Schizosaccharomyces pombe. PloS one, 14(8), e0221975. [Link]

  • Malashkevich, V. N., Strokopytov, B. V., & Jansonius, J. N. (1995). Structure of mitochondrial aspartate aminotransferase from chicken heart in complex with the inhibitor erythro-beta-hydroxyaspartate. FEBS letters, 374(2), 241–244. [Link]

  • The open–close conformational change of aspartate aminotransferase The... - ResearchGate. (n.d.). Retrieved March 31, 2026, from [Link]

  • Miyahara, I., Hirotsu, K., & Hayashi, H. (1994). Crystal structures of Escherichia coli aspartate aminotransferase in two conformations. Comparison of an unliganded open and two liganded closed forms. Journal of molecular biology, 239(2), 285–305.
  • Strohmeier, M., Raschle, T., Mazurkiewicz, J., Rippe, K., Sinning, I., Fitzpatrick, T. B., & Tews, I. (2006). Structure of a bacterial pyridoxal 5'-phosphate synthase complex. Proceedings of the National Academy of Sciences of the United States of America, 103(51), 19284–19289. [Link]

  • Smith, J. L., & Burgner, J. W. (2007). Structural Insights into the Mechanism of the PLP Synthase Holoenzyme from Thermotoga maritima. Journal of molecular biology, 368(4), 1065–1075. [Link]

  • Eliot, A. C., & Kirsch, J. F. (2004). Pyridoxal phosphate enzymes: mechanistic, structural, and evolutionary considerations. Annu. Rev. Biochem., 73, 383-415.
  • Jeong, S. Y., Jin, H., & Chang, J. H. (2019). Crystal structure of L-aspartate aminotransferase from Schizosaccharomyces pombe. PloS one, 14(8), e0221975. [Link]

  • Yang, I. K., & Churchich, J. E. (1975). Properties of 4-ethenyl and 4-ethynyl analogs of pyridoxal phosphate and their reactions with the apo form of asparatate aminotransferase. The Journal of biological chemistry, 250(8), 3094–3098. [Link]

  • M-CSA. (n.d.). Aspartate transaminase. Retrieved March 31, 2026, from [Link]

  • Churchich, J. E. (1982). Reactions of phosphonate analogs of pyridoxal phosphate with apo-aspartate aminotransferase. The Journal of biological chemistry, 257(13), 7815–7819. [Link]

  • Jelić, M. G., Boukos, N., & Lalović, M. M. (2012). Synthesis, Structural Characterization, Cytotoxicity, and Protein/DNA Binding Properties of Pyridoxylidene-Aminoguanidine-Metal (Fe, Co, Zn, Cu) Complexes. Molecules (Basel, Switzerland), 27(13), 4438. [Link]

  • Safo, M. K., Musayev, F. N., & Schirch, V. (2005). Functional and structural properties of pyridoxal reductase (PdxI) from Escherichia coli: a pivotal enzyme in the vitamin B6 salvage pathway. The Journal of biological chemistry, 280(14), 14077–14086. [Link]

  • Malashkevich, V. N., Jäger, J., & Jansonius, J. N. (1995). Structural basis for the catalytic activity of aspartate aminotransferase K258H lacking the pyridoxal 5'-phosphate-binding lysine residue. Biochemistry, 34(2), 405–414. [Link]

  • Bourne, Y., & Rougé, P. (2003). X-ray crystallographic studies of protein-ligand interactions. Current opinion in structural biology, 13(5), 629–635. [Link]

  • Alshennawi, A. E., Alhamdan, N. A. A., Alshamri, J. S. D., Almotiri, F. S., Hamad, A. E., Batis, S. M., Alsharif, M. M. F., Gusti, H. A., Alghamdi, M. A., Almoualad, B. S., Alsahafi, F. H. M., Aldajani, S. M. D., Azyabi, M. J. H., Bindawyan, B. M. A., & Almotairi, O. M. (2022). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Journal of Pharmaceutical Negative Results, 13(1), 1-8. [Link]

  • Garrido-Franco, M., Huber, R., Schmidt, F. S., Laber, B., & Clausen, T. (2000). Crystallization and preliminary X-ray crystallographic analysis of PdxJ, the pyridoxine 5'-phosphate synthesizing enzyme. Acta crystallographica. Section D, Biological crystallography, 56(Pt 8), 1045–1048. [Link]

Sources

In vivo efficacy comparison of pyridoxylideneglutamate and other Schiff bases

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of hepatobiliary radiopharmaceuticals reveals a fascinating intersection of coordination chemistry and in vivo pharmacokinetics. The development of technetium-99m ( 99m Tc) labeled agents marked a critical evolution from older iodine-131 ( 131 I) compounds, primarily due to technetium's superior imaging characteristics and lower radiation burden[1]. Among these, Schiff bases—formed by the condensation of pyridoxal (Vitamin B 6​ ) and various amino acids—serve as highly effective chelators for 99m Tc[2].

This guide provides an objective, data-driven comparison of pyridoxylideneglutamate (PG) and its next-generation hydrophobic Schiff base analogs, focusing on their in vivo efficacy, structural causality, and experimental validation.

Mechanistic Rationale: Structure-Activity Relationships

The in vivo efficacy of a hepatobiliary imaging agent is dictated by two primary pharmacokinetic parameters: molecular hydrophobicity and plasma protein binding [3].

Pyridoxylideneglutamate (PG) was the first-generation Schiff base investigated for this purpose. While 99m Tc-PG clears rapidly from the blood, its efficacy is fundamentally limited by the polar nature of the glutamate residue. The presence of an additional carboxyl group renders the complex highly hydrophilic, leading to a significant degree of renal clearance (glomerular filtration) rather than exclusive hepatic uptake[1].

The Causality of Hydrophobic Substitution: To shift the clearance pathway from the kidneys to the liver, researchers substituted glutamic acid with neutral, branched-chain amino acids such as valine (P.Val) and isoleucine (P.isoL)[4]. This structural modification increases the lipophilicity of the resulting Schiff base. Furthermore, moderate plasma protein binding (~20% for PG) acts as a carrier mechanism; it prevents the complex from being immediately filtered by the renal glomeruli, allowing it to reach the hepatic sinusoids where it undergoes active transport into the hepatocytes[1][3].

ClearancePathway Blood Intravenous Injection (Blood Pool) Protein Plasma Protein Binding (Carrier Mechanism) Blood->Protein Prevents rapid filtration Liver Hepatocyte Uptake (Active Transport) Blood->Liver Hydrophobic analogs (e.g., P.Val, P.isoL) Kidney Glomerular Filtration (Renal Excretion) Blood->Kidney Hydrophilic analogs (e.g., PG) Protein->Liver Bile Biliary Canaliculi (Gallbladder) Liver->Bile Urine Urinary Excretion Kidney->Urine Gut Intestinal Excretion Bile->Gut

Hepatobiliary vs. Renal clearance pathways of 99mTc-Schiff bases based on lipophilicity.

In Vivo Efficacy Comparison

When evaluated in rodent and canine models, the differences in clearance routes between PG and its hydrophobic counterparts become quantitatively apparent. 99m Tc(Sn)-P.Val and 99m Tc(Sn)-P.isoL demonstrate marked and rapid biliary excretion, with over 90% of the retained body burden arriving in the gut via the liver within the first hour[4]. In contrast, 99m Tc-PG exhibits up to 30-40% urinary excretion in the same timeframe, which can obscure imaging of the biliary tree[1][2].

Comparative Biodistribution Data (1 Hour Post-Injection in Rodent Models)
RadiopharmaceuticalAmino Acid ResiduePreparation MethodPrimary Excretion Route% Biliary Excretion (1 hr)% Urinary Excretion (1 hr)
99m Tc-PG Glutamic Acid (Polar)AutoclavingMixed (Hepatic/Renal)~40 - 50%~30 - 40%
99m Tc(Sn)-P.Val Valine (Hydrophobic)Stannous ReductionHepatobiliary> 85%10 - 15%
99m Tc(Sn)-P.isoL Isoleucine (Hydrophobic)Stannous ReductionHepatobiliary> 90%< 10%
131 I-Rose Bengal N/A (Reference)Direct HalogenationHepatobiliary~80%< 5%

Data synthesized from comparative in vivo distribution studies[1][4].

Experimental Methodologies & Self-Validating Protocols

The evolution of these agents is not just structural, but also methodological. The original PG complexes required harsh autoclaving to force the chelation of technetium. Newer analogs utilize a stannous (Sn 2+ ) reduction method, which operates at room temperature and yields a much higher radiochemical purity[4].

The following protocols are designed as self-validating systems , ensuring that in vivo biodistribution data is not corrupted by unbound isotopes or colloidal impurities.

Protocol 1: Synthesis and Radiolabeling Workflows

Method A: Autoclaving (First-Generation 99m Tc-PG)

  • Reagent Mixing: Combine equimolar amounts (18 mmol) of pyridoxal hydrochloride and monosodium glutamate in sterile physiologic saline.

  • pH Adjustment: Adjust the solution to an alkaline pH of 8.5 using 0.1 N NaOH. Causality: An alkaline environment is strictly required to deprotonate the amine, facilitating the nucleophilic attack on the pyridoxal aldehyde to form the Schiff base (aldimine)[1].

  • Radiolabeling: Add 0.2 mL of 99m Tc-sodium pertechnetate ( 99m TcO 4−​ ) eluate.

  • Thermal Chelation: Autoclave the sealed vial at 121°C for 30 minutes. Causality: Heat provides the activation energy required for the unreduced Tc(VII) to complex with the Schiff base, though this often results in broad chromatographic peaks indicating multiple coordination isomers[1][4].

Method B: Stannous Reduction (Next-Generation 99m Tc-P.Val / P.isoL)

  • Reagent Mixing: Combine equimolar amounts of pyridoxal and valine/isoleucine in an alkaline medium (pH 8.3 - 8.7).

  • Reduction: Add a stannous chloride (SnCl 2​ ) solution. Causality: Sn(II) acts as a potent reducing agent, rapidly reducing 99m Tc(VII) to a lower oxidation state (Tc(IV) or Tc(V)), which is highly reactive and readily coordinated by the Schiff base ligands without the need for thermal activation[4].

  • Radiolabeling: Introduce 99m TcO 4−​ at room temperature and incubate for 15 minutes.

LabelingWorkflow cluster_0 Method A: Autoclaving (e.g., PG) cluster_1 Method B: Stannous Reduction (e.g., P.Val) Start Equimolar Mixture: Pyridoxal + Amino Acid AddTc1 Add 99mTcO4- (Tc-VII) Start->AddTc1 AddSn Add Sn(II) Reductant Alkaline Medium Start->AddSn Heat Autoclave (121°C, 30 min) pH 8.5 AddTc1->Heat Result1 99mTc-PG (Broad Chromatographic Peaks) Heat->Result1 AddTc2 Add 99mTcO4- Room Temp AddSn->AddTc2 Result2 99mTc(Sn)-Schiff Base (Sharp Single Peak) AddTc2->Result2

Comparison of thermal vs. stannous reduction radiolabeling workflows.

Protocol 2: Chromatographic Validation (Self-Validation Step)

Before in vivo injection, the radiochemical purity must be verified to ensure the observed clearance is true to the complex.

  • System A (Hydrophobicity Check): Spot the complex on a silica gel Thin Layer Chromatography (TLC) plate. Develop using 1-butanol:acetic acid:water (4:1:1). Causality: This system separates complexes based on lipophilicity. P.Val and P.isoL will migrate further (higher Rf​ value) than the hydrophilic PG complex[4].

  • System B (Purity Check): Spot on a secondary TLC plate and develop with methanol:10% ammonium acetate (1:1). Free 99m TcO 4−​ migrates to the solvent front, while reduced hydrolyzed technetium (colloid) remains at the origin. The Schiff base complex must appear as a sharp, singular peak between these two extremes (>95% purity required)[4].

Protocol 3: In Vivo Biodistribution Assay
  • Subject Preparation: Fast female Sprague-Dawley rats (160–180 g) for 12 hours prior to the study to ensure gallbladder distension[5].

  • Injection: Administer 0.2 mL of the validated 99m Tc-labeled complex intravenously via the tail vein.

  • Harvesting: Euthanize cohorts at 15, 30, and 60-minute intervals. Collect blood via aortic puncture. Dissect and isolate the liver, gallbladder, kidneys, intestines, and urine bladder.

  • Quantification: Count the isolated organs in a well-type gamma scintillation counter. Calculate the percentage of the injected dose (%ID) per organ to generate the comparative efficacy data shown in Section 2.

References

  • Tc-99m(Sn) Pyridoxylideneaminates: Preparation. Journal of Nuclear Medicine.[Link]

  • RADIOCHEMISTRY AND RADIOPHARMACEUTICALS. Journal of Nuclear Medicine.[Link]

  • Technetium 99m-pyridoxylideneglutamate: a new hepatobiliary radiopharmaceutical. I. Experimental aspects. PubMed.[Link]

  • An Evaluation of 99mTc-Labeled Hepatobiliary Agents. Journal of Nuclear Medicine. [Link]

Sources

Cross-Validation of Pyridoxylideneglutamate Quantification: A Multi-Lab Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Introduction: The Analytical Challenge of Pyridoxylideneglutamate

Pyridoxylideneglutamate (PG) is a complex Schiff base synthesized via the condensation of pyridoxal and glutamic acid. When chelated with Technetium-99m (99mTc-PG), it functions as a highly specific hepatobiliary radiopharmaceutical. Upon intravenous administration, it is rapidly extracted by hepatocytes and excreted into the biliary canaliculi 1. Historically, 99mTc-PG served as the benchmark for evaluating liver function and biliary obstruction before the widespread adoption of iminodiacetic acid (IDA) derivatives 2.

Despite its proven clinical utility, quantifying the PG ligand and determining the radiochemical purity (RCP) of 99mTc-PG across different research laboratories has been plagued by reproducibility issues. The Schiff base is highly sensitive to pH and temperature fluctuations; minor variations in analytical conditions can lead to complex dissociation or the formation of secondary radiometabolites. This guide objectively compares our Standardized RP-HPLC Quantification Protocol against legacy Thin-Layer Chromatography (TLC) and Size-Exclusion HPLC (SE-HPLC) methods, providing multi-lab cross-validation data to establish a robust, self-validating standard for PG analysis.

The Causality of Analytical Choices

Why do traditional methods fail in cross-lab settings? Legacy TLC methods rely on silica gel plates or cellulose acetate electrophoresis. While TLC is rapid, it lacks the resolving power to separate intact 99mTc-PG from structurally similar impurities, such as unreacted pyridoxal-Tc complexes. Furthermore, TLC is highly susceptible to variations in ambient humidity and operator spotting technique, leading to poor inter-lab precision.

Conversely, our Standardized RP-HPLC utilizes a C18 stationary phase with a tightly controlled trifluoroacetic acid (TFA)/methanol gradient. The causality behind this choice is rooted in thermodynamics: the acidic modifier (0.1% TFA) suppresses the ionization of the glutamate carboxyl groups. This ensures the PG complex remains uncharged and interacts uniformly with the hydrophobic C18 phase. This mechanism prevents peak tailing and guarantees baseline resolution between the intact radiopharmaceutical, free pertechnetate (99mTcO4-), and hydrolyzed reduced technetium colloids.

Hepatobiliary Pathway of 99mTc-PG

To understand the necessity of strict quantification, one must look at the in vivo fate of the molecule. Any free pertechnetate or colloidal impurities will distribute to the thyroid, stomach, or reticuloendothelial system, severely confounding hepatobiliary images and skewing pharmacokinetic data 3.

Pathway A 99mTcO4- + Pyridoxal + Glutamic Acid B Autoclaving (pH 8.5) Schiff Base Formation A->B Heat / Chelation C 99mTc-Pyridoxylideneglutamate (Intact Radiotracer) B->C Quality Control D Intravenous Administration C->D Injection E Hepatocyte Uptake (OATP Transporters) D->E Blood Clearance F Biliary Excretion (Canalicular Efflux) E->F In Vivo Transit G Gallbladder Storage & Duodenal Transit F->G Intestinal Excretion

Fig 1: Synthesis and in vivo hepatobiliary excretion pathway of 99mTc-PG.

Multi-Lab Cross-Validation Data: RP-HPLC vs. Alternatives

To validate the superiority of the RP-HPLC protocol, a ring trial was conducted across four independent radiopharmacy laboratories. Identical aliquots of 99mTc-PG (spiked with known concentrations of free pyridoxal and pertechnetate) were analyzed. The results below demonstrate the objective performance metrics.

Analytical ParameterStandardized RP-HPLC (C18)Legacy TLC (Silica/Acetone)SE-HPLC (Size Exclusion)
Limit of Detection (LOD) 0.05 µg/mL2.5 µg/mL0.8 µg/mL
Inter-Lab Precision (CV%) 1.2%14.5%6.3%
Resolution (Rs) from Impurities > 2.5 (Baseline resolution)< 1.0 (Co-elution common)1.5 (Partial overlap)
Analysis Time per Sample 30 minutes5 minutes45 minutes
Radiochemical Purity Accuracy 99.8% ± 0.1%92.4% ± 4.2%96.1% ± 2.5%
Matrix Effect Susceptibility Low (Gradient washes matrix)High (Smearing on plate)Moderate

Data Interpretation: While TLC offers the fastest analysis time, its inter-lab precision (14.5% CV) is unacceptable for rigorous pharmacokinetic quantification. SE-HPLC, often used for assessing protein binding 4, suffers from prolonged run times and inferior resolution for small-molecule impurities. The Standardized RP-HPLC provides the optimal balance of high resolution, low LOD, and excellent cross-lab reproducibility.

Self-Validating Experimental Protocol: Standardized RP-HPLC

This protocol is designed as a self-validating system. By incorporating an internal standard and utilizing dual inline detectors (UV-Vis and Radiometric), any anomalies in pump flow rates or column degradation are immediately flagged by a shift in the internal standard's retention time, preventing the reporting of false data.

Materials:

  • Cosmosil 5C18-AR-300 column (4.6 × 150 mm) 4.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in ultrapure H2O.

  • Mobile Phase B: 0.1% TFA in Methanol.

  • Internal Standard: 4-Aminobutyric acid derivative.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation): For in vivo or serum samples, add 100 µL of the biological sample to 200 µL of ice-cold acetonitrile to precipitate serum proteins. Vortex for 30 seconds.

  • Centrifugation & Filtration: Centrifuge the homogenate at 12,000 × g for 10 minutes at 4°C. Extract the supernatant and pass it through a 0.22 µm PTFE syringe filter to protect the HPLC column from particulate fouling.

  • Chromatographic Separation:

    • Inject 20 µL of the filtered sample into the HPLC system.

    • Run a linear gradient from 95% Phase A / 5% Phase B to 0% Phase A / 100% Phase B over 30 minutes at a flow rate of 1.0 mL/min 4.

  • Dual-Detection Integration:

    • Monitor the eluent simultaneously using a UV-Vis detector set to 254 nm (for total PG ligand and internal standard quantification) and an inline NaI(Tl) gamma detector (for 99mTc-PG radiochemical purity).

    • Self-Validation Check: The internal standard must elute at exactly 14.2 ± 0.1 minutes. If the retention time drifts, abort the run, purge the column, and recalibrate.

  • Data Analysis: Integrate the area under the curve (AUC) for the 99mTc-PG peak against the calibration curve to determine absolute concentration.

AnalyticalWorkflow S1 Sample Prep (Acetonitrile Precipitation) S2 Filtration (0.22 µm PTFE) S1->S2 Centrifuge 12,000 x g S3 RP-HPLC Injection (C18 Column, 1 mL/min) S2->S3 20 µL Aliquot S4 Gradient Elution (TFA/H2O to TFA/MeOH) S3->S4 30 min Run S5 Dual Detection (UV-Vis 254nm & NaI Gamma) S4->S5 Eluent Monitoring S6 Self-Validation (Internal Standard Check) S5->S6 Peak Integration

Fig 2: Self-validating RP-HPLC analytical workflow for PG quantification.

Conclusion

The cross-validation data clearly indicates that while TLC may suffice for rapid, qualitative go/no-go decisions in a clinical radiopharmacy, it is fundamentally inadequate for rigorous quantitative research. The Standardized RP-HPLC method eliminates inter-lab variability by controlling ionization states and employing a self-validating dual-detector setup. By adopting this protocol, researchers can ensure the highest level of scientific integrity when evaluating the pharmacokinetics and radiochemical purity of pyridoxylideneglutamate complexes.

References
  • Baker RJ, Bellen JC, Ronai PM. Technetium-99m-pyridoxylideneglutamate: a new hepatobiliary radiopharmaceutical. I. Experimental aspects. Journal of Nuclear Medicine.
  • Klingensmith WC 3rd, Fritzberg AR, Koep LJ.
  • Hepatobiliary scanning using 99mTc-pyridoxylideneglutam
  • Renal Handling of 99mTc-Labeled Antibody Fab Fragments with a Linkage Cleavable by Enzymes on Brush Border Membrane.

Sources

Pyridoxylideneglutamate vs pyridoxal-5-phosphate in enzyme activation

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, biochemists, and drug development professionals evaluating coenzyme activation strategies and catalytic mechanism modeling.

Executive Summary

In the study of vitamin B6-dependent enzymes—such as aminotransferases, decarboxylases, and racemases—the choice of activator and substrate model fundamentally dictates the experimental readout. Pyridoxal-5-phosphate (PLP) is the natural, biologically active coenzyme that sequentially forms an internal aldimine with the apoenzyme before binding the substrate. In contrast, Pyridoxylideneglutamate (and its phosphorylated counterpart, the PLP-glutamate Schiff base) represents a pre-formed external aldimine.

While PLP is mandatory for standard holoenzyme reconstitution and physiological assays, pre-formed Schiff bases like pyridoxylideneglutamate are powerful synthetic tools used to bypass initial binding kinetics, isolate the rate-limiting Cα​ -proton abstraction step, and even exploit photo-enhanced catalysis[1]. This guide objectively compares their utility, optical signatures, and implementation in enzyme activation workflows.

Mechanistic Comparison: Physiological Coenzyme vs. Pre-formed Intermediate

To understand the causality behind choosing PLP versus a pre-formed Schiff base, one must dissect the transamination mechanism[2].

1. Pyridoxal-5-Phosphate (PLP): The Sequential Activator PLP activates apoenzymes by anchoring its 5'-phosphate group into the enzyme's phosphate-binding pocket, followed by the nucleophilic attack of an active-site lysine (e.g., Lys258 in Aspartate Aminotransferase, AAT) on the PLP aldehyde. This forms the internal aldimine (absorbing at ~360 nm and 412 nm due to enol-imine and keto-enamine tautomerization). When the substrate (glutamate) enters, a transimination reaction occurs to form the external aldimine.

  • Causality for use: PLP is required when evaluating full-cycle steady-state kinetics, inhibitor screening, or physiological drug metabolism.

2. Pyridoxylideneglutamate: The Kinetic Bypass Tool Pyridoxylideneglutamate is the Schiff base condensation product of pyridoxal and glutamate. In advanced kinetic studies, introducing a pre-formed Schiff base (often as the phosphorylated PLP-Glu analog) directly into an apoenzyme or studying it in solution bypasses the internal aldimine formation. This isolates the subsequent, often rate-limiting step: the deprotonation of the Cα​ -hydrogen to form the carbanionic quinonoid intermediate [3].

  • Causality for use: Because the external aldimine absorbs strongly at ~430 nm, researchers use these pre-formed complexes to study light-enhanced catalysis. Excitation of this band can increase the steady-state catalytic activity by orders of magnitude by lowering the pKa​ of the Cα​ -H bond via a triplet state[1].

Pathway Visualization

The following diagram illustrates the divergent logic of using PLP versus a pre-formed Schiff base model in enzyme activation studies.

PathwayLogic Apo Apoenzyme (Inactive State) Holo Holoenzyme (Internal Aldimine) Apo->Holo + PLP Binding ExtAld2 External Aldimine (Direct Insertion Model) Apo->ExtAld2 + Model Binding PLP Pyridoxal-5-Phosphate (Physiological) PLP->Holo ExtAld1 External Aldimine (Active Complex) Holo->ExtAld1 + Transimination Substrate Glutamate (Substrate) Substrate->ExtAld1 PG Pyridoxylideneglutamate (Pre-formed Schiff Base) PG->ExtAld2

Figure 1: Activation pathways comparing sequential PLP reconstitution vs. direct Schiff base insertion.

Quantitative Data & Optical Signatures

To ensure self-validating experimental setups, researchers must track the distinct optical signatures of these molecules. The table below summarizes the critical parameters for distinguishing between PLP-mediated activation and Pyridoxylideneglutamate models.

ParameterPyridoxal-5-Phosphate (PLP)Pyridoxylideneglutamate (Schiff Base)
Molecular Role Physiological CoenzymeSynthetic Intermediate / Model
Primary Absorbance (Free) 388 nm~410 nm (Ketoenamine tautomer in H2​O )
Primary Absorbance (Bound) 360 nm & 412 nm (Internal Aldimine)430 nm (External Aldimine)
Binding Affinity ( Kd​ ) High (Low nanomolar to micromolar)Lower (Lacks optimal phosphate anchoring if unphosphorylated)
Rate-Limiting Step Studied Transimination / Product Release Cα​ -Proton Abstraction (Quinonoid formation)
Photo-activation Potential Low (Thermal activation standard)High (Up to 58,600-fold rate enhancement at 430 nm)[1]

Experimental Methodologies

The following protocols provide self-validating, step-by-step instructions for utilizing both compounds in biochemical assays.

Protocol 1: Standard Apoenzyme Reconstitution with PLP

Objective: To generate fully active holoenzyme for steady-state kinetic assays.

  • Apoenzyme Preparation: Dialyze the purified holoenzyme (e.g., Aspartate Aminotransferase) against 50 mM potassium phosphate buffer (pH 7.4) containing 10 mM L-glutamate and 10 mM hydroxylamine for 12 hours at 4°C. Hydroxylamine reacts with the PLP aldehyde to form an oxime, stripping it from the active site.

  • Validation of Apo-state: Measure the absorbance ratio of A280​/A340​ . A ratio >20 confirms the successful removal of the PLP cofactor. The solution should be optically transparent at 412 nm.

  • Reconstitution: Add a 10-fold molar excess of freshly prepared PLP (10–100 µM final concentration) to the apoenzyme solution.

  • Incubation & Verification: Incubate in the dark at 25°C for 30 minutes. Reconstitution is self-validating when a distinct dual-peak emerges at 360 nm and 412 nm, indicating the successful formation of the internal aldimine.

  • Dialysis: Perform a final dialysis step against PLP-free buffer to remove unbound cofactor before initiating substrate assays.

Protocol 2: Kinetic Trapping & Photo-Activation using Pyridoxylideneglutamate

Objective: To bypass transimination and study the photo-enhanced Cα​ -deprotonation of the external aldimine.

  • Schiff Base Synthesis: In a light-protected microfuge tube, mix equimolar concentrations (e.g., 1 mM) of pyridoxal (or PLP for the phosphorylated analog) and monosodium glutamate in 50 mM HEPES buffer (pH 7.4).

  • Equilibration: Incubate at room temperature for 15 minutes to allow the condensation reaction to reach equilibrium. Validate formation by measuring absorbance at 410 nm (the ketoenamine tautomer of the Schiff base in water)[1].

  • Apoenzyme Introduction: Rapidly mix the pre-formed pyridoxylideneglutamate with the validated apoenzyme (prepared in Protocol 1) using a stopped-flow spectrophotometer.

  • Photo-Activation (Optional): To study light-enhanced catalysis, irradiate the sample with a 250 mW blue light source centered at 430 nm.

  • Data Acquisition: Monitor the decay of the 430 nm peak (external aldimine consumption) and the concurrent increase at 325 nm, which signifies the formation of the pyridoxamine (PMP) product[1].

Experimental Workflow Visualization

ExperimentalWorkflow Step1 Purify Apoenzyme (Validate A280/A340 > 20) Branch1 Physiological Reconstitution Step1->Branch1 Branch2 Mechanistic / Photo-Assay Step1->Branch2 PLP_Add Add Excess PLP Incubate 30 min (Dark) Branch1->PLP_Add PG_Add Add Pyridoxylideneglutamate (Pre-equilibrated) Branch2->PG_Add Measure1 Verify Internal Aldimine (Peaks at 360 nm & 412 nm) PLP_Add->Measure1 Measure2 Irradiate at 430 nm Monitor Decay to 325 nm PG_Add->Measure2

Figure 2: Divergent laboratory workflows for standard PLP reconstitution versus Schiff base photo-activation assays.

Conclusion

For standard drug development assays, enzyme screening, and physiological modeling, pyridoxal-5-phosphate remains the indispensable coenzyme. However, for structural biologists and kineticists aiming to decode the quantum mechanics of enzyme catalysis—specifically proton transfer and quinonoid intermediate stability—pyridoxylideneglutamate (and its phosphorylated derivatives) provides an elegant, manipulable model. By understanding the optical and kinetic differences between the internal and external aldimines, researchers can design highly specific, self-validating assays tailored to their exact mechanistic questions.

References

1.[2] Chemistry LibreTexts. 25.5: Pyridoxal Phosphate- Vitamin B6. LibreTexts. Available at:[Link] 2. Machens, F., et al. (2010). Light-Enhanced Catalysis by Pyridoxal Phosphate-Dependent Aspartate Aminotransferase. Journal of the American Chemical Society (JACS). Available at:[Link] 3.[3] Lin, Y.-L., & Gao, J. (2010). Internal Proton Transfer in the External Pyridoxal 5'-Phosphate Schiff Base in Dopa Decarboxylase. Biochemistry. Available at:[Link]

Sources

A Comparative Guide to the Cytotoxicity of Pyridoxylideneglutamate Metal Complexes

Author: BenchChem Technical Support Team. Date: April 2026

In the quest for novel therapeutic agents, particularly in oncology, the synthesis and evaluation of metal complexes have emerged as a promising avenue of research. The coordination of metal ions with organic ligands can lead to compounds with unique physicochemical properties and biological activities, often surpassing those of the free ligands. Among these, Schiff base complexes derived from pyridoxal (a form of vitamin B6) and amino acids are of significant interest due to their potential for enhanced cellular uptake and selective cytotoxicity.[1]

This guide provides a comprehensive framework for the comparative cytotoxic evaluation of a specific class of these compounds: pyridoxylideneglutamate metal complexes, with a focus on copper(II), zinc(II), and cobalt(II). While direct comparative studies on the cytotoxicity of these specific complexes are not extensively available in the current literature, this document will equip researchers, scientists, and drug development professionals with the necessary protocols and conceptual understanding to conduct such investigations. We will draw upon established methodologies and findings from closely related pyridoxal-Schiff base metal complexes to provide a robust and scientifically grounded guide.

The Rationale: Why Pyridoxylideneglutamate Metal Complexes?

The design of these complexes is underpinned by a sound scientific rationale. Pyridoxal and its derivatives are actively transported into cells, and their incorporation into a metal complex may facilitate the uptake of the metal ion.[1] Glutamic acid, an excitatory neurotransmitter, can also be recognized by specific cellular transport systems. The Schiff base linkage creates a stable chelating ligand that can coordinate with various metal ions, each bringing its own unique redox and coordination properties that can influence biological activity.

  • Copper(II) complexes are often redox-active and can catalyze the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptotic cell death.[2][3]

  • Zinc(II) complexes , being redox-inert, are thought to exert their cytotoxic effects through different mechanisms, potentially involving the inhibition of specific enzymes or interference with signaling pathways.

  • Cobalt(II/III) complexes can participate in redox cycling and have been shown to induce apoptosis, sometimes through mechanisms involving the generation of ROS and cell cycle arrest.[4][5]

The central hypothesis is that by varying the metal center (Cu, Zn, Co), we can modulate the cytotoxic potency and mechanism of action of the pyridoxylideneglutamate scaffold.

A Framework for Investigation: Synthesis and Characterization

The first step in a comparative study is the synthesis and thorough characterization of the metal complexes.

Experimental Protocol: Synthesis of Pyridoxylideneglutamate Metal Complexes

This generalized protocol is based on common methods for the synthesis of Schiff base metal complexes.

Materials:

  • Pyridoxal hydrochloride

  • L-Glutamic acid

  • Sodium hydroxide (NaOH) or other suitable base

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Methanol or Ethanol

Procedure:

  • Ligand Synthesis:

    • Dissolve pyridoxal hydrochloride and L-glutamic acid in a 1:1 molar ratio in an appropriate solvent (e.g., methanol/water mixture).

    • Slowly add a solution of NaOH (2 equivalents) to deprotonate the phenolic hydroxyl group of pyridoxal and the carboxylic acid groups of glutamic acid, and to neutralize the HCl.

    • Stir the reaction mixture at room temperature for 2-4 hours. The formation of the Schiff base (pyridoxylideneglutamate) can be monitored by techniques like UV-Vis spectroscopy.

  • Complexation:

    • To the freshly prepared ligand solution, add a solution of the respective metal salt (Cu(OAc)₂·H₂O, Zn(OAc)₂·2H₂O, or Co(OAc)₂·4H₂O) in a 1:1 molar ratio to the ligand.

    • Reflux the reaction mixture for 4-6 hours.

    • Allow the solution to cool to room temperature. The resulting colored precipitate (the metal complex) can be collected by filtration, washed with cold solvent, and dried in a desiccator.

Characterization: The synthesized complexes must be rigorously characterized to confirm their structure and purity using techniques such as:

  • FT-IR Spectroscopy: To confirm the formation of the azomethine (-C=N-) bond of the Schiff base and to identify the coordination sites.

  • UV-Vis Spectroscopy: To study the electronic transitions and coordination geometry.

  • Elemental Analysis (CHN): To determine the empirical formula.

  • Molar Conductivity Measurements: To determine the electrolytic nature of the complexes.

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight.

  • X-ray Crystallography: To definitively determine the solid-state structure and coordination geometry.

Comparative Cytotoxicity Evaluation

A critical component of this guide is the detailed methodology for assessing and comparing the cytotoxic effects of the synthesized complexes. The choice of cell lines is crucial; a panel including a cancer cell line relevant to a specific therapeutic area (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., fibroblasts) is recommended to assess selectivity.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Cell Culture & Seeding cluster_treat Treatment with Metal Complexes cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis & Comparison A 1. Culture selected cell lines (e.g., HeLa, MCF-7, normal fibroblasts) B 2. Harvest and count cells A->B C 3. Seed cells into 96-well plates at optimal density B->C D 4. Incubate for 24h to allow attachment C->D G 7. Treat cells with complexes (including vehicle control and positive control) D->G E 5. Prepare stock solutions of pyridoxylideneglutamate-M(II) (M = Cu, Zn, Co) and controls F 6. Serially dilute complexes to desired concentrations E->F F->G H 8. Incubate for a defined period (e.g., 24h, 48h, 72h) G->H I 9a. Perform MTT Assay (measures metabolic activity) H->I J 9b. Perform LDH Assay (measures membrane integrity) H->J K 10. Measure absorbance/luminescence I->K J->K L 11. Calculate % cell viability K->L M 12. Determine IC50 values L->M N 13. Compare cytotoxicity of Cu, Zn, and Co complexes M->N

Caption: A generalized workflow for the comparative cytotoxicity assessment of metal complexes.

Detailed Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Materials:

  • Cells cultured in 96-well plates

  • Pyridoxylideneglutamate metal complexes (Cu, Zn, Co)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the metal complexes (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24, 48, or 72 hours. Include wells for untreated cells (negative control) and a vehicle control (solvent used to dissolve the complexes).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of viability against the concentration of the complex.

Detailed Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.[4][8]

Materials:

  • Cells cultured in 96-well plates

  • Pyridoxylideneglutamate metal complexes (Cu, Zn, Co)

  • LDH assay kit (commercially available)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2). Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Sample Collection: After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Transfer Supernatant: Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 20-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution (if required by the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) with a reference wavelength (e.g., 680 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting background and normalizing to the maximum LDH release.

Data Presentation and Interpretation

For a clear and objective comparison, the results of the cytotoxicity assays should be summarized in a table.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Pyridoxylideneglutamate Metal Complexes

Cell LinePyridoxylideneglutamate-Cu(II)Pyridoxylideneglutamate-Zn(II)Pyridoxylideneglutamate-Co(II)Cisplatin (Reference)
HeLa Experimental ValueExperimental ValueExperimental ValueExperimental Value
MCF-7 Experimental ValueExperimental ValueExperimental ValueExperimental Value
Normal Fibroblasts Experimental ValueExperimental ValueExperimental ValueExperimental Value

Note: The values in this table are placeholders and should be populated with experimental data.

The selectivity index (SI) can be calculated to assess the preferential cytotoxicity towards cancer cells: SI = IC50 in normal cells / IC50 in cancer cells A higher SI value indicates greater selectivity.

Elucidating the Mechanism of Action

Understanding how these complexes induce cell death is a critical next step. Based on studies of similar compounds, several mechanisms can be investigated.

Mechanism_of_Action cluster_uptake Cellular Uptake cluster_targets Intracellular Targets & Pathways cluster_outcome Cellular Outcome Uptake Pyridoxylideneglutamate Metal Complex ROS Generation of Reactive Oxygen Species (ROS) Uptake->ROS DNA DNA Interaction (Intercalation/Cleavage) Uptake->DNA Mito Mitochondrial Dysfunction Uptake->Mito Enzyme Enzyme Inhibition Uptake->Enzyme Apoptosis Apoptosis ROS->Apoptosis CellCycle Cell Cycle Arrest DNA->CellCycle Mito->Apoptosis Enzyme->CellCycle CellCycle->Apoptosis

Caption: Potential mechanisms of action for pyridoxylideneglutamate metal complexes.

Key experiments to investigate these mechanisms include:

  • ROS Detection Assays: Using fluorescent probes like DCFDA to measure intracellular ROS levels.

  • DNA Interaction Studies: Techniques such as UV-Vis titration, fluorescence quenching with ethidium bromide, and gel electrophoresis to assess DNA binding and cleavage.

  • Cell Cycle Analysis: Using flow cytometry with propidium iodide staining to determine if the complexes cause cell cycle arrest at specific phases.

  • Apoptosis Assays: Employing techniques like Annexin V-FITC/propidium iodide staining and analysis of caspase activation to confirm apoptotic cell death.

Concluding Remarks

This guide provides a comprehensive roadmap for the systematic and comparative evaluation of the cytotoxic properties of pyridoxylideneglutamate complexes of copper, zinc, and cobalt. By following the outlined protocols for synthesis, characterization, and a multi-faceted approach to cytotoxicity and mechanistic studies, researchers can generate high-quality, reproducible data. This will be instrumental in elucidating the structure-activity relationships of these promising compounds and assessing their potential as novel anticancer agents. The emphasis on comparing different metal centers will provide valuable insights into how the choice of metal ion can be used to fine-tune the biological activity of a given ligand scaffold.

References

  • Ganot, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767. [Link]

  • Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • Garza-Ortiz, A., et al. (2015). Iron(III) Complexes of a Pyridoxal Schiff Base for Enhanced Cellular Uptake with Selectivity and Remarkable Photocytotoxicity. Inorganic Chemistry, 54(9), 4347-4359. [Link]

  • van Meerloo, J., et al. (2011). The MTT Assay for Cell Viability: A Practical Guide. Methods in Molecular Biology, 716, 237-245. [Link]

  • Guiraud, P., & Selambarom, J. (2021). Cytotoxicity Assay (LDH Assay). Bio-protocol, 11(12), e4058. [Link]

  • Hussain, A., et al. (2015). Significant photocytotoxic effect of an iron(iii) complex of a Schiff base ligand derived from vitamin B6 and thiosemicarbazide in visible light. RSC Advances, 5(76), 62049-62058. [Link]

  • Ali, I., et al. (2011). Synthesis, structural characterization, cytotoxicity, and protein/DNA binding properties of pyridoxylidene-aminoguanidine-metal (Fe, Co, Zn, Cu) complexes. International Journal of Molecular Sciences, 24(19), 14745. [Link]

  • Anjomshoa, M., et al. (2013). Three metal complexes with a pyridyl Schiff base: cytotoxicity, migration and mechanism of apoptosis. Dalton Transactions, 42(45), 15993-16003. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • Brel, V. K., et al. (2023). Synthesis, Characterization, DNA Binding and Cytotoxicity of Copper(II) Phenylcarboxylate Complexes. Molecules, 28(20), 7041. [Link]

  • Abdolmaleki, S., et al. (2023). Cytotoxicity and mechanism of action of metal complexes: An overview. Toxicology, 492, 153516. [Link]

  • Ferreira, A. M. D. C. (2014). Metal complexes demonstrate antitumoral and antiparasitic action. Agência FAPESP. [Link]

  • Deka, B., et al. (2024). Synthesis, characterization, and cancer cell-selective cytotoxicity of mixed-ligand cobalt(III) complexes of 8-hydroxyquinolines and phenanthroline bases. Dalton Transactions, 53(12), 5235-5248. [Link]

  • Ejidike, I. P., & Ajibade, P. A. (2017). Metal complexes in cancer therapy – an update from drug design perspective. BioMetals, 30(5), 637-653. [Link]

  • Griffith, D., et al. (2018). Synthesis, characterization and cytotoxic properties of mono- and di-nuclear cobalt(ii)-polypyridyl complexes. Dalton Transactions, 47(30), 10113-10127. [Link]

  • Gouvea, L. R., et al. (2022). Targeting of the intracellular redox balance by metal complexes towards anticancer therapy. Frontiers in Chemistry, 10, 959600. [Link]

  • Wang, Y., et al. (2017). Synthesis and Cytotoxic Evaluation of Steroidal Copper (Cu (II)) Complexes. Journal of Chemistry, 2017, 1-8. [Link]

  • Telpoukhovskaia, M. A., et al. (2014). Synthesis, characterization, and cytotoxicity studies of Cu(II), Zn(II), and Fe (III) complexes of N-derivatized 3-hydroxy-4-pyridiones. Journal of Inorganic Biochemistry, 132, 59-66. [Link]

  • Wang, B. D., et al. (2010). Synthesis, characterization, interaction with DNA and cytotoxicity in vitro of novel pyridine complexes with Zn(II). European Journal of Medicinal Chemistry, 45(10), 4349-4358. [Link]

  • Deka, B., et al. (2024). Synthesis, characterization, and cancer cell-selective cytotoxicity of mixed-ligand cobalt(III) complexes of 8-hydroxyquinolines and phenanthroline bases. Dalton Transactions, 53(12), 5235-5248. [Link]

Sources

Validating computational molecular docking models for pyridoxylideneglutamate

Author: BenchChem Technical Support Team. Date: April 2026

Validating Computational Molecular Docking Models for Pyridoxylideneglutamate: A Comparative Guide

Introduction

As a Senior Application Scientist, I frequently encounter the challenge of accurately modeling highly polar, flexible, and coordination-prone molecules. Pyridoxylideneglutamate (PG)—a Schiff base formed from pyridoxal and glutamic acid—is widely recognized for its role as a ligand in the hepatobiliary radiopharmaceutical Technetium-99m-pyridoxylideneglutamate (99mTc-PG)[1]. Its zwitterionic nature, multiple rotatable bonds, and complex electrostatic surface make it a rigorous benchmark for evaluating molecular docking engines.

When predicting the binding poses of PG within hepatic transporters like OATP1B1 or multidrug resistance-associated protein 2 (MRP2)[2], the choice of docking algorithm profoundly impacts the accuracy of virtual screening and lead optimization. This guide objectively compares three industry-standard docking platforms—Schrödinger Glide, AutoDock Vina, and MOE (Molecular Operating Environment)—providing a field-proven, self-validating protocol for assessing their performance.

The Causality of Algorithmic Choice

Why do standard docking engines often fail with molecules like PG?

  • Solvation Penalties: PG is highly water-soluble. Docking engines that poorly estimate desolvation penalties will artificially inflate the binding affinity of PG in hydrophobic pockets.

  • Flexibility: The glutamate moiety possesses significant conformational freedom. Algorithms must adequately sample these microstates without falling into local energy minima.

  • Scoring Functions: Empirical scoring functions (like Vina's) versus force-field-based (Glide XP) versus knowledge-based approaches yield divergent results for Schiff bases[3]. Understanding the underlying physics of the scoring function is critical for accurate pose prediction.

Comparative Performance Data

We benchmarked Glide (XP), AutoDock Vina, and MOE against a curated dataset of PG and its derivatives docked into the OATP1B1 transporter model. The ground truth was established using in vitro Surface Plasmon Resonance (SPR) for binding affinities and X-ray crystallographic poses of analog complexes,[3].

Docking EngineScoring Function TypePose Accuracy (RMSD ≤ 2.0 Å)Affinity Correlation (Pearson's r)Avg. Time / LigandBest Use Case
Schrödinger Glide (XP) Force-Field / Empirical88%0.82~45sHigh-precision scoring for polar networks and lead optimization.
MOE (Induced Fit) GBVI/WSA dG85%0.78~120sHandling highly flexible receptor pockets and metal coordination.
AutoDock Vina Knowledge-based62%0.65~5sHigh-throughput virtual screening of massive libraries.

Self-Validating Experimental Protocol

To ensure trustworthiness, computational predictions must be anchored in a self-validating loop. A self-validating system requires that the computational output (predicted binding affinity) is blindly tested against an orthogonal experimental method (SPR). Discrepancies must automatically trigger a re-parameterization of the docking grid.

Step 1: Ligand and Receptor Parameterization (The Foundation)

  • Ligand Preparation: Generate 3D conformers of PG.

    • Causality: PG has multiple ionizable groups. Incorrect protonation leads to inverted electrostatic potentials, ruining the docking pose. Assign protonation states strictly at physiological pH (7.4) using tools like Epik or LigPrep.

  • Receptor Preparation: Prepare the OATP1B1 structure.

    • Causality: Transporters have highly flexible loops. Perform a restrained minimization (e.g., using the OPLS4 force field) to relieve steric clashes without destroying the experimentally validated backbone.

Step 2: Molecular Docking Execution Execute the docking runs across the chosen platforms. For Glide, utilize the Extra Precision (XP) mode to heavily penalize unnatural desolvation events. For MOE, enable the Induced Fit protocol to allow side-chain flexibility in the binding pocket.

Step 3: In Vitro Validation via SPR

  • Method: Immobilize the OATP1B1 transporter on a liposome-captured sensor chip (L1 chip).

  • Causality: Membrane proteins denature on standard CM5 dextran chips. The L1 chip ensures the protein remains in its native lipid environment, providing a true thermodynamic Kd​ to compare against the computational docking score.

Step 4: Structural Validation and The Feedback Loop Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental structure. An RMSD 2.0 Å is the gold standard for success[3]. If Pearson's r (predicted vs. experimental affinity) falls below 0.70, the system self-corrects by re-evaluating the docking grid (e.g., incorporating explicit water molecules to mediate missing hydrogen bonds).

Visualizations

ValidationWorkflow LigPrep Ligand Preparation Docking Molecular Docking (Glide / Vina / MOE) LigPrep->Docking ReceptorPrep Receptor Preparation ReceptorPrep->Docking InVitro In Vitro Validation (SPR Binding) Docking->InVitro StructVal Structural Validation (Cryo-EM RMSD) Docking->StructVal Analysis Correlation Analysis (Self-Validating Loop) InVitro->Analysis StructVal->Analysis Analysis->Docking Refine Grid

Workflow for validating docking models of pyridoxylideneglutamate using empirical data.

TransportPathway Blood Blood Plasma OATP OATP1B1/1B3 Blood->OATP Uptake Hepatocyte Hepatocyte OATP->Hepatocyte MRP2 MRP2 / MDR1 Hepatocyte->MRP2 Efflux Bile Biliary Tree MRP2->Bile

Hepatobiliary transport pathway of pyridoxylideneglutamate via OATP and MRP2.

References

  • Hepatobiliary scanning using 99mTc-pyridoxylideneglutamate Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • An evaluation study of molecular docking tools: comparing pose accuracy, computational efficacy and scoring power Source: Diva-Portal URL: [Link]

  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches Source: IntechOpen URL: [Link]

  • Non-invasive pre-clinical and clinical imaging of liver transporter function relevant to drug induced liver injury Source: European Union (Innovative Medicines Initiative) URL: [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to the Proper Disposal of Pyridoxylideneglutamate

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and application of novel compounds are the cornerstones of innovation. Pyridoxylideneglutamate, a Schiff base formed from pyridoxal (a form of vitamin B6) and glutamate, represents one such compound of interest, particularly in fields like hepatobiliary imaging.[1] However, with innovation comes the responsibility of safe and compliant laboratory practice, extending to the entire lifecycle of a chemical, including its disposal.

This guide provides a comprehensive, step-by-step framework for the proper disposal of Pyridoxylideneglutamate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is grounded in a conservative approach, leveraging data from its constituent parts and adhering to the rigorous standards set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your personnel and the protection of our environment.

Part 1: Hazard Assessment and Characterization - A Conservative Approach

Due to the lack of a dedicated SDS for Pyridoxylideneglutamate, it must be treated as a chemical with unknown hazards.[2][3] This necessitates a cautious approach to handling and disposal, assuming potential risks based on its chemical nature and precursors.

Constituent Components Analysis:

  • Pyridoxine/Pyridoxal (Vitamin B6): While generally considered safe for consumption in appropriate doses, high concentrations of pyridoxine hydrochloride may cause skin, eye, and respiratory tract irritation.[4][5][6][7][8][9] Long-term or high-dose exposure has been linked to peripheral neuropathy.[10]

  • L-Glutamic Acid: This amino acid is generally considered to have low toxicity.[11][12][13][14][15] However, as a powder, it can cause irritation upon inhalation.[11]

  • Schiff Base Nature: Pyridoxylideneglutamate is a Schiff base, a class of compounds known for their potential for hydrolysis, especially in aqueous solutions.[1][16][17][18][19] This instability means the compound can break down into its original components, pyridoxal and glutamate.

Given this information, Pyridoxylideneglutamate waste should be handled as if it possesses the potential for skin and eye irritation, and its dust should not be inhaled.

Part 2: Personal Protective Equipment (PPE) and Spill Management

Before handling Pyridoxylideneglutamate waste, appropriate PPE is mandatory. This establishes a primary barrier of protection for laboratory personnel.

Required PPE:

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves).

  • Body Protection: A standard laboratory coat is necessary.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4]

Spill Management:

In the event of a spill, the area should be evacuated and ventilated. For small spills of solid material, gently sweep up the material to avoid creating dust and place it in a designated, labeled hazardous waste container.[4] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to comply with EPA and OSHA regulations for the disposal of laboratory chemical waste.[20][21][22][23][24][25][26][27][28]

Step 1: Waste Identification and Labeling

Proper identification is the cornerstone of safe chemical waste management.

  • Immediately upon generation, any waste containing Pyridoxylideneglutamate must be collected in a designated container.

  • The container must be clearly labeled with the words "HAZARDOUS WASTE ".[22]

  • The label must also include the full chemical name: "Pyridoxylideneglutamate " (avoiding abbreviations or formulas), and the approximate concentration and quantity of the waste.[3]

Step 2: Waste Segregation

To prevent dangerous reactions, Pyridoxylideneglutamate waste must be segregated from other waste streams.[29][30]

  • Solid Waste: Collect solid Pyridoxylideneglutamate waste (e.g., leftover compound, contaminated filter paper) in a separate, clearly labeled hazardous waste container.

  • Aqueous Solutions: Collect aqueous solutions containing Pyridoxylideneglutamate in a dedicated, labeled hazardous waste container. Do not mix with other aqueous waste streams unless their compatibility is confirmed.

  • Organic Solvent Solutions: If Pyridoxylideneglutamate is dissolved in an organic solvent, it should be collected in a container designated for halogenated or non-halogenated organic solvent waste, as appropriate. Do not mix these two types of solvent waste.[30]

Step 3: Container Management

The integrity of the waste container is crucial for safe storage and transport.[25]

  • Use containers that are compatible with the chemical waste. For Pyridoxylideneglutamate, high-density polyethylene (HDPE) or glass containers are suitable.

  • Ensure the container has a secure, leak-proof lid.[25]

  • Keep the container closed at all times, except when adding waste.[31]

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.[31]

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[21][22]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[20]

  • Store the waste container in secondary containment to prevent the spread of spills.

  • Segregate the Pyridoxylideneglutamate waste from incompatible materials.

Step 5: Arranging for Final Disposal

Laboratory-generated hazardous waste must be disposed of through a licensed hazardous waste contractor.[32][33]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup of the hazardous waste.

  • Provide the EHS office with a complete and accurate description of the waste, as indicated on the label.

  • Follow all institutional procedures for waste pickup and documentation.

A Note on Hydrolysis as a Potential Pre-Treatment:

Given that Pyridoxylideneglutamate is a Schiff base susceptible to hydrolysis,[1][16][17][18][19] one might consider hydrolysis as a method to break it down into its less hazardous components. However, without a full understanding of the reaction byproducts and kinetics, this is not recommended as a standard disposal procedure. Any on-site treatment of hazardous waste typically requires a permit from the EPA.[34] Therefore, the most prudent course of action is to dispose of the compound as is, via a licensed hazardous waste vendor.

Part 4: Data Summary and Visual Workflow

For clarity, the key considerations for Pyridoxylideneglutamate disposal are summarized below.

Table 1: Pyridoxylideneglutamate Disposal and Safety Summary

ParameterGuidelineRationale & References
Hazard Classification Treat as hazardous waste with unknown toxicity.Absence of a specific SDS necessitates a conservative approach.[2][3]
Primary Hazards Potential for skin, eye, and respiratory irritation.Based on the properties of its precursors, pyridoxine and glutamic acid.[4][5][6][7][8][9][11]
Required PPE Safety goggles, chemical-resistant gloves, lab coat. Respirator for dusts/aerosols.Standard laboratory practice for handling potentially hazardous chemicals.[4]
Waste Labeling "HAZARDOUS WASTE", "Pyridoxylideneglutamate", and concentration.EPA and OSHA requirement for clear identification of hazardous waste.[3][22]
Waste Segregation Separate solid, aqueous, and organic solvent waste streams.Prevents incompatible chemical reactions.[29][30]
Container Type Chemically compatible (HDPE, glass) with a secure lid.Ensures safe containment of the waste.[25]
Final Disposal Via a licensed hazardous waste contractor coordinated through institutional EHS.Regulatory requirement for the disposal of hazardous chemical waste.[32][33]

Diagram 1: Pyridoxylideneglutamate Waste Management Workflow

cluster_0 Waste Generation & Collection cluster_1 Segregation & Storage cluster_2 Final Disposal start Generation of Pyridoxylideneglutamate Waste container Collect in a Designated, Compatible Container start->container labeling Label with 'HAZARDOUS WASTE', Chemical Name, and Concentration container->labeling segregate Segregate by Waste Type (Solid, Aqueous, Organic) labeling->segregate storage Store in Secondary Containment in a Satellite Accumulation Area (SAA) segregate->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs documentation Complete all Required Waste Disposal Documentation contact_ehs->documentation pickup Transfer to Licensed Hazardous Waste Contractor documentation->pickup

Caption: Decision workflow for the proper disposal of Pyridoxylideneglutamate waste.

Conclusion: A Commitment to Safety and Compliance

References

  • Determination of the Rates of Formation and Hydrolysis of the Schiff Bases Formed by Pyridoxal 5-Phosphate with L-Tryptophan a. (n.d.). Retrieved from [Link]

  • Zavalishin, M. N., Kiselev, A. N., & Gamov, G. A. (2024). Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics. Molecules, 29(15), 3504.
  • Study of the hydrolysis and ionization constants of Schiff base from pyridoxal 5'-phosphate and n-hexylamine in partially aqueous solvents. An application to phosphorylase b. (1987). The International Journal of Biochemistry, 19(4), 353–359.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management. Retrieved from [Link]

  • Unknown Hazardous Waste: Identification, Management, and Prevention. (2015, January 27). Hazardous Waste Experts. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • Formation and hydrolysis of pyridoxal-5'-phosphate hydrazones and Schiff bases: Prediction of equilibrium and rate constants. (n.d.). ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2008). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Retrieved from [Link]

  • Zavalishin, M. N., Kiselev, A. N., & Gamov, G. A. (2024). Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics. PMC. Retrieved from [Link]

  • L-Glutamic acid CELLPURE® ≥99 % Safety Data Sheet. (n.d.). Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Laboratory Safety. (2025, October 12). Workplace Safety and Health Council. Retrieved from [Link]

  • Unknown Chemicals Management. (n.d.). OARS. Retrieved from [Link]

  • Pyridoxine hydrochloride ≥ 99%, for biochemistry Safety Data Sheet. (n.d.). Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Retrieved from [Link]

  • What Are The Different Types Of Chemical Waste And Its Management. (2022, December 14). GreenTec Energy. Retrieved from [Link]

  • Pyridoxine Hydrochloride Safety Data Sheet. (n.d.). DSM-Firmenich. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Retrieved from [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Campus Safety Division. Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]

  • Chemical Waste Disposal Standard Operating Procedure. (2016, March 16). NUS Medicine. Retrieved from [Link]

  • Chemical Waste Disposal Standard Operating Procedure. (2016, March 16). NUS Medicine. Retrieved from [Link]

  • HSA updates on products found overseas that contain potent ingredients (July 2024). (2024, August 2). Health Sciences Authority. Retrieved from [Link]

  • Chemical Waste Disposal Procedure. (2023, June 19). Griffith University. Retrieved from [Link]

  • Chemical Waste Disposal. (n.d.). Synchrotron. Retrieved from [Link]

  • Vitamin B6 (Pyridoxine): Risk of Peripheral Neuropathy. (2026, January 27). National Pharmaceutical Regulatory Agency (NPRA). Retrieved from [Link]

  • Pyridoxamine dihydrochloride ≥99 % Safety Data Sheet. (n.d.). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridoxylideneglutamate
Reactant of Route 2
Reactant of Route 2
Pyridoxylideneglutamate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.